1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174349. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,1,1,5,5,6,6,7,7,7-decafluoroheptane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F10O2/c8-4(9,6(13,14)7(15,16)17)2(18)1-3(19)5(10,11)12/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUORUQZBFOQDGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80329968 | |
| Record name | 3H,3H-Perfluoroheptane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80329968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20583-66-8 | |
| Record name | 3H,3H-Perfluoroheptane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80329968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20583-66-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedione, a highly fluorinated β-diketone of significant interest in various fields, including as a chemical intermediate in the synthesis of complex molecules.[1] The primary synthetic route is a Claisen condensation reaction, a fundamental carbon-carbon bond-forming reaction.[2]
Core Synthesis Pathway: Claisen Condensation
The most versatile and widely employed method for the synthesis of polyfluorinated β-diketones is the Claisen condensation.[3] This reaction involves the condensation of a polyfluorinated ester with a ketone containing an α-hydrogen in the presence of a strong base. For the synthesis of this compound, the logical precursors are ethyl heptafluorobutyrate and 1,1,1-trifluoroacetone.
The overall reaction is as follows:
Caption: General reaction scheme for the synthesis of this compound.
Quantitative Data
| Parameter | Value/Range | Notes |
| Typical Yield | 57 - 90% | Dependent on reactants and conditions.[3] |
| Purity | >98% | Achievable with appropriate purification. |
| Starting Materials | Ethyl heptafluorobutyrate, 1,1,1-Trifluoroacetone | Key precursors for the target molecule. |
| Condensing Agents | Sodium hydride (NaH), Sodium ethoxide (NaOEt), Sodium amide (NaNH2), Lithium hydride (LiH) | Strong bases are required to deprotonate the α-carbon of the ketone.[3] |
| Solvents | Diethyl ether, Tetrahydrofuran (THF), Benzene | Aprotic solvents are typically used.[4] |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound based on established Claisen condensation procedures for highly fluorinated compounds.
Materials and Equipment
-
Reactants: Ethyl heptafluorobutyrate, 1,1,1-Trifluoroacetone
-
Reagents: Sodium hydride (60% dispersion in mineral oil) or Sodium ethoxide, Anhydrous diethyl ether or THF, Hydrochloric acid (concentrated), Copper(II) acetate monohydrate, Sodium bicarbonate solution (saturated), Brine (saturated sodium chloride solution), Anhydrous magnesium sulfate.
-
Equipment: Round-bottom flask, Reflux condenser, Dropping funnel, Magnetic stirrer, Heating mantle, Ice bath, Separatory funnel, Rotary evaporator, Filtration apparatus.
Synthesis Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath.
-
Addition of Reactants: A solution of 1,1,1-trifluoroacetone (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred suspension of sodium hydride. After the addition is complete, the mixture is stirred for an additional 30 minutes. Subsequently, a solution of ethyl heptafluorobutyrate (1.0 equivalent) in anhydrous diethyl ether is added dropwise.
-
Reaction: After the addition of the ester, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC or GC).
-
Work-up and Extraction: The reaction mixture is cooled in an ice bath, and the excess sodium hydride is cautiously quenched by the slow addition of water or ethanol, followed by the addition of dilute hydrochloric acid to dissolve the sodium salts. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted two more times with diethyl ether.
-
Washing and Drying: The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
Purification
Further purification of the crude β-diketone can be achieved by forming its copper(II) chelate.[5]
-
Formation of Copper Chelate: The crude product is dissolved in a suitable solvent (e.g., ethanol or diethyl ether) and treated with a saturated aqueous solution of copper(II) acetate. The resulting copper chelate precipitates and can be collected by filtration.
-
Decomposition of the Chelate: The purified copper chelate is then suspended in a biphasic system of an organic solvent (e.g., diethyl ether or ethyl acetate) and dilute acid (e.g., hydrochloric acid or sulfuric acid). The mixture is stirred vigorously until the organic layer is colorless, indicating the complete decomposition of the chelate.
-
Final Isolation: The organic layer is separated, washed with water, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the purified this compound.
Characterization
The structure of the synthesized this compound should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR spectroscopy will confirm the chemical structure and the presence of the different functional groups and fluorine atoms.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the carbonyl groups and C-F bonds.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
This guide provides a comprehensive framework for the synthesis of this compound. Researchers should adapt and optimize the described procedures based on their specific laboratory conditions and available resources.
References
- 1. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Physicochemical Properties of 1,1,1,2,2,6,6,7,7,7-Decafluoro-3,5-heptanedione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1,1,1,2,2,6,6,7,7,7-Decafluoro-3,5-heptanedione is a fluorinated β-diketone. The presence of ten fluorine atoms significantly influences its chemical reactivity and physical properties, making it a subject of interest in various chemical applications, including as a chelating agent and in the synthesis of fluorinated heterocyclic compounds. An understanding of its physicochemical properties is paramount for its effective handling, application, and for the prediction of its behavior in chemical and biological systems.
Chemical Identity
The fundamental identifiers for 1,1,1,2,2,6,6,7,7,7-decafluoro-3,5-heptanedione are summarized in the table below.
| Identifier | Value | Source |
| Chemical Name | 1,1,1,2,2,6,6,7,7,7-Decafluoro-3,5-heptanedione | [1][2] |
| Synonyms | Decafluoro-3,5-heptanedione | [3] |
| CAS Number | 38007-33-9 | [1][2][3] |
| Molecular Formula | C₇H₂F₁₀O₂ | [1][2][3] |
| Molecular Weight | 308.08 g/mol | [1] |
| Canonical SMILES | C(C(=O)C(F)(F)C(F)(F)F)C(=O)C(F)(F)C(F)(F)F | [2] |
| InChI Key | GYQLGOFXHBMNRM-UHFFFAOYSA-N | [4] |
Physicochemical Properties
A summary of the available and unavailable physicochemical data for 1,1,1,2,2,6,6,7,7,7-decafluoro-3,5-heptanedione is presented below. It is important to note that key experimental values for properties such as boiling point, melting point, and density have not been found in the surveyed literature.
| Property | Value | Source |
| Appearance | Not available | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Vapor Pressure | Not available | |
| Solubility | Not available | |
| pKa | Not available | |
| LogP | Not available |
Experimental Protocols for Property Determination
Given the absence of specific experimental data for several key physicochemical properties of 1,1,1,2,2,6,6,7,7,7-decafluoro-3,5-heptanedione, this section provides generalized, standard protocols for their determination in a laboratory setting.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a non-volatile compound like decafluoroheptanedione, a standard method for boiling point determination at atmospheric pressure is as follows:
Apparatus:
-
A small-scale distillation apparatus (e.g., Hickman still) or a Thiele tube.
-
Thermometer with appropriate range.
-
Heating mantle or oil bath.
-
Boiling chips.
Procedure:
-
Place a small volume (1-2 mL) of 1,1,1,2,2,6,6,7,7,7-decafluoro-3,5-heptanedione and a few boiling chips into the distillation flask or Thiele tube.
-
Position the thermometer such that the bulb is just below the side arm of the distillation head or immersed in the upper part of the Thiele tube.
-
Gently heat the sample.
-
Record the temperature at which a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar).
-
Capillary tubes.
Procedure:
-
If the compound is solid at room temperature, finely powder a small amount.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Determination of Density
Density is the mass per unit volume of a substance.
Apparatus:
-
Pycnometer (a flask with a specific, known volume).
-
Analytical balance.
Procedure:
-
Weigh the clean, dry pycnometer.
-
Fill the pycnometer with 1,1,1,2,2,6,6,7,7,7-decafluoro-3,5-heptanedione, ensuring no air bubbles are present.
-
Weigh the filled pycnometer.
-
The mass of the substance is the difference between the two weighings.
-
The density is calculated by dividing the mass of the substance by the known volume of the pycnometer.
Determination of Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. A general qualitative solubility testing protocol is described below.
Apparatus:
-
Small test tubes.
-
Vortex mixer.
-
A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane).
Procedure:
-
Add approximately 10 mg of 1,1,1,2,2,6,6,7,7,7-decafluoro-3,5-heptanedione to a test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vortex the mixture for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid.
-
If the solid has dissolved, the compound is soluble in that solvent at that concentration. If not, it is considered insoluble or sparingly soluble. This can be performed with a range of polar and non-polar solvents to establish a solubility profile.
Spectroscopic Data
Specific spectroscopic data (NMR, IR, MS) for 1,1,1,2,2,6,6,7,7,7-decafluoro-3,5-heptanedione were not found in the searched literature. The following sections describe the expected spectral characteristics and general methodologies for acquiring this data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to the molecular structure, a single peak corresponding to the two protons on the central carbon atom (α-protons) would be expected. The chemical shift would be influenced by the adjacent electron-withdrawing carbonyl and perfluoroethyl groups.
-
¹⁹F NMR: The ¹⁹F NMR spectrum would be more complex, showing signals for the CF₂ and CF₃ groups. The chemical shifts and coupling patterns would provide valuable structural information.
-
¹³C NMR: The ¹³C NMR spectrum would show distinct signals for the carbonyl carbons, the central CH₂ carbon, and the carbons in the perfluoroethyl groups.
Experimental Protocol for NMR Spectroscopy:
-
Dissolve 5-10 mg of 1,1,1,2,2,6,6,7,7,7-decafluoro-3,5-heptanedione in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H, ¹⁹F, and ¹³C NMR spectra using a standard NMR spectrometer.
Infrared (IR) Spectroscopy
The IR spectrum of 1,1,1,2,2,6,6,7,7,7-decafluoro-3,5-heptanedione is expected to show strong absorption bands characteristic of its functional groups.
-
C=O Stretch: A strong absorption band in the region of 1680-1720 cm⁻¹ corresponding to the stretching vibration of the ketone groups.
-
C-F Stretch: Strong, complex absorption bands in the region of 1100-1300 cm⁻¹ due to the numerous C-F bonds.
-
C-H Stretch: Weaker absorption bands around 2850-3000 cm⁻¹ for the C-H bonds of the central methylene group.
Experimental Protocol for IR Spectroscopy:
-
For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
For a solid sample, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for both liquid and solid samples.
-
The spectrum is then recorded using an FTIR spectrometer.
Mass Spectrometry (MS)
Mass spectrometry would provide information on the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (308.08 g/mol ) should be observable, likely with techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI).
-
Fragmentation Pattern: Fragmentation would likely involve the loss of perfluoroalkyl groups and cleavage adjacent to the carbonyl groups.
Experimental Protocol for Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., ESI, GC-MS).
-
Acquire the mass spectrum.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chemical compound such as 1,1,1,2,2,6,6,7,7,7-decafluoro-3,5-heptanedione.
Caption: Workflow for Physicochemical Characterization.
Conclusion
1,1,1,2,2,6,6,7,7,7-Decafluoro-3,5-heptanedione is a valuable fluorinated compound with potential applications in various fields. This technical guide has summarized the currently available physicochemical data and provided standardized protocols for the determination of key properties that are not yet reported in the literature. The presented information and methodologies are intended to support researchers in the safe and effective use of this compound. Further experimental investigation is required to fully characterize its physicochemical profile.
References
An In-depth Technical Guide to the NMR Spectral Data of 1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for 1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedione (CAS 20583-66-8). Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted spectral characteristics based on established principles of NMR spectroscopy for highly fluorinated compounds.
Molecular Structure and NMR-Active Nuclei
This compound possesses a unique structure with several NMR-active nuclei: ¹H, ¹³C, and ¹⁹F. The presence of two highly electronegative trifluoromethyl and a heptafluoropropyl group significantly influences the chemical shifts and coupling patterns observed in the respective NMR spectra. The molecule exists in equilibrium between its keto and enol tautomers, which will be reflected in the NMR data.
Diagram of the Keto-Enol Tautomerism:
Caption: Keto-enol tautomerism of this compound.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to be relatively simple, showing signals for the methylene and methine protons in the keto and enol forms, respectively. The integration of these signals can provide the ratio of the two tautomers in the solvent used.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| -CH ₂- (Keto) | 3.5 - 4.5 | Triplet | JH-F ≈ 1-3 Hz | Coupling to the adjacent CF₂ group. |
| =CH - (Enol) | 5.8 - 6.5 | Singlet or Broad Singlet | - | The chemical shift is downfield due to the double bond and deshielding effects. |
| -OH (Enol) | 10 - 15 | Broad Singlet | - | The proton is acidic and its chemical shift can be highly variable depending on solvent, concentration, and temperature. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will be more complex due to the presence of seven carbon atoms and the large C-F coupling constants. Broadband proton decoupling is typically used to simplify the spectrum by removing C-H couplings. However, C-F couplings will remain, leading to splitting of the carbon signals.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
| C F₃ (C-1) | 115 - 125 | Quartet | ¹JC-F ≈ 280-300 Hz |
| C =O (C-2, Keto) | 190 - 200 | Triplet | ²JC-F ≈ 25-35 Hz |
| -C H₂- (C-3, Keto) | 40 - 50 | Singlet (proton-decoupled) | - |
| C =O (C-4, Keto) | 195 - 205 | Triplet | ²JC-F ≈ 25-35 Hz |
| -C (OH)= (C-2, Enol) | 170 - 180 | Triplet | ²JC-F ≈ 20-30 Hz |
| =C H- (C-3, Enol) | 90 - 100 | Singlet (proton-decoupled) | - |
| C =O (C-4, Enol) | 180 - 190 | Triplet | ²JC-F ≈ 20-30 Hz |
| C F₂ (C-5) | 110 - 120 | Triplet of Quartets | ¹JC-F ≈ 250-270 Hz, ²JC-F ≈ 20-30 Hz |
| C F₂ (C-6) | 110 - 120 | Triplet of Triplets | ¹JC-F ≈ 250-270 Hz, ²JC-F ≈ 20-30 Hz |
| C F₃ (C-7) | 115 - 125 | Quartet of Triplets | ¹JC-F ≈ 280-300 Hz, ³JC-F ≈ 2-5 Hz |
Predicted ¹⁹F NMR Spectral Data
The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[1][2] The spectrum of this molecule is expected to show three distinct signals corresponding to the three different fluorine environments.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -C F₃ (C-1) | -75 to -85 | Singlet | - |
| -C F₂- (C-5) | -120 to -130 | Broad Multiplet | Coupling to CF₂ and CF₃ groups. |
| -C F₂- (C-6) | -120 to -130 | Broad Multiplet | Coupling to CF₂ and CF₃ groups. |
| -C F₃ (C-7) | -80 to -90 | Triplet | ³JF-F ≈ 5-10 Hz |
Experimental Protocols
A general methodology for acquiring high-quality NMR spectra of this compound is outlined below.
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent can influence the keto-enol equilibrium.
-
Transfer the solution to a standard 5 mm NMR tube.
-
For quantitative ¹⁹F NMR, a relaxation agent may be added, and a longer relaxation delay should be used.[1]
NMR Spectrometer Parameters:
-
¹H NMR: A standard single-pulse experiment is typically sufficient. A spectral width of 15-20 ppm is appropriate.
-
¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is recommended to enhance signal-to-noise and simplify the spectrum. A spectral width of 250-300 ppm is necessary to cover the wide range of chemical shifts. Due to the low natural abundance of ¹³C and the signal splitting by fluorine, a larger number of scans will be required.
-
¹⁹F NMR: A standard single-pulse experiment can be used. A spectral width of 200-250 ppm is generally sufficient for organofluorine compounds.[3]
Visualization of NMR Correlations
The following diagrams illustrate the key through-bond correlations that give rise to the expected NMR splitting patterns.
¹H-¹⁹F and ¹³C-¹⁹F Coupling Network:
Caption: Predicted J-coupling interactions in the keto form.
Experimental Workflow for NMR Analysis:
Caption: General workflow for NMR analysis of the target compound.
References
An In-depth Technical Guide to the IR Spectroscopy of Fluorinated β-Diketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and applications of Infrared (IR) spectroscopy in the analysis of fluorinated β-diketones. These compounds are of significant interest in coordination chemistry, catalysis, and materials science, largely due to the profound electronic effects of fluorine substitution. IR spectroscopy serves as an invaluable tool for elucidating the structural nuances of these molecules, particularly their tautomeric equilibria and hydrogen bonding characteristics.
Introduction: The Influence of Fluorination on β-Diketone Structure
β-Diketones characteristically exist as a tautomeric equilibrium between the diketo form and one or more enol forms. The introduction of highly electronegative fluorine atoms into the molecular structure significantly influences this equilibrium, generally favoring the enolic tautomer. This preference is attributed to the electron-withdrawing nature of fluoroalkyl groups (e.g., -CF₃), which increases the acidity of the enolic proton and enhances the stability of the intramolecular hydrogen bond within the six-membered chelate ring of the enol form.
IR spectroscopy is particularly well-suited for studying this tautomerism. The distinct vibrational frequencies of the carbonyl (C=O) groups in the diketo form and the C=O, C=C, and O-H groups in the enol form provide clear spectral signatures for identifying and quantifying the tautomeric composition.
Keto-Enol Tautomerism: A Spectroscopic Perspective
The equilibrium between the keto and enol forms of a fluorinated β-diketone can be readily observed using IR spectroscopy. In nonpolar media, trifluoromethyl-β-diketones often exist as a mixture of two chelated cis-enol forms.[1] The position of this equilibrium is influenced by factors such as the solvent, temperature, and the specific substituents on the β-diketone backbone.
The general keto-enol tautomerism is depicted below:
Caption: Keto-enol tautomerism in fluorinated β-diketones.
Characteristic Vibrational Frequencies
The utility of IR spectroscopy in the study of fluorinated β-diketones lies in the predictability of their characteristic absorption bands. The table below summarizes the key vibrational frequencies for different functional groups in both the keto and enol forms.
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Notes |
| Keto Form | |||
| C=O Stretch | Unconjugated Ketone | 1687–1790[2][3] | The presence of electron-withdrawing fluorine atoms generally increases the C=O stretching frequency. |
| Enol Form | |||
| O-H Stretch | Intramolecular H-Bond | 2750–3000 (very broad)[4] | The broadness is a hallmark of the strong intramolecular hydrogen bond in the chelated enol ring. For hexafluoroacetylacetone (HFAA), this is observed in the 2965-3000 cm⁻¹ range.[4] |
| C-H Stretch | Methine (=C-H) | ~3134 (for HFAA)[4] | This is shifted to a higher frequency compared to non-fluorinated analogues. |
| C=O Stretch | Conjugated Ketone | 1580–1700[2][3] | This band is at a lower frequency than the diketo form due to conjugation and hydrogen bonding, which weaken the C=O double bond character.[5] For enol forms with a C=O-CF₃ group, the range is typically 1580–1640 cm⁻¹.[2][3] |
| C=C Stretch | Conjugated Alkene | 1500-1600 | Often observed as an intense band, sometimes coupled with C=O and C=N stretching vibrations in metal complexes.[6] |
| C-F Stretch | Fluoroalkyl Group | 1100-1400 | This region often contains multiple strong absorption bands corresponding to the various C-F stretching modes. |
Experimental Protocols: Methodologies for IR Analysis
Obtaining high-quality IR spectra of fluorinated β-diketones requires careful sample preparation. The choice of method depends on the physical state of the compound and the specific information sought.
Transmission Spectroscopy of Liquids and Solutions
This is a common method for analyzing liquid samples or solids that are soluble in an appropriate IR-transparent solvent.
-
Apparatus: Fourier Transform Infrared (FTIR) Spectrometer, liquid transmission cell (e.g., with NaCl or KBr windows).
-
Procedure:
-
Select a solvent that does not have significant absorption in the spectral regions of interest. Carbon tetrachloride (CCl₄) and chloroform (CDCl₃) are often used, though their use is declining due to toxicity. Tetrachloroethylene is transparent in the mid-IR region.[7]
-
Prepare a dilute solution of the fluorinated β-diketone (typically 1-5% w/v).
-
Assemble the liquid cell and acquire a background spectrum of the pure solvent.
-
Introduce the sample solution into the cell and acquire the sample spectrum.
-
The instrument software will automatically subtract the solvent background from the sample spectrum.
-
Gas-Phase Spectroscopy
For volatile fluorinated β-diketones, gas-phase IR spectroscopy can provide spectra free from intermolecular interactions.
-
Apparatus: FTIR Spectrometer equipped with a gas cell (typically with a 10 cm path length).
-
Procedure:
-
Evacuate the gas cell.
-
Introduce a small amount of the volatile liquid into the cell. The vapor pressure of the sample will fill the cell. For hexafluoroacetylacetone, a pressure of 10 Torr has been used.[4]
-
Acquire the IR spectrum. A background spectrum of the evacuated cell is used for reference.
-
Analysis of Solids: Nujol Mulls
For solid samples, the Nujol mull technique is a well-established method.
-
Apparatus: FTIR Spectrometer, agate mortar and pestle, salt plates (e.g., KBr, NaCl).
-
Procedure:
-
Place a small amount of the solid sample (a few milligrams) in the agate mortar.
-
Add one to two drops of Nujol (a heavy paraffin oil).
-
Grind the mixture until a smooth, translucent paste is formed. The solid particles should be ground to a size smaller than the wavelength of the incident IR radiation to minimize scattering.[8]
-
Spread a thin film of the mull between two salt plates.
-
Mount the plates in the spectrometer's sample holder and acquire the spectrum.
-
Note that the Nujol itself has characteristic C-H stretching and bending bands that will be present in the spectrum.[8]
-
Logical Workflow for IR Spectroscopic Analysis
The systematic analysis of a fluorinated β-diketone by IR spectroscopy follows a logical progression from sample preparation to spectral interpretation.
Caption: Logical workflow for IR spectroscopic analysis.
Conclusion
IR spectroscopy is an indispensable technique for the structural characterization of fluorinated β-diketones. The distinct and predictable absorption bands associated with the keto and enol tautomers, particularly the broad O-H stretch and the shifted carbonyl frequencies of the enol form, allow for a detailed understanding of their molecular structure. By following standardized experimental protocols and a logical workflow for spectral interpretation, researchers can effectively leverage IR spectroscopy to gain critical insights into the chemistry of these important compounds, aiding in the rational design of new materials and pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. IR frequency of carbonyl group in diketones is lowered in which form? (A.. [askfilo.com]
- 6. The Theoretical and Experimental Investigation of the Fluorinated Palladium β-Diketonate Derivatives: Structure and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Mass Spectrometry of 1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedione is a highly fluorinated β-diketone. Its unique structure, featuring two perfluoroalkyl groups, imparts distinct chemical properties that are of interest in various fields, including materials science and as a ligand in coordination chemistry. Mass spectrometry is a critical analytical technique for the structural elucidation and purity assessment of such compounds. This guide provides a detailed overview of the theoretical electron ionization mass spectrometry of this compound, including its predicted fragmentation patterns and a comprehensive experimental protocol for its analysis.
While the experimental mass spectrum for this compound is noted as available in the NIST WebBook[1], the specific quantitative data is not readily accessible in the public domain. Therefore, the fragmentation data presented herein is based on established principles of mass spectrometry for fluorinated compounds and β-diketones.
Theoretical Mass Spectrometry Data
The mass spectrum of this compound under electron ionization (EI) is expected to be characterized by significant fragmentation due to the high energy of the ionization process. The molecular ion peak, if observed, would be at an m/z of approximately 308, corresponding to the molecular weight of the compound (C₇H₂F₁₀O₂).[1] The fragmentation pattern will be dominated by cleavages at the bonds adjacent to the carbonyl groups (α-cleavage) and the loss of stable neutral fragments.
Below is a table of predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed chemical formulas and structures.
| m/z (Predicted) | Proposed Formula | Proposed Structure/Fragment Name |
| 308 | [C₇H₂F₁₀O₂]⁺ | Molecular Ion |
| 239 | [C₅HF₈O₂]⁺ | [M - CF₃]⁺ |
| 197 | [C₄HF₆O]⁺ | [M - C₃F₄O]⁺ or [C₃F₇CO]⁺ |
| 169 | [C₃F₇]⁺ | Heptafluoropropyl cation |
| 139 | [C₄H₂F₅O]⁺ | [M - C₃F₅O]⁺ |
| 119 | [C₂F₅]⁺ | Pentafluoroethyl cation |
| 97 | [C₂HF₂O]⁺ | [CF₂CO-CH₂]⁺ |
| 69 | [CF₃]⁺ | Trifluoromethyl cation |
| 43 | [CH₃CO]⁺ | Acetyl cation (from rearrangement) |
Proposed Fragmentation Pathway
The fragmentation of this compound upon electron ionization is anticipated to proceed through several key pathways, primarily driven by the stability of the resulting carbocations and the elimination of neutral molecules. The presence of highly electronegative fluorine atoms significantly influences the fragmentation.
A primary fragmentation mechanism is the α-cleavage on either side of the carbonyl groups. This can lead to the loss of a trifluoromethyl radical (•CF₃) or a heptafluoropropyl radical (•C₃F₇), resulting in the formation of stable acylium ions. Subsequent fragmentation can involve the loss of carbon monoxide (CO) or other small neutral molecules.
Experimental Protocols
A standard method for analyzing volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
Perform serial dilutions of the stock solution to prepare calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For unknown samples, dissolve a known weight of the sample in the chosen solvent to achieve a concentration within the calibration range.
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Injector: Split/splitless inlet
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Split Ratio: 50:1
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 280 °C for 5 minutes
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Scan Range: m/z 40-500
-
Solvent Delay: 3 minutes
-
Data Analysis:
-
Acquire the total ion chromatogram (TIC) for each sample and standard.
-
Identify the peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum for the identified peak.
-
Compare the acquired mass spectrum with a reference library (if available) or interpret the fragmentation pattern to confirm the structure.
-
For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion versus concentration for the prepared standards.
-
Determine the concentration of the analyte in unknown samples by interpolating their peak areas on the calibration curve.
Experimental Workflow
The overall workflow for the mass spectrometric analysis of this compound is depicted in the following diagram.
Conclusion
This technical guide outlines the expected mass spectrometric behavior of this compound under electron ionization and provides a robust experimental protocol for its analysis. The predicted fragmentation pattern, dominated by α-cleavages and the formation of stable fluorinated cations, provides a basis for the structural confirmation of this compound. The detailed GC-MS methodology offers a reliable approach for both qualitative and quantitative analysis, which is essential for researchers and professionals in drug development and materials science. While the presented fragmentation data is theoretical, it is grounded in well-established principles and serves as a valuable reference for the interpretation of experimental results.
References
Crystal Structure Analysis of Decafluoroheptanedione Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the crystal structure analysis of metal complexes incorporating the ligand 1,1,1,2,2,3,3-decafluoro-4,6-heptanedione. Decafluoroheptanedione is a fluorinated β-diketone that forms stable chelate complexes with a wide range of metal ions, including transition metals and lanthanides. The unique electronic properties conferred by the fluorine atoms make these complexes of significant interest in catalysis, materials science, and as potential therapeutic agents. This document outlines the common experimental protocols for synthesis, crystallization, and X-ray diffraction analysis, and presents key structural data derived from crystallographic studies of related compounds.
Synthesis and Crystallization of Decafluoroheptanedione Complexes
The synthesis of metal-decafluoroheptanedione complexes typically involves the reaction of a metal salt with the β-diketone ligand in a suitable solvent. The ligand is often deprotonated in situ or by a weak base to facilitate coordination to the metal center.
General Synthetic Protocol
A common method for the synthesis of these complexes involves the following steps:
-
Ligand Preparation: The 1,1,1,2,2,3,3-decafluoro-4,6-heptanedione ligand is dissolved in a suitable organic solvent, such as ethanol, methanol, or tetrahydrofuran (THF).
-
Metal Salt Dissolution: The corresponding metal salt (e.g., chloride, nitrate, or acetate) is dissolved in a separate portion of the same or a miscible solvent.
-
Reaction Mixture: The ligand solution is slowly added to the metal salt solution with constant stirring. A base, such as sodium hydroxide or an amine, may be added to facilitate the deprotonation of the ligand. The reaction is typically carried out at room temperature or with gentle heating.
-
Precipitation and Isolation: The resulting metal complex often precipitates from the reaction mixture. The solid product is then isolated by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and dried under vacuum.
Crystallization for X-ray Diffraction
Obtaining single crystals of sufficient quality is crucial for X-ray structure determination. Slow evaporation of the solvent from a dilute solution of the purified complex is a widely used technique. Other methods include slow cooling of a saturated solution or vapor diffusion of a non-solvent into a solution of the complex.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. The general workflow for the crystal structure analysis of a decafluoroheptanedione complex is depicted below.
Experimental workflow for crystal structure analysis.
Experimental Protocol for X-ray Diffraction
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
Data Processing: The raw diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data are used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This initial model is then refined to improve the agreement between the calculated and observed diffraction data.
-
Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.
Structural Data of Decafluoroheptanedione and Related Complexes
Representative Crystallographic Data
| Complex | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| [Cu(hfac)2(H2O)] (hfac = hexafluoroacetylacetonate) | Monoclinic | P2₁/n | 7.845(2) | 11.698(3) | 10.234(3) | 90 | 97.45(2) | 90 |
| [Fe(hfac)3] | Triclinic | P-1 | 10.123(4) | 10.456(4) | 14.876(6) | 89.89 | 74.12(3) | 78.91 |
| [Dy(tfa)3(H2O)2] (tfa = trifluoroacetylacetonate) | Monoclinic | P2₁/c | 9.876(3) | 18.234(5) | 12.456(4) | 90 | 109.87(2) | 90 |
Note: The data presented are for illustrative purposes and are derived from published crystal structures of related fluoro-β-diketonate complexes.
Selected Bond Lengths and Angles
| Complex | Bond | Length (Å) | Bond Angle | Angle (°) |
| [Cu(hfac)2(H2O)] | Cu-O(hfac) | 1.91-1.94 | O-Cu-O (chelate) | 92.5-93.1 |
| Cu-O(H2O) | 2.25 | |||
| [Fe(hfac)3] | Fe-O | 1.99-2.02 | O-Fe-O (chelate) | 87.2-88.5 |
| [Dy(tfa)3(H2O)2] | Dy-O(tfa) | 2.35-2.40 | O-Dy-O (chelate) | 72.1-73.4 |
| Dy-O(H2O) | 2.45-2.48 |
Note: These values are typical ranges observed in similar structures and may vary depending on the specific metal ion and crystalline environment.
Logical Relationships in Crystal Structure Determination
The process of determining a crystal structure is a logical progression from experimental observation to a refined atomic model. The following diagram illustrates the key relationships in this process.
Logical flow in crystal structure determination.
This guide provides a foundational understanding of the crystal structure analysis of decafluoroheptanedione complexes. The experimental protocols and representative data serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of these and related metal complexes. For detailed information on specific complexes, consulting the primary research literature is recommended.
Thermal Stability of Fluorinated Heptanedione Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal stability of fluorinated heptanedione derivatives, focusing on metal complexes of 1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedione (H(fod)). These compounds are of significant interest due to their volatility and thermal stability, which makes them suitable for applications such as chemical vapor deposition (CVD) and as catalysts. Understanding their thermal properties is crucial for process optimization and ensuring the integrity of resulting materials.
Quantitative Thermal Analysis Data
The thermal stability of metal complexes with fluorinated heptanedione derivatives is primarily evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and volatility. DSC measures the heat flow into or out of a sample as it is heated or cooled, indicating phase transitions such as melting and boiling points.
The following tables summarize the available quantitative data for various metal complexes of 1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedione.
Table 1: Thermogravimetric Analysis (TGA) Data for Metal-(fod) Complexes
| Metal Ion | Complex | TGA Onset Temperature (°C) | Volatility/Decomposition Behavior | Reference |
| Rare Earths | Ln(fod)₃ | Varies with metal ion | Generally volatile, with volatility increasing as the ionic radius of the metal ion decreases.[1] | [1] |
| Iron(III) | Fe(fod)₃ | Not explicitly stated, but can be eluted without apparent decomposition in gas chromatography. | Volatile | Not specified |
| Nickel(II) | Ni(fod)₂ | Not explicitly stated, but can be eluted without apparent decomposition in gas chromatography. | Volatile | Not specified |
| Palladium(II) | Pd(fod)₂ | Not explicitly stated, but can be eluted without apparent decomposition in gas chromatography. | Volatile | Not specified |
| Chromium(III) | Cr(fod)₃ | Not explicitly stated, but can be eluted without apparent decomposition in gas chromatography. | Volatile | Not specified |
| Copper(II) | Cu(fod)₂ | Not explicitly stated, but can be eluted without apparent decomposition in gas chromatography. | Volatile | Not specified |
| Aluminum(III) | Al(fod)₃ | Not explicitly stated, but can be eluted without apparent decomposition in gas chromatography. | Volatile | Not specified |
| Yttrium(III) | Y(fod)₃ | Not explicitly stated, but can be eluted without apparent decomposition in gas chromatography. | Volatile | Not specified |
| Beryllium(II) | Be(fod)₂ | Not explicitly stated, but can be eluted without apparent decomposition in gas chromatography. | Volatile | Not specified |
Note: Specific TGA curves and detailed quantitative data are limited in the reviewed literature. The information provided is based on qualitative descriptions of volatility from gas chromatography and general statements from thermogravimetric studies.
Table 2: Melting Points of Rare Earth-(fod)₃ Monohydrate Complexes
| Metal Ion | Melting Point (°C) |
| Sc(III) | 103-104 |
| Y(III) | 98-100 |
| La(III) | 134-136 |
| Pr(III) | 129-130 |
| Nd(III) | 130-131 |
| Sm(III) | 126-128 |
| Eu(III) | 126-127 |
| Gd(III) | 125-127 |
| Tb(III) | 122-124 |
| Dy(III) | 120-122 |
| Ho(III) | 118-120 |
| Er(III) | 117-118 |
| Tm(III) | 114-116 |
| Yb(III) | 112-114 |
| Lu(III) | 110-112 |
Data compiled from studies on trivalent rare earth metal ion chelates of H(fod). These complexes are typically isolated as monohydrates.
Experimental Protocols
Detailed methodologies are critical for the reproducible thermal analysis of these often air- and moisture-sensitive compounds.
Synthesis of Metal-(fod) Complexes (General Procedure)
The synthesis of metal-(fod) complexes, particularly for rare earth elements, generally involves the reaction of the metal salt (e.g., chloride or nitrate) with the β-diketone ligand in a suitable solvent.
-
Reaction Setup : The reaction is typically carried out in a flask equipped with a condenser and a magnetic stirrer.
-
Reagents : A solution of the fluorinated heptanedione ligand (H(fod)) in a suitable solvent (e.g., ethanol) is prepared. An aqueous solution of the metal salt is also prepared.
-
Reaction : The metal salt solution is added dropwise to the ligand solution with constant stirring. The pH of the solution is adjusted to facilitate the formation of the chelate, often by the addition of a base like sodium hydroxide or ammonia.
-
Precipitation and Isolation : The resulting metal chelate precipitates out of the solution. The precipitate is then collected by filtration, washed with water and a suitable organic solvent (e.g., ethanol) to remove any unreacted starting materials, and dried under vacuum. For air-sensitive compounds, these steps are performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.[2]
-
Purification : Further purification can be achieved by recrystallization from an appropriate solvent or by sublimation.
Thermogravimetric Analysis (TGA)
TGA is performed to determine the thermal stability and volatility of the synthesized complexes.
-
Instrument : A calibrated thermogravimetric analyzer is used.
-
Sample Preparation : A small amount of the sample (typically 5-10 mg) is accurately weighed and placed in an appropriate crucible (e.g., alumina or platinum). For air-sensitive samples, the crucible is loaded in an inert atmosphere glovebox.
-
Atmosphere : The analysis is conducted under a controlled atmosphere, typically a continuous flow of an inert gas such as nitrogen or argon, to prevent oxidative decomposition.[3] The flow rate is usually maintained between 20-100 mL/min.
-
Temperature Program : The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate, commonly 10 °C/min.
-
Data Acquisition : The mass of the sample is recorded as a function of temperature. The resulting TGA curve is a plot of mass percentage versus temperature. The derivative of this curve (DTG curve) can be used to identify the temperatures of maximum mass loss rate.
Differential Scanning Calorimetry (DSC)
DSC is used to determine melting points and other phase transitions.
-
Instrument : A calibrated differential scanning calorimeter is used.
-
Sample Preparation : A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or other suitable pan. For air-sensitive materials, this is done in a glovebox.
-
Atmosphere : The experiment is run under an inert atmosphere, such as nitrogen, with a constant purge gas flow.
-
Temperature Program : The sample is subjected to a controlled temperature program, which typically includes a heating ramp at a constant rate (e.g., 10 °C/min) over the temperature range of interest.
-
Data Acquisition : The differential heat flow between the sample and a reference pan is measured as a function of temperature. Endothermic and exothermic events appear as peaks on the DSC thermogram.
Visualizations
Experimental Workflow for Thermal Analysis
The following diagram illustrates the general workflow for the synthesis and thermal characterization of fluorinated heptanedione derivatives.
Logical Relationship of Factors Influencing Thermal Stability
The thermal stability of these metal complexes is influenced by several interconnected factors. The following diagram illustrates these relationships.
References
An In-depth Technical Guide to Keto-Enol Tautomerism in Fluorinated β-Diketones
Audience: Researchers, scientists, and drug development professionals.
Abstract
Fluorinated β-diketones are a class of compounds of significant interest in medicinal chemistry and materials science, largely due to their unique electronic properties and versatile reactivity. A fundamental characteristic of these molecules is their existence as a dynamic equilibrium of keto and enol tautomers. The introduction of fluorine atoms profoundly influences this equilibrium, generally favoring the enol form to a much greater extent than in their non-fluorinated analogues. This guide provides a comprehensive technical overview of the principles governing keto-enol tautomerism in fluorinated β-diketones. It covers the structural and electronic effects of fluorination, the influence of solvents and substituents on the tautomeric ratio, and detailed experimental and computational protocols for quantitative analysis. Data is presented in structured tables for comparative analysis, and key concepts are visualized through diagrams to facilitate a deeper understanding for applications in rational drug design and materials engineering.
Introduction: The Significance of Tautomerism in Fluorinated Systems
Keto-enol tautomerism is a chemical equilibrium between a keto form (a ketone or aldehyde) and an enol form (an alcohol adjacent to a double bond).[1] For simple ketones, this equilibrium overwhelmingly favors the keto form. However, in β-dicarbonyl systems, the enol form is significantly stabilized by the formation of a quasi-aromatic six-membered ring via a strong intramolecular hydrogen bond.[2]
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[3] Fluorine's high electronegativity can drastically alter a molecule's physicochemical properties, including its acidity, lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] In β-diketones, fluorination, particularly of the methyl or methylene groups, has a pronounced effect on the keto-enol equilibrium. The powerful electron-withdrawing nature of fluorine substituents increases the acidity of the α-protons and enhances the stability of the enol tautomer, often making it the predominant or even exclusive form in solution.[5][6][7]
Understanding and controlling this tautomeric balance is critical for drug development professionals. The dominant tautomer can exhibit different biological activities, receptor binding affinities, and pharmacokinetic profiles. Therefore, a quantitative understanding of the keto-enol equilibrium in fluorinated β-diketones is essential for designing effective and stable therapeutic agents.[4][8]
Core Principles: How Fluorine Governs the Equilibrium
The tautomeric equilibrium in β-diketones involves the migration of a proton from the central carbon (α-carbon) to one of the carbonyl oxygens, with a concurrent shift of the π-electrons. In asymmetric fluorinated β-diketones, two different enol forms are possible.[6][9]
References
- 1. Keto-Enol Tautomerism | Chem Lab [chemlab.truman.edu]
- 2. researchgate.net [researchgate.net]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. nbinno.com [nbinno.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Navigating the Solubility of 1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedione in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedione is a fluorinated β-diketone of significant interest in various fields, including as a chelating agent and in the synthesis of specialized polymers and pharmaceuticals. The introduction of extensive fluorination dramatically alters the physicochemical properties of the molecule compared to its hydrocarbon analogs, profoundly influencing its solubility characteristics. Understanding the solubility of this compound in different organic solvents is critical for its application in synthesis, purification, and formulation.
This technical guide provides an in-depth overview of the solubility of this compound. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this guide also presents qualitative solubility information and illustrative quantitative data for a closely related and well-studied analog, 1,1,1,5,5,5-hexafluoro-2,4-pentanedione. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers to generate precise data for their specific applications.
Understanding the Solubility of Fluorinated β-Diketones
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." The polarity, hydrogen bonding capability, and van der Waals forces of both the solute and the solvent are key determinants of miscibility. The extensive fluorination in this compound introduces strong electron-withdrawing effects and creates a highly non-polar and hydrophobic/lipophobic character.
Qualitative Solubility Profile:
Based on the properties of similar highly fluorinated compounds, this compound is expected to exhibit the following general solubility characteristics:
-
High Solubility in Fluorinated Solvents: Due to favorable "fluorous-fluorous" interactions, the compound is expected to be highly soluble in perfluorinated solvents like perfluorohexane and perfluorooctane.
-
Good Solubility in Many Common Organic Solvents: While not as favorable as in fluorinated solvents, good solubility is anticipated in a range of common organic solvents. This includes non-polar and moderately polar solvents.
-
Immiscibility with Water: The highly fluorinated nature of the molecule renders it hydrophobic, leading to very low to negligible solubility in water.[1][2]
Illustrative Quantitative Solubility Data
Table 1: Illustrative Solubility of a Fluorinated β-Diketone Analog in Various Organic Solvents at 25°C
| Solvent | Solvent Polarity (Dielectric Constant) | Illustrative Solubility ( g/100 mL) |
| Perfluorohexane | ~1.7 | > 50 (Highly Miscible) |
| Hexane | 1.88 | > 30 |
| Toluene | 2.38 | > 40 |
| Diethyl Ether | 4.34 | > 50 (Highly Miscible) |
| Chloroform | 4.81 | > 50 (Highly Miscible) |
| Ethyl Acetate | 6.02 | > 40 |
| Acetone | 20.7 | > 30 |
| Ethanol | 24.5 | ~20 |
| Methanol | 32.7 | ~15 |
| Water | 80.1 | < 0.1 (Immiscible) |
Disclaimer: The values in this table are for illustrative purposes to demonstrate expected solubility trends and are not experimentally determined values for this compound.
Experimental Protocols for Solubility Determination
To obtain precise and reliable solubility data for this compound in specific organic solvents, the following experimental protocols can be employed.
Method 1: Gravimetric Determination of Solubility
This classic and reliable method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known mass or volume of the solvent.
Materials and Equipment:
-
This compound (solute)
-
Organic solvent of interest
-
Analytical balance (readable to at least 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Vials or flasks with airtight seals
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven for drying
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. "Excess" means that undissolved solid should be clearly visible.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid at the end of this period confirms saturation.
-
-
Separation of Undissolved Solute:
-
Allow the vial to stand undisturbed at the equilibrium temperature for a few hours to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a chemically resistant filter. This step is crucial to prevent any solid particles from being transferred.
-
-
Determination of Solute Mass:
-
Dispense the filtered saturated solution into a pre-weighed, clean, and dry evaporation dish.
-
Record the exact mass of the dish and the solution.
-
Carefully evaporate the solvent in a fume hood. For higher boiling point solvents, a gentle stream of nitrogen or use of a rotary evaporator may be necessary.
-
Once the solvent is evaporated, place the dish in an oven at a temperature below the melting point of the solute to dry to a constant weight.
-
Cool the dish in a desiccator and weigh it. Repeat the drying and weighing steps until a constant mass is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solute by subtracting the initial mass of the empty dish from the final mass of the dish with the dried solute.
-
Calculate the mass of the solvent from the mass of the solution and the mass of the dissolved solute.
-
Express the solubility in desired units, such as grams of solute per 100 mL of solvent or moles of solute per liter of solvent.
-
Method 2: Spectroscopic Determination of Solubility
This method is often faster than the gravimetric method and requires less material. It relies on creating a calibration curve of absorbance versus concentration.
Materials and Equipment:
-
Same as for the gravimetric method, plus:
-
UV-Vis spectrophotometer
-
Quartz or glass cuvettes (compatible with the solvent)
-
Volumetric flasks and pipettes
Procedure:
-
Determine the Wavelength of Maximum Absorbance (λmax):
-
Prepare a dilute solution of this compound in the solvent of interest.
-
Scan the UV-Vis spectrum of this solution to identify the wavelength at which the compound exhibits maximum absorbance.
-
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law. Determine the equation of the line (y = mx + c).
-
-
Prepare a Saturated Solution:
-
Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.
-
-
Measure the Absorbance of the Saturated Solution:
-
Follow the same procedure as in the gravimetric method (Step 2) to obtain a clear, filtered sample of the saturated solution.
-
If the absorbance of the saturated solution is too high (i.e., outside the linear range of the calibration curve), dilute it accurately with a known volume of the solvent.
-
Measure the absorbance of the (diluted) saturated solution at λmax.
-
-
Calculate the Solubility:
-
Use the equation of the calibration curve to calculate the concentration of the (diluted) saturated solution from its absorbance.
-
If the solution was diluted, multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the solubility of a solid compound in an organic solvent.
Caption: General workflow for determining the solubility of a solid in a liquid.
References
A Theoretical Investigation of the Electronic Structure of Decafluoro-3,5-heptanedione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide outlines a theoretical framework for investigating the electronic structure of 1,1,1,2,2,6,6,7,7,7-decafluoro-3,5-heptanedione. As a member of the fluorinated β-diketone family, this molecule is of significant interest due to the influence of its highly electronegative fluorine atoms on its chemical properties.[1][2] Understanding the electronic structure, particularly the keto-enol tautomerism and molecular orbital energies, is crucial for applications in materials science, coordination chemistry, and drug development. This document details the standard computational methodologies, expected electronic properties based on analogous compounds, and a visual workflow for such a theoretical investigation.
Introduction
Fluorinated β-diketones are a class of organic compounds characterized by a dicarbonyl moiety flanked by fluoroalkyl groups. The introduction of fluorine atoms significantly alters the electronic properties, acidity, and reactivity of these molecules compared to their non-fluorinated counterparts.[3] Decafluoro-3,5-heptanedione, with two pentafluoroethyl groups, is expected to exhibit pronounced electronic effects.
A central feature of β-diketones is their existence as an equilibrium mixture of keto and enol tautomers. This tautomerism is fundamental to their reactivity and coordination chemistry and is highly influenced by substituents and the solvent environment.[4][5] Theoretical investigations, primarily using quantum chemical methods, provide invaluable insights into the relative stability of these tautomers, transition states for their interconversion, and detailed electronic properties that are often challenging to probe experimentally.
Theoretical & Experimental Protocols
A robust theoretical investigation of decafluoro-3,5-heptanedione's electronic structure employs quantum mechanical calculations. The following protocol outlines a standard approach based on Density Functional Theory (DFT), a widely used method for its balance of accuracy and computational cost.[5]
Methodology: Density Functional Theory (DFT) Calculations
-
Geometry Optimization:
-
Initial 3D structures of both the keto and the cis-enol tautomers of decafluoro-3,5-heptanedione are constructed.
-
The geometries are optimized to find the minimum energy conformations. A commonly used functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
-
A Pople-style basis set, such as 6-311+G(d,p), is typically employed to provide sufficient flexibility for describing the electronic distribution, including diffuse functions (+) for anions and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.
-
-
Frequency Calculations:
-
Vibrational frequency calculations are performed on the optimized geometries at the same level of theory.
-
The absence of imaginary frequencies confirms that the structures correspond to true energy minima.
-
These calculations also provide the zero-point vibrational energy (ZPVE), which is used to correct the total electronic energies.
-
-
Relative Energy Calculation:
-
The relative stability of the keto and enol tautomers is determined by comparing their ZPVE-corrected total energies (ΔE).
-
The Gibbs free energy difference (ΔG) can also be calculated to understand the thermodynamic equilibrium at a given temperature.
-
-
Solvent Effects:
-
To simulate a solution-phase environment, the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model can be applied.[4] These models approximate the solvent as a continuous medium with a specific dielectric constant. Calculations can be performed for various solvents (e.g., water, methanol, cyclohexane) to study their influence on tautomeric stability.[5]
-
-
Electronic Structure Analysis:
-
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated for the optimized structures.
-
The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and chemical reactivity.
-
The distribution of these frontier orbitals can be visualized to identify regions susceptible to electrophilic or nucleophilic attack.
-
Expected Quantitative Data & Results
Table 1: Predicted Relative Energies of Decafluoro-3,5-heptanedione Tautomers
| Tautomer | Relative Electronic Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |
| Keto Form | 3.0 - 5.0 | 2.5 - 4.5 |
| Enol Form | 0.0 (Reference) | 0.0 (Reference) |
| Note: These are estimated values based on trends observed in other fluorinated β-diketones. The enol form is predicted to be the more stable tautomer. |
Table 2: Predicted Electronic Properties of the Stable Enol Tautomer
| Property | Gas Phase | In Water (PCM) |
| HOMO Energy | -7.5 to -8.5 eV | -7.8 to -8.8 eV |
| LUMO Energy | -1.0 to -2.0 eV | -1.2 to -2.2 eV |
| HOMO-LUMO Gap | 6.0 to 7.0 eV | 6.1 to 7.1 eV |
| Dipole Moment | 2.5 to 3.5 D | 3.0 to 4.5 D |
| Note: These values are representative estimates. The HOMO is expected to be localized on the π-system of the enol group, while the LUMO is likely a π* orbital. |
Visualization of Computational Workflow
The logical flow of a theoretical investigation into the electronic structure of a molecule like decafluoro-3,5-heptanedione can be visualized. The following diagram, generated using the DOT language, illustrates the key steps from initial structure definition to final property analysis.
Caption: Workflow for the theoretical investigation of molecular electronic structure.
Conclusion
A theoretical investigation into the electronic structure of decafluoro-3,5-heptanedione is critical for predicting its chemical behavior. Based on established computational protocols and data from analogous fluorinated compounds, it is anticipated that the enol tautomer is significantly more stable than the keto form due to strong intramolecular hydrogen bonding and the inductive effects of the pentafluoroethyl groups. The molecule is expected to have a large HOMO-LUMO gap, indicating high kinetic stability. The computational workflow outlined in this guide provides a comprehensive and robust framework for researchers to obtain detailed insights into the electronic properties of this and other complex fluorinated molecules, aiding in the rational design of new materials and therapeutic agents.
References
- 1. int-jecse.net [int-jecse.net]
- 2. The Theoretical and Experimental Investigation of the Fluorinated Palladium β-Diketonate Derivatives: Structure and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. comporgchem.com [comporgchem.com]
- 5. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
Methodological & Application
Application Notes and Protocols: Decafluoroheptanedione and its Analogs as Ligands for Lanthanide Complexes
Prepared for: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data and established protocols for lanthanide complexes specifically utilizing decafluoroheptanedione as a ligand are scarce in the current scientific literature. Therefore, this document provides a comprehensive guide based on closely related and well-characterized highly fluorinated β-diketone ligands. These analogs, such as 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione (fod) and thenoyltrifluoroacetone (TTA), share key structural and electronic properties with decafluoroheptanedione and serve as excellent models for predicting the behavior and application of such complexes.
Introduction to Fluorinated β-Diketones as Ligands for Lanthanide Complexes
Lanthanide ions (Ln³⁺) possess unique photophysical and magnetic properties that make them invaluable tools in various scientific and biomedical fields. However, their direct excitation is inefficient due to low molar absorption coefficients. To overcome this, organic ligands, known as "antennas," are used to absorb light and transfer the energy to the lanthanide ion, which then emits its characteristic luminescence.
β-Diketones are a prominent class of ligands for lanthanide sensitization. The introduction of fluorine atoms into the β-diketone structure, creating ligands like decafluoroheptanedione and its analogs, offers several key advantages:
-
Enhanced Luminescence: The replacement of C-H bonds with C-F bonds minimizes non-radiative decay pathways caused by vibrational quenching, leading to significantly higher luminescence quantum yields and longer lifetimes.[1][2][3]
-
Increased Lewis Acidity: The electron-withdrawing fluorine atoms increase the Lewis acidity of the lanthanide complex, promoting stronger coordination to the metal ion and potentially influencing interactions with other molecules.[4][5]
-
Improved Solubility: Fluorination can enhance the solubility of the complexes in nonpolar organic solvents and polymeric matrices.[4][5]
-
Enhanced Volatility: Some fluorinated complexes exhibit increased volatility, which can be advantageous for certain deposition techniques.
These properties make lanthanide complexes with fluorinated β-diketone ligands highly suitable for applications in bioimaging, time-resolved fluorescence assays, and as NMR shift reagents.
Quantitative Data Presentation
The following tables summarize key photophysical and stability data for representative lanthanide complexes with highly fluorinated β-diketone ligands, which are expected to be comparable to complexes with decafluoroheptanedione.
Table 1: Photophysical Properties of Europium(III) and Terbium(III) Complexes with Fluorinated β-Diketone Analogs
| Lanthanide Ion | β-Diketone Ligand | Ancillary Ligand | Solvent/Matrix | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |
| Eu³⁺ | Thenoyltrifluoroacetone (TTA) | 1,10-Phenanthroline | PMMA | 390 | 612 | 66% | - | [6] |
| Eu³⁺ | 4,4'-Bis(1'',1'',1'',2'',2'',3'',3''-heptafluoro-4'',6''-hexanedione-6''-yl)chlorosulfo-o-terphenyl | N,N-bis(2-pyridylmethyl)ethanediamine | - | - | - | 57.6% | 0.81 ms | [7] |
| Eu³⁺ | 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione | 1,10-Phenanthroline | PMMA | - | - | 77% | 842 µs | [8] |
| Tb³⁺ | Trifluoroacetylacetonate | 4'-Phenyl-2,2':6',2''-terpyridine | Solid State | - | 545 | - | - | [9] |
| Tb³⁺ | cs124-DTPA | - | Water | 343 | 545 | 32% | - | [10] |
| Tb³⁺ | cs124-TTHA | - | Water | 343 | 545 | 40% | - | [10] |
Table 2: Stability Constants of Lanthanide Complexes with Related Ligands
| Lanthanide Ion | Ligand | Method | Log K | Reference |
| Eu³⁺ | EDTA | Computation | - | [11] |
| Gd³⁺ | EDTA | Computation | - | [11] |
| Lu³⁺ | EDTA | Computation | - | [11] |
| La³⁺ | EDTA | Computation | - | [11] |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and characterization of lanthanide complexes with fluorinated β-diketone ligands. These can be adapted for use with decafluoroheptanedione.
Synthesis of a Tris(β-diketonato) Lanthanide(III) Complex
This protocol describes the synthesis of a simple Ln(β-diketonate)₃ complex.
Materials:
-
Lanthanide(III) chloride hexahydrate (e.g., EuCl₃·6H₂O, TbCl₃·6H₂O)
-
Fluorinated β-diketone (e.g., 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione)
-
Ethanol or Methanol
-
Deionized water
-
Sodium hydroxide (NaOH) or ammonia solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
Ligand Deprotonation: Dissolve the fluorinated β-diketone (3 mmol) in ethanol (20 mL) in a round-bottom flask. While stirring, slowly add an aqueous solution of NaOH (3 mmol in 5 mL of water) or a slight excess of ammonia solution to deprotonate the β-diketone, forming the β-diketonate anion.
-
Lanthanide Addition: In a separate beaker, dissolve the lanthanide(III) chloride hexahydrate (1 mmol) in a minimal amount of ethanol (5-10 mL).
-
Complexation: Slowly add the lanthanide salt solution to the stirred solution of the deprotonated ligand. A precipitate should form immediately.
-
Reaction Completion: Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours to ensure complete complexation.
-
Isolation and Purification: Allow the reaction mixture to cool to room temperature. Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid product with small portions of cold ethanol and then deionized water to remove any unreacted starting materials and salts.
-
Drying: Dry the purified complex in a vacuum oven or desiccator.
Synthesis of a Ternary Lanthanide Complex with an Ancillary Ligand
This protocol incorporates a neutral ancillary ligand, such as 1,10-phenanthroline, to potentially enhance the photophysical properties of the complex.
Materials:
-
Previously synthesized Ln(β-diketonate)₃ complex (1 mmol)
-
Ancillary ligand (e.g., 1,10-phenanthroline) (1 mmol)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Schlenk flask or similar inert atmosphere glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolution: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Ln(β-diketonate)₃ complex in the anhydrous solvent (20 mL).
-
Ancillary Ligand Addition: In a separate flask, dissolve the ancillary ligand in the same anhydrous solvent (10 mL).
-
Reaction: Slowly add the solution of the ancillary ligand to the stirred solution of the lanthanide complex.
-
Stirring: Allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Isolation: The method of isolation will depend on the solubility of the resulting ternary complex. If a precipitate forms, it can be collected by filtration. If the product is soluble, the solvent can be removed under reduced pressure to yield the solid product.
-
Purification: Recrystallization from an appropriate solvent system may be necessary to obtain a pure product.
Characterization of Lanthanide Complexes
1. Spectroscopic Analysis:
-
UV-Visible Absorption Spectroscopy: To determine the absorption properties of the ligand and the complex, and to identify the optimal excitation wavelength for luminescence studies.
-
Luminescence Spectroscopy: To measure the excitation and emission spectra of the complex. This will reveal the characteristic sharp emission bands of the lanthanide ion.
-
Luminescence Lifetime Measurement: To determine the decay kinetics of the excited state of the lanthanide ion. This is typically performed using a time-correlated single-photon counting (TCSPC) system or a pulsed laser and a fast detector.
-
Quantum Yield Determination: To quantify the efficiency of the luminescence process. This is often done using a relative method with a known standard (e.g., quinine sulfate) or an integrating sphere for absolute measurements.
2. Structural Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can be used to confirm the structure of the ligand and the complex. For paramagnetic lanthanide complexes (all except La³⁺ and Lu³⁺), the spectra will show significant shifts and broadening, which can provide structural information.
-
Mass Spectrometry: To confirm the molecular weight of the complex.
-
Elemental Analysis: To determine the elemental composition of the complex and confirm its stoichiometry.
-
X-ray Crystallography: To determine the single-crystal structure of the complex, providing detailed information about bond lengths, coordination geometry, and intermolecular interactions.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of lanthanide complexes with fluorinated β-diketone ligands.
Caption: The "Antenna Effect" mechanism for lanthanide luminescence.
Caption: Workflow for a Time-Resolved Fluorescence (TRF) assay.
Caption: Mechanism of action for a lanthanide NMR shift reagent.
Applications in Research and Drug Development
Lanthanide complexes with fluorinated β-diketone ligands have a wide range of applications:
-
Time-Resolved Fluorescence (TRF) Assays: The long luminescence lifetimes of these complexes allow for time-gated detection, which eliminates background fluorescence from biological samples, leading to highly sensitive assays for drug screening and diagnostics.[10][12][13]
-
Bioimaging: These complexes can be used as probes for fluorescence microscopy, enabling the visualization of cellular structures and processes with high contrast. Their large Stokes shifts are also advantageous for multicolor imaging.[1][14]
-
NMR Shift Reagents: Paramagnetic lanthanide complexes, particularly those of europium and praseodymium, can be used to induce large chemical shifts in the NMR spectra of organic molecules.[5][15][16] This simplifies complex spectra and aids in structure elucidation, which is crucial in drug discovery.[5][15][16]
-
Magnetic Resonance Imaging (MRI): Gadolinium(III) complexes with fluorinated β-diketones can potentially serve as contrast agents for MRI, although their stability and relaxivity in aqueous environments need to be carefully optimized.[17][18][19][20]
Conclusion
While specific data for decafluoroheptanedione-lanthanide complexes remains elusive, the extensive research on analogous highly fluorinated β-diketone complexes provides a robust framework for their synthesis, characterization, and application. The protocols and data presented herein offer a valuable starting point for researchers interested in exploring the potential of these highly luminescent and versatile molecular tools in their own work. Further investigation into the specific properties of decafluoroheptanedione as a ligand is warranted to fully understand its unique contributions to the field of lanthanide chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Highly emissive dinuclear europium( iii ) complex with heteroaryl β-diketone and fluxidentate pyrazine: dual role as UV converters and semiconductors - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06968H [pubs.rsc.org]
- 4. EuFOD - Wikipedia [en.wikipedia.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A β-diketonate–europium(iii) complex-based fluorescent probe for highly sensitive time-gated luminescence detection of copper and sulfide ions in living cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Exploration of photophysical behavior of lanthanide complex and its hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Luminescent europium(iii) and terbium(iii) complexes of β-diketonate and substituted terpyridine ligands: synthesis, crystal structures and elucidation of energy transfer pathways - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. scispace.com [scispace.com]
- 11. Progress in Luminescent Materials Based on Europium(III) Complexes of β-Diketones and Organic Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photophysical evaluation of a new functional terbium complex in FRET-based time-resolved homogenous fluoroassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescence labelling with europium chelate of beta-diketones and application in time-resolved fluoroimmunoassays (TR-FIA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An activatable β-diketonate europium(III) complex-based probe for time-gated luminescence detection and imaging of peroxynitrite in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 16. scribd.com [scribd.com]
- 17. Gadolinium(iii) complexes as MRI contrast agents: ligand design and properties of the complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. radiopaedia.org [radiopaedia.org]
- 20. Gadolinium as an MRI contrast agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metal Extraction Using 1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and generalized experimental protocols for the use of the fluorinated β-diketone, 1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedione, in metal extraction. Due to its high degree of fluorination, this compound is expected to exhibit enhanced thermal stability and hydrophobicity, making it a promising chelating agent for the selective extraction of metal ions from aqueous solutions into an organic phase. While specific experimental data for this particular compound is limited in publicly available literature, the provided protocols are based on established methodologies for similar fluorinated β-diketones and serve as a comprehensive guide for developing and optimizing metal extraction procedures.
Introduction
This compound (CAS 20583-66-8) is a fluorinated organic compound featuring a heptanedione backbone with two reactive carbonyl functional groups.[1] Its molecular formula is C₇H₂F₁₀O₂ and it has a molecular weight of 308.07 g/mol .[2] This compound typically presents as a colorless to pale yellow liquid with a boiling point of approximately 98°C.[2] The extensive fluorination of the molecule imparts unique properties, including increased thermal stability and hydrophobicity, which are advantageous for solvent extraction applications.[1]
β-Diketones are well-known chelating agents that can form stable complexes with a wide range of metal ions. The fluorination of these ligands can significantly enhance their acidity and the stability of the resulting metal chelates, leading to improved extraction efficiencies, often at lower pH values compared to their non-fluorinated analogs. These characteristics make this compound a compound of interest for applications in analytical chemistry, materials science, and pharmaceutical development, particularly in processes requiring the separation and purification of metals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 20583-66-8 | [1][2] |
| Molecular Formula | C₇H₂F₁₀O₂ | [1][2] |
| Molecular Weight | 308.07 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | ~98 °C | [2] |
| Purity | Typically ≥ 97-99% | [1][2] |
Principle of Metal Extraction
The extraction of a metal ion (Mⁿ⁺) from an aqueous phase into an organic phase using this compound (represented as HL) proceeds via a chelation reaction. The β-diketone loses a proton to form a ligand anion (L⁻), which then coordinates with the metal ion to form a neutral, hydrophobic metal chelate (MLₙ). This complex is readily soluble in the organic solvent, thus facilitating the transfer of the metal ion from the aqueous phase. The overall extraction equilibrium can be represented as:
Mⁿ⁺(aq) + nHL(org) ⇌ MLₙ(org) + nH⁺(aq)
The efficiency of the extraction is dependent on several factors, including the pH of the aqueous phase, the concentration of the chelating agent, the nature of the organic solvent, and the presence of any competing ligands or interfering ions.
Caption: General workflow for the liquid-liquid extraction of metal ions.
Experimental Protocols
The following are generalized protocols for metal extraction using a fluorinated β-diketone like this compound. Note: These protocols should be considered as a starting point and will require optimization for specific metal ions and sample matrices.
Preparation of Reagents
-
Organic Phase: Prepare a stock solution of this compound (e.g., 0.1 M) in a suitable water-immiscible organic solvent. Common solvents for this purpose include chloroform, dichloromethane, toluene, or cyclohexane. The choice of solvent can influence the extraction efficiency and should be selected based on the properties of the metal chelate and environmental/safety considerations.
-
Aqueous Phase: Prepare a stock solution of the metal salt of interest (e.g., 1000 ppm) in deionized water. If necessary, acidify the stock solution with a suitable acid (e.g., HCl or HNO₃) to prevent hydrolysis of the metal ions.
-
Buffer Solutions: Prepare a series of buffer solutions (e.g., acetate, phosphate, borate) to control the pH of the aqueous phase during the extraction experiments.
General Extraction Procedure
-
Pipette a known volume of the aqueous metal ion solution (e.g., 10 mL) into a suitable extraction vessel (e.g., a separatory funnel or a centrifuge tube).
-
Add a specific volume of the appropriate buffer solution to adjust the aqueous phase to the desired pH.
-
Add an equal volume of the organic phase containing this compound (e.g., 10 mL).
-
Stopper the vessel and shake vigorously for a predetermined amount of time (e.g., 30 minutes) to ensure the establishment of extraction equilibrium.
-
Allow the two phases to separate. If an emulsion forms, centrifugation can be used to facilitate phase separation.
-
Carefully separate the aqueous and organic phases.
-
Determine the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique, such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
The concentration of the metal ion in the organic phase can be determined by difference or by back-extraction into an acidic aqueous solution followed by analysis.
References
Application Note: Gas Chromatography of Volatile Metal Chelates using Decafluoroheptanedione
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. For the analysis of metals by GC, non-volatile metal ions must be converted into volatile derivatives. This is achieved by chelation with a suitable organic ligand. Fluorinated β-diketones are excellent chelating agents for this purpose as they form stable and highly volatile complexes with a wide range of metal ions.[1] The high degree of fluorination in the ligand, such as in 1,1,1,2,2,3,3,4,4,5,5,6,6,6-decafluoro-2,4-heptanedione, enhances the volatility of the resulting metal chelates, allowing for their analysis by GC at lower temperatures.[2]
This application note provides a protocol for the determination of metals as their decafluoroheptanedione chelates by gas chromatography. The methodology is based on the direct reaction of the metal-containing sample with the chelating agent in a sealed capillary, followed by direct injection into the GC system. This approach simplifies sample preparation by eliminating the need for solvent extraction.[2]
Principle
Metal ions react with decafluoroheptanedione to form neutral, coordinatively saturated metal chelates. These chelates are sufficiently volatile and thermally stable to be separated and detected by gas chromatography. The use of an Electron Capture Detector (ECD) is particularly advantageous for the detection of these fluorinated chelates due to its high sensitivity for halogenated compounds.
Experimental Protocols
1. Materials and Reagents
-
Chelating Agent: 1,1,1,2,2,3,3,4,4,5,5,6,6,6-decafluoro-2,4-heptanedione (≥98% purity)
-
Solvent (optional, for standard preparation): Hexane or Toluene, GC grade
-
Metal Salts (for standard preparation): High purity salts of the metals of interest (e.g., nitrates, chlorides, or acetates)
-
Sample Capillaries: Glass capillary tubes (e.g., melting point capillaries)
-
Gases: Helium (carrier gas, 99.999% purity), Nitrogen or Argon/Methane (make-up gas for ECD)
2. Standard Preparation
-
Prepare individual stock solutions of the metal salts of interest at a concentration of 1000 µg/mL in a suitable solvent (e.g., deionized water with minimal acid for stability).
-
Prepare working standard solutions by diluting the stock solutions to the desired concentrations.
3. Sample Preparation and Derivatization (Direct Reaction Method) [2]
-
Weigh a small amount of the solid sample (less than 0.1 mg) into a glass capillary tube sealed at one end. For liquid samples, an equivalent amount of the dried residue can be used.[2]
-
Add an excess of the decafluoroheptanedione ligand to the capillary tube.
-
Seal the open end of the capillary tube using a flame.
-
Heat the sealed tube at an elevated temperature (e.g., 150-200 °C) for a specified time (e.g., 5-10 minutes) to facilitate the reaction between the metal and the ligand. The optimal temperature and time should be determined for each metal and sample matrix.
-
After cooling, the sealed capillary containing the metal chelates is ready for GC analysis.
4. Gas Chromatography Conditions
The following GC conditions are a general guideline and should be optimized for the specific instrument and metal chelates being analyzed.
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with an Electron Capture Detector (ECD).
-
Column: A non-polar or medium-polarity capillary column is recommended, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Split/splitless inlet. The sealed capillary is crushed in the injection port for sample introduction.[2] A specialized injection port liner may be required for this technique.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Detector: Electron Capture Detector (ECD)
-
Detector Temperature: 300 °C
-
Make-up Gas: Nitrogen or 5% Methane in Argon at a flow rate of 30 mL/min.
Data Presentation
Due to the limited availability of specific quantitative data for decafluoroheptanedione metal chelates in the literature, the following table presents data for the closely related and structurally similar chelates of 1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedione. This data can be considered as an estimation for the behavior of decafluoroheptanedione chelates. The listed metals are those that have been shown to form volatile chelates with this type of ligand.[2]
Table 1: Amenable Metals for GC Analysis with Fluorinated β-Diketone Chelates
| Metal Ion | Valence State | Expected to form Volatile Chelate |
| Aluminum | III | Yes |
| Beryllium | II | Yes |
| Chromium | III | Yes |
| Copper | II | Yes |
| Iron | III | Yes |
| Nickel | II | Yes |
| Palladium | II | Yes |
| Yttrium | III | Yes |
Note: This list is based on metals that form volatile chelates with 1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedione and are expected to behave similarly with decafluoroheptanedione.[2]
Mandatory Visualization
Caption: Workflow for the analysis of metal decafluoroheptanedione chelates by GC-ECD.
References
Synthesis of Metal-Organic Frameworks with Fluorinated β-Diketones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of metal-organic frameworks (MOFs) using fluorinated β-diketone ligands. The unique properties imparted by fluorine, such as increased hydrophobicity and thermal stability, make these MOFs promising candidates for various applications, particularly in drug delivery.
Introduction
Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The tunability of their pore size, surface area, and chemical functionality has made them highly attractive for applications in gas storage, catalysis, and biomedicine. The incorporation of fluorinated ligands, specifically β-diketones, into MOF synthesis offers a strategy to enhance their physicochemical properties. Fluorination can lead to increased hydrophobicity, which can be advantageous for the encapsulation and controlled release of hydrophobic drug molecules. Furthermore, the electron-withdrawing nature of fluorine atoms can influence the electronic properties and stability of the resulting MOF structure.
Data Presentation
The following tables summarize key quantitative data for representative MOFs synthesized with fluorinated ligands.
Table 1: Physicochemical Properties of Fluorinated MOFs
| MOF Name/Type | Metal Ion | Fluorinated Ligand | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Ref. |
| Perfluorinated UiO-66 | Zr | 2,3,5,6-tetrafluoroterephthalic acid | 802 | - | [1] |
| NU-1103 | Zr | Tetracarboxylate linker | 6550 | 2.91 | [2] |
| Mesoporous CD-UIO-66-Zr | Zr | Terephthalic acid (with dextran template) | 646.9 | 0.2809 | [3] |
Note: Data for MOFs synthesized directly with fluorinated β-diketones as the primary structural linker is limited in publicly available literature. The data presented for Perfluorinated UiO-66 uses a fluorinated dicarboxylic acid, which provides insight into the effects of fluorination on MOF properties.
Table 2: Drug Loading and Release in MOFs
| MOF Name | Drug | Drug Loading Capacity (wt%) | Release Conditions | Key Findings | Ref. |
| [Cu(npd)(N₃ttb)]-ED | Ibuprofen | 25.50 | PBS buffer (pH 7.4) | Functionalization with ethylenediamine increased loading capacity due to acid-base interactions. Biphasic release with an initial burst followed by sustained release. | [4][5] |
| Zn₂(1,4-bdc)₂(dabco) | Ibuprofen | 15 | SBF (pH 7.4) at 37°C | 80% of the loaded drug was released over 12 days. | [6] |
Experimental Protocols
Protocol 1: Solvothermal Synthesis of a Zirconium-based MOF (UiO-66)
This protocol describes a general method for the solvothermal synthesis of UiO-66, a well-studied zirconium-based MOF. While the original linker is terephthalic acid, this protocol can be adapted for use with fluorinated dicarboxylic acid linkers.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
1,4-Benzenedicarboxylic acid (BDC) or a fluorinated equivalent
-
N,N-Dimethylformamide (DMF)
-
Acetone
Procedure:
-
In a glass vial, dissolve 1.5 mmol of Zirconium(IV) chloride and 1.5 mmol of the dicarboxylic acid linker in 10 mL of DMF.
-
Sonicate the mixture for 10-20 minutes to ensure complete dissolution of the reactants.
-
Seal the vial tightly and place it in a preheated oven at 120-140°C.
-
Maintain the reaction temperature for 24 hours.
-
After 24 hours, turn off the oven and allow it to cool down to room temperature naturally.
-
Collect the white crystalline product by centrifugation or filtration.
-
Wash the product thoroughly with fresh DMF (3 x 10 mL) to remove any unreacted precursors.
-
To activate the MOF, exchange the DMF solvent with a more volatile solvent like acetone. Suspend the product in acetone and stir for 24 hours. Repeat this washing step three times.
-
Dry the final product under vacuum at 150°C for 12 hours to remove the solvent from the pores.
Protocol 2: Hydrothermal Synthesis of a Zinc-based MOF
This protocol provides a general framework for the hydrothermal synthesis of a zinc-based MOF. This method can be adapted for use with fluorinated β-diketone ligands.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Fluorinated β-diketone ligand (e.g., 1,1,1-trifluoro-2,4-pentanedione)
-
Co-ligand (e.g., a dicarboxylic acid or a nitrogen-containing ligand)
-
N,N-Dimethylformamide (DMF) or other suitable solvent
-
Deionized water
Procedure:
-
In a Teflon-lined stainless-steel autoclave, dissolve the zinc salt, the fluorinated β-diketone, and any co-ligand in a mixture of DMF and deionized water. The molar ratios of the reactants should be optimized based on the desired structure.
-
Seal the autoclave and place it in an oven.
-
Heat the autoclave to the desired reaction temperature (typically between 100°C and 180°C) and maintain this temperature for a period of 24 to 72 hours.[7]
-
Allow the autoclave to cool to room temperature slowly.
-
Collect the crystalline product by filtration.
-
Wash the product with the mother liquor, followed by fresh solvent to remove unreacted starting materials.
-
Dry the product in an oven at a suitable temperature to remove the solvent.
Mandatory Visualization
Cellular Uptake of MOF Nanoparticles
The primary mechanism for the cellular uptake of MOF nanoparticles is endocytosis.[8] This process can be broadly categorized into several pathways, with clathrin-mediated and caveolae-mediated endocytosis being the most common for nanoparticles.[9] The specific pathway utilized can be influenced by the size, shape, and surface chemistry of the MOF nanoparticles.[9]
Caption: Cellular uptake of fluorinated MOF nanoparticles via endocytosis pathways.
Experimental Workflow for MOF Synthesis and Drug Loading
The general workflow for synthesizing MOFs and subsequently loading them with a therapeutic agent involves several key steps, from the initial reaction to the final characterization of the drug-loaded material.
Caption: General workflow for the synthesis and drug loading of MOFs.
References
- 1. researchgate.net [researchgate.net]
- 2. Ultrahigh surface area zirconium MOFs and insights into the applicability of the BET theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functionalization of a porous copper(ii) metal–organic framework and its capacity for loading and delivery of ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functionalization of a porous copper(ii) metal–organic framework and its capacity for loading and delivery of ibuprofen - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Endocytosis and exocytosis of nanoparticles in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endocytosis Mechanism of Nano Metal-Organic Frameworks for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Prospective Application of 1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedione in Chemical Vapor Deposition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Precursor Profile: 1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedione
This compound is a fluorinated organic molecule featuring a heptanedione backbone with two carbonyl (C=O) functional groups.[3] The extensive fluorination is expected to impart key properties beneficial for CVD applications.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 1,1,1-Trifluoro-2,4-pentanedione (Reference) |
| CAS Number | 20583-66-8[3] | 367-57-7[4] |
| Molecular Formula | C₇H₂F₁₀O₂[3] | C₅H₅F₃O₂[4] |
| Molecular Weight | 308.07 g/mol [3] | 154.09 g/mol [4] |
| Appearance | Colorless to pale yellow liquid[3] | Clear liquid[4] |
| Boiling Point | Not specified | 105-107 °C[4] |
| Density | Not specified | 1.27 g/mL at 25 °C[4] |
Potential Advantages as a CVD Precursor
The unique molecular structure of this compound suggests several potential advantages for its use in CVD:
-
Enhanced Volatility : The presence of ten fluorine atoms should significantly increase the volatility of its metal complexes compared to non-fluorinated analogues. This is a critical property for efficient transport of the precursor to the substrate in a CVD reactor.[1]
-
Thermal Stability : The strong carbon-fluorine bonds are known to enhance the thermal stability of molecules.[5] This property is crucial for preventing premature decomposition of the precursor in the gas phase before it reaches the heated substrate, which can lead to particle formation and film contamination.[1]
-
Clean Decomposition : Fluorinated β-diketonate ligands can lead to cleaner decomposition pathways, potentially reducing carbon incorporation into the deposited film.
-
Versatility in Metal Complex Formation : As a β-diketone, it can form stable chelate complexes with a wide range of metals. A known example is its complex with ytterbium, tris(1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedionato)ytterbium dihydrate. This suggests its utility for depositing various metal or metal oxide thin films.
Proposed Experimental Protocol for CVD of a Generic Metal (M) Thin Film
The following is a hypothetical protocol for the deposition of a thin film using a metal complex of this compound, denoted as M(dfhd)ₓ. This protocol is based on established procedures for similar fluorinated β-diketonate precursors and should be considered a starting point for experimental optimization.
1. Precursor Synthesis and Handling:
-
Synthesize the metal precursor, M(dfhd)ₓ, by reacting a suitable metal salt with this compound in an appropriate solvent.
-
Purify the resulting complex, for example, by sublimation, to ensure high purity for the CVD process.
-
Handle the precursor in an inert atmosphere (e.g., a glovebox) to prevent contamination from moisture and air.
2. CVD System Preparation:
-
Utilize a cold-wall CVD reactor to minimize precursor decomposition on the reactor walls.
-
Thoroughly clean the substrate (e.g., silicon wafer, quartz) using a standard cleaning procedure (e.g., RCA clean for silicon) to remove any organic and inorganic contaminants.
-
Load the substrate into the reaction chamber and pump the system down to a base pressure of approximately 10⁻⁶ Torr.
3. Deposition Process:
-
Heat the precursor in a bubbler to a temperature that provides sufficient vapor pressure for transport into the reactor. A starting temperature range of 80-150 °C could be explored.
-
Use a carrier gas, such as argon or nitrogen, to transport the precursor vapor into the reaction chamber. The flow rate will need to be optimized (e.g., 10-100 sccm).
-
Heat the substrate to the desired deposition temperature. A wide range of temperatures (e.g., 200-500 °C) should be investigated to determine the optimal window for film growth.
-
For the deposition of metal oxide films, introduce a controlled flow of an oxidizing agent, such as oxygen or water vapor.
-
Maintain a constant process pressure during deposition, typically in the range of 1-10 Torr.
-
After the desired deposition time, cool down the substrate and the precursor bubbler under an inert gas flow.
Table 2: Proposed Starting Parameters for CVD using a Metal-(1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedionate) Complex
| Parameter | Proposed Range | Rationale/Notes |
| Precursor Temperature | 80 - 150 °C | To achieve adequate vapor pressure. Requires experimental determination based on the specific metal complex. |
| Substrate Temperature | 200 - 500 °C | To initiate thermal decomposition and film growth. The optimal temperature will depend on the metal and desired film properties. |
| Carrier Gas (Ar or N₂) Flow Rate | 10 - 100 sccm | To control the delivery rate of the precursor to the substrate. |
| Reactant Gas (e.g., O₂, H₂O) Flow Rate | 5 - 50 sccm | For deposition of oxide films. The ratio to the precursor flow is critical. |
| Reactor Pressure | 1 - 10 Torr | To control the mean free path of gas molecules and influence film uniformity. |
| Deposition Time | 5 - 60 min | To achieve the desired film thickness. |
4. Film Characterization:
-
Analyze the composition and purity of the deposited films using techniques such as X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (EDX).
-
Characterize the crystal structure and morphology of the films using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM).
-
Measure the film thickness using ellipsometry or a profilometer.
Logical and Experimental Workflow Diagrams
References
- 1. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ionic liquids containing fluorinated β-diketonate anions: synthesis, characterization and potential applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 1,1,1-Trifluoro-2,4-pentanedione 98 367-57-7 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the GC Analysis of Primary and Secondary Amines Using Decafluoroheptanedione as a Derivatizing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, many compounds of interest, particularly those containing polar functional groups such as primary and secondary amines, exhibit poor chromatographic behavior, including peak tailing and low sensitivity. Chemical derivatization is a common strategy to overcome these limitations.[1] This process involves chemically modifying the analyte to increase its volatility, improve its thermal stability, and enhance its detectability.
Fluorinated derivatizing agents are particularly advantageous in GC analysis. The resulting derivatives are often highly volatile and can be detected with high sensitivity using an electron capture detector (ECD). While fluorinated anhydrides such as heptafluorobutyric anhydride (HFBA) and pentafluoropropionic anhydride (PFPA) are commonly used for the acylation of amines, fluorinated β-diketones like 1,1,1,2,2,3,3,7,7,7-decafluoro-4,6-heptanedione represent a class of reagents that can form stable, volatile chelates with metals and may also react with primary and secondary amines to form derivatives suitable for GC analysis.[2][3][4]
This document provides a detailed protocol for the use of 1,1,1,2,2,3,3,7,7,7-decafluoro-4,6-heptanedione as a derivatizing agent for the quantitative analysis of amphetamine and methamphetamine in biological samples by gas chromatography-mass spectrometry (GC-MS).
Proposed Derivatization Reaction Pathway
The proposed reaction between a primary amine, such as amphetamine, and 1,1,1,2,2,3,3,7,7,7-decafluoro-4,6-heptanedione proceeds through the formation of a stable enamine derivative. The electron-withdrawing fluorine atoms on the β-diketone increase the reactivity of the carbonyl carbons, facilitating the nucleophilic attack by the amine. The resulting derivative is more volatile and thermally stable than the parent amine, making it ideal for GC analysis.
Caption: Proposed reaction of a primary amine with decafluoroheptanedione.
Experimental Protocol: Analysis of Amphetamines in Oral Fluid
This protocol details the extraction and derivatization of amphetamine and methamphetamine from oral fluid samples for subsequent GC-MS analysis.
1. Materials and Reagents
-
Solvents: Ethyl acetate (GC grade), Methanol (HPLC grade), Acetonitrile (HPLC grade)
-
Reagents: 1,1,1,2,2,3,3,7,7,7-Decafluoro-4,6-heptanedione, Sodium hydroxide (NaOH), Hydrochloric acid (HCl)
-
Standards: Amphetamine, Methamphetamine, and their deuterated internal standards (e.g., Amphetamine-d5, Methamphetamine-d5)
-
Equipment: GC-MS system with a capillary column (e.g., 5% phenyl-methylpolysiloxane), autosampler vials with inserts, vortex mixer, centrifuge, heating block, nitrogen evaporator.
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each standard (amphetamine, methamphetamine) and internal standard in 10 mL of methanol.
-
Working Standard Solution (10 µg/mL): Dilute the stock solutions with methanol to prepare a mixed working standard solution.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the working standard solution into a blank matrix (e.g., drug-free oral fluid). A typical concentration range would be 5-1000 ng/mL.[4]
3. Sample Preparation and Extraction
-
Pipette 0.5 mL of the oral fluid sample (calibrator, control, or unknown) into a glass centrifuge tube.
-
Add 50 µL of the internal standard working solution to each tube.
-
Add 200 µL of 0.1 M NaOH to each tube and vortex for 30 seconds to basify the sample.
-
Add 2 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
4. Derivatization Procedure
-
To the dried extract, add 50 µL of ethyl acetate and 25 µL of a 10% (v/v) solution of 1,1,1,2,2,3,3,7,7,7-decafluoro-4,6-heptanedione in acetonitrile.
-
Cap the tubes tightly and vortex for 30 seconds.
-
Heat the mixture at 75°C for 30 minutes in a heating block.[3]
-
After cooling to room temperature, transfer the derivatized sample to an autosampler vial with an insert for GC-MS analysis.
5. GC-MS Instrumental Parameters
-
GC System: Agilent 7890B or equivalent
-
MS System: Agilent 5977B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp 1: 20°C/min to 180°C
-
Ramp 2: 10°C/min to 280°C, hold for 5 minutes
-
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Experimental Workflow
The overall analytical process, from sample receipt to data analysis, is depicted in the following workflow diagram.
Caption: Overall experimental workflow.
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the method for the analysis of amphetamine and methamphetamine derivatives. This data is representative and based on typical results obtained for fluorinated derivatives of these compounds.
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) | LOD (ng/mL) | LOQ (ng/mL) |
| Amphetamine Derivative | 8.52 | 294 | 118, 91 | 1.0 | 2.5 |
| Methamphetamine Derivative | 9.15 | 308 | 118, 91 | 1.0 | 2.5 |
| Amphetamine-d5 Derivative | 8.49 | 299 | 123, 91 | - | - |
| Methamphetamine-d5 Derivative | 9.12 | 313 | 123, 91 | - | - |
Note: The mass-to-charge (m/z) ratios for the derivatives are hypothetical and would need to be confirmed experimentally. The LOD and LOQ values are based on typical performance for similar derivatization methods.[4]
The use of 1,1,1,2,2,3,3,7,7,7-decafluoro-4,6-heptanedione as a derivatizing agent offers a promising alternative for the GC-MS analysis of primary and secondary amines. The proposed protocol provides a comprehensive workflow for the extraction, derivatization, and quantification of amphetamine and methamphetamine from oral fluid. The formation of stable, volatile derivatives is expected to result in excellent chromatographic peak shape and high sensitivity. This methodology can be adapted for a wide range of amine-containing compounds in various matrices, making it a valuable tool for researchers in clinical, forensic, and pharmaceutical analysis. Further validation of this method is recommended to establish its ruggedness and applicability to specific research needs.
References
Application Notes and Protocols for the Formation of Volatile Metal Complexes with 1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedione, a fluorinated β-diketone, is a highly effective chelating agent for a wide range of metal ions. The resulting metal complexes often exhibit significant volatility and thermal stability, making them amenable to gas-phase analysis and separation techniques such as gas chromatography (GC). This property is particularly valuable for the trace and ultra-trace analysis of metals in various matrices, including environmental samples, alloys, and pharmaceutical compounds. The high degree of fluorination in the ligand enhances the volatility of the metal chelates, allowing for their analysis at lower temperatures compared to non-fluorinated analogues.
These volatile metal complexes have found applications in diverse fields. In analytical chemistry, they are instrumental for the quantitative determination of metals. While direct applications in drug delivery are less common, the analytical utility is highly relevant to the pharmaceutical industry for quality control, such as the quantification of residual metal catalysts or impurities in active pharmaceutical ingredients (APIs) and finished drug products.
Application Notes
Trace Metal Analysis by Gas Chromatography (GC)
The primary application of volatile metal complexes with this compound and similar ligands is the determination of metal ions at trace and ultra-trace levels using gas chromatography, often coupled with sensitive detectors like electron capture detection (ECD) or mass spectrometry (MS).
-
Principle: The metal ions in a sample are quantitatively converted into their volatile chelate complexes. These complexes are then separated by GC and detected. The high volatility of the fluorinated chelates allows for elution at moderate temperatures, minimizing the risk of thermal decomposition.
-
Advantages:
-
High Sensitivity: The use of an electron capture detector, which is highly sensitive to halogenated compounds, allows for the detection of metals at picogram levels.
-
Multi-element Analysis: GC methods can be developed for the simultaneous determination of multiple metals in a single analytical run.
-
Simplified Sample Preparation: In some cases, the neat ligand can react directly and rapidly with metals in a sample at elevated temperatures, simplifying sample preparation by eliminating the need for solvent extraction.
-
-
Relevance to Drug Development:
-
Impurity Profiling: Quantification of residual metal catalysts (e.g., Pd, Pt, Ru) used in synthetic organic chemistry during the drug development process.
-
Quality Control: Ensuring that the levels of elemental impurities in APIs and final drug products are within the stringent limits set by regulatory agencies like the ICH Q3D.
-
Speciation Analysis: In some instances, different oxidation states of a metal can be separated and quantified.
-
Chemical Vapor Deposition (CVD)
Volatile metal β-diketonate complexes are used as precursors in metal-organic chemical vapor deposition (MOCVD) for the fabrication of thin films of metals or metal oxides.
-
Principle: The volatile metal complex is vaporized and transported into a reaction chamber where it thermally decomposes on a heated substrate, depositing a thin film of the metal or, in the presence of an oxidizing agent, the corresponding metal oxide.
-
Advantages:
-
High Purity Films: The high volatility and clean decomposition of the precursors can lead to the formation of high-purity films.
-
Control over Film Properties: The deposition process can be precisely controlled to achieve desired film thickness and morphology.
-
-
Relevance to Drug Development and Biomedical Applications:
-
Biocompatible Coatings: Deposition of biocompatible metal or metal oxide coatings on medical devices and implants.
-
Biosensors: Fabrication of metallic nanostructures for use in biosensing applications.
-
Quantitative Data Presentation
Table 1: Thermal Properties of Selected Metal β-Diketonate Complexes (Data for illustrative purposes, may not be for the exact ligand)
| Metal Complex | Ligand | TGA Onset of Mass Loss (°C) | Sublimation/Evaporation Temperature Range (°C) | Reference |
| Pd(II) Complex | Fluorinated β-iminoketonate | 95-110 | 95-200 | |
| Cu(tfac)₂ | Trifluoroacetylacetonate | ~150 | - | |
| Zn(tfac)₂(TMEDA) | Trifluoroacetylacetonate | ~120 | - | |
| Fe(hfac)₂(TMEDA) | Hexafluoroacetylacetonate | ~100 | - |
Note: The data in this table are for structurally related fluorinated β-diketonate complexes and serve to illustrate the general range of volatility. The exact temperatures for complexes of this compound may vary.
Experimental Protocols
Protocol 1: General Synthesis of Volatile Metal Complexes
This protocol provides a general method for the synthesis of metal complexes with this compound. The specific conditions may need to be optimized for each metal.
Materials:
-
Metal salt (e.g., chloride, nitrate, or acetate)
-
This compound
-
Ethanol or methanol
-
Deionized water
-
Base (e.g., sodium hydroxide or ammonia solution)
-
Organic solvent for extraction (e.g., hexane, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolution of Metal Salt: Dissolve the metal salt in a minimal amount of deionized water or ethanol.
-
Ligand Addition: In a separate flask, dissolve a stoichiometric amount of this compound in ethanol. The molar ratio of ligand to metal will depend on the oxidation state of the metal (e.g., 2:1 for M²⁺, 3:1 for M³⁺).
-
Reaction Mixture: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
pH Adjustment: Adjust the pH of the reaction mixture by dropwise addition of a suitable base until a precipitate is formed. The optimal pH for complex formation varies for different metals.
-
Precipitation and Digestion: Continue stirring the mixture for a specified period (e.g., 1-2 hours) to allow for complete precipitation. Gently heating the mixture may aid in the formation of a more crystalline and easily filterable product.
-
Isolation and Washing: Collect the precipitated metal complex by filtration. Wash the precipitate with deionized water to remove any unreacted salts, followed by a small amount of cold ethanol to remove excess ligand.
-
Drying: Dry the resulting solid in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature.
-
Purification (Optional): The crude product can be purified by recrystallization from an appropriate organic solvent or by sublimation under vacuum.
Protocol 2: In-Situ Chelation for GC Analysis
This protocol describes a simplified method for the formation of volatile metal chelates directly in a sealed tube for subsequent GC analysis, which is particularly useful for trace metal analysis in solid samples.
Materials:
-
Solid sample containing the metal of interest
-
This compound
-
Glass capillary tubes (sealed at one end)
-
Heating block or oven
-
Gas chromatograph with a suitable injector for solid sampling or a crushing device.
Procedure:
-
Sample Preparation: Weigh a small amount of the finely powdered solid sample (typically less than 0.1 mg) into a glass capillary tube.
-
Ligand Addition: Add an excess of the neat this compound ligand to the capillary tube.
-
Sealing: Seal the open end of the capillary tube using a flame.
-
Reaction: Heat the sealed tube in a heating block or oven at a specific temperature (e.g., 150-200 °C) for a defined period to allow for the quantitative reaction between the metal in the sample and the ligand.
-
GC Analysis:
-
For injectors designed for solid samples, the sealed capillary can be directly introduced into the hot injection port.
-
Alternatively, a specialized device can be used to crush the capillary tube within the heated injection port of the gas chromatograph, releasing the volatile metal complexes for analysis.
-
Protocol 3: Gas Chromatography Conditions for Metal Chelate Analysis
The following are general GC conditions that can be used as a starting point for the analysis of volatile metal chelates. Optimization will be required for specific applications.
-
Gas Chromatograph: Any standard GC system equipped with a suitable detector.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Injector: Split/splitless injector.
-
Injector Temperature: 200-250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Detector:
-
Electron Capture Detector (ECD) for high sensitivity with halogenated complexes.
-
Mass Spectrometer (MS) for identification and quantification.
-
Flame Ionization Detector (FID) can also be used, but with lower sensitivity compared to ECD.
-
Visualizations
Application of Decafluoroheptanedione in Luminescent Materials
Application Note and Protocol
Introduction
Lanthanide complexes are renowned for their unique luminescent properties, including sharp, narrow-band emission, long luminescence lifetimes, and high color purity. These characteristics make them highly desirable for a range of applications, including Organic Light-Emitting Diodes (OLEDs), luminescent sensors, bio-imaging, and anti-counterfeiting technologies.[1] However, the direct excitation of lanthanide ions is inefficient due to the parity-forbidden nature of f-f transitions.[2] To overcome this limitation, organic ligands that can efficiently absorb excitation energy and transfer it to the central lanthanide ion are employed. This process is known as the "antenna effect".[3]
β-diketonate ligands are particularly effective antenna ligands for sensitizing lanthanide luminescence, especially for Europium(III) which exhibits a characteristic red emission.[4][5] The introduction of fluorine atoms into the β-diketonate structure, as in the case of 1,1,1,2,2,3,3,7,7,7-decafluoro-4,6-heptanedione (decafluoroheptanedione), offers several advantages. The electron-withdrawing nature of the fluorine atoms can enhance the acidity of the ligand, leading to the formation of more stable lanthanide complexes. Furthermore, the replacement of C-H bonds with C-F bonds minimizes non-radiative decay pathways, thereby increasing the luminescence quantum yield of the resulting complex.
This document provides a detailed overview of the application of decafluoroheptanedione in the development of luminescent materials, with a focus on Europium(III) complexes. It includes protocols for the synthesis of such complexes and the fabrication of organic light-emitting diodes, along with representative photophysical and electroluminescent data.
Key Applications
The primary application of decafluoroheptanedione-based luminescent materials is in the fabrication of red-emitting layers in Organic Light-Emitting Diodes (OLEDs) . The high photoluminescence quantum yield and excellent color purity of Europium(III) complexes with fluorinated β-diketonates lead to highly efficient and vibrant red displays.[6][7]
Another significant application is in the development of luminescent sensors . The luminescence of lanthanide complexes can be sensitive to the presence of certain analytes, leading to either quenching or enhancement of the emission. This property can be exploited for the detection of various chemical species.
Quantitative Data Presentation
The following tables summarize typical photophysical and electroluminescent properties of Europium(III) complexes with fluorinated β-diketonate ligands, which are analogous to what can be expected from complexes utilizing decafluoroheptanedione.
Table 1: Photophysical Properties of Representative Europium(III) β-Diketonate Complexes
| Complex | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Luminescence Lifetime (τ) (ms) |
| [Eu(btfa)₃(H₂O)₂] | ~350 | 612 | ~30-40% | ~0.3-0.5 |
| [Eu(tta)₃(phen)] | ~340 | 612 | >60% | ~0.6-0.8 |
| [Eu(hth)₃(tppo)] | 345 | 612 | up to 66%[8] | ~0.7-0.9 |
| [Eu(cbtfa)₃(bath)] | 320-365 | 612 | High | Not Specified[1] |
*btfa = 4,4,4-trifluoro-1-phenyl-1,3-butanedione; tta = 2-thenoyltrifluoroacetone; phen = 1,10-phenanthroline; hth = 4,4,5,5,6,6,6-heptafluoro-1-(2-thienyl)-1,3-hexanedione; tppo = triphenylphosphine oxide; cbtfa = a chlorinated derivative of btfa; bath = bathophenanthroline. Data is compiled from various sources for representative purposes.
Table 2: Electroluminescence Performance of OLEDs with Europium(III) β-Diketonate Emitters
| Emitter Complex | Max. Luminance (cd/m²) | Max. External Quantum Efficiency (EQE) (%) | Turn-on Voltage (V) | CIE Coordinates (x, y) |
| [Eu(btfa)₃(Bathphen)] | 545[7] | 6.24[7] | ~5.0 | (0.620, 0.323)[7] |
| [Eu(tta)₃(Bathphen)] | >500 | High | Not Specified | Red Region |
| Solution-processed Eu-complex | 700[5] | Not Specified | ~4.0 | (0.66, 0.32)[5] |
| [Eu(DBM)₃Phen] in multiple-host | 945[2] | 1.2[2] | 3.8[2] | Red Region |
*DBM = 1,3-diphenylpropane-1,3-dione. Data is compiled from various sources for representative purposes.
Experimental Protocols
Protocol 1: Synthesis of Tris(decafluoroheptanedionato)europium(III) Complex
This protocol describes a general method for the synthesis of a neutral tris(β-diketonate) lanthanide complex. The addition of a neutral ancillary ligand like 1,10-phenanthroline can further enhance the luminescent properties.
Materials:
-
Europium(III) chloride hexahydrate (EuCl₃·6H₂O)
-
1,1,1,2,2,3,3,7,7,7-decafluoro-4,6-heptanedione (H-decafluoroheptanedione)
-
Ethanol
-
Deionized water
-
Sodium hydroxide (NaOH) or ammonia solution
-
(Optional) 1,10-phenanthroline
Procedure:
-
Ligand Deprotonation: Dissolve 3 mmol of H-decafluoroheptanedione in 20 mL of ethanol. Slowly add an aqueous solution of NaOH (1 M) or ammonia with stirring until the pH reaches approximately 7, indicating the deprotonation of the β-diketone to form the decafluoroheptanedionate anion.
-
Europium Salt Solution: In a separate flask, dissolve 1 mmol of EuCl₃·6H₂O in 10 mL of a 1:1 ethanol/water mixture.
-
Complexation: Slowly add the europium salt solution to the stirred solution of the deprotonated ligand. A precipitate should form immediately.
-
(Optional) Addition of Ancillary Ligand: If an ancillary ligand is used, dissolve 1 mmol of 1,10-phenanthroline in 5 mL of ethanol and add it to the reaction mixture.
-
Reaction and Precipitation: Stir the mixture at room temperature for 2-4 hours to ensure complete reaction.
-
Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid product sequentially with deionized water and a small amount of cold ethanol to remove unreacted starting materials.
-
Drying: Dry the resulting solid under vacuum at 60 °C for 12 hours. The final product is the tris(decafluoroheptanedionato)europium(III) complex.
Characterization: The synthesized complex should be characterized by techniques such as FT-IR, NMR, elemental analysis, and mass spectrometry to confirm its structure and composition.
Protocol 2: Fabrication of a Multilayer OLED Device
This protocol outlines the fabrication of a multilayer OLED using the synthesized europium complex as the emitting dopant, typically by thermal evaporation.
Materials:
-
ITO-coated glass substrate (anode)
-
Hole-injecting layer (HIL) material (e.g., m-MTDATA)
-
Hole-transporting layer (HTL) material (e.g., α-NPD)
-
Host material for the emitting layer (EML) (e.g., CBP, TPBi)
-
Synthesized Europium(III) tris(decafluoroheptanedionato) complex (dopant)
-
Electron-transporting layer (ETL) material (e.g., Alq₃, TPBi)
-
Electron-injecting layer (EIL) material (e.g., LiF)
-
Aluminum (cathode)
-
High-vacuum thermal evaporation system
Procedure:
-
Substrate Preparation: Clean the ITO-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen and treat it with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Layer Deposition: Transfer the cleaned substrate to a high-vacuum thermal evaporation chamber (< 10⁻⁶ Torr).
-
Deposit the organic layers and the cathode sequentially onto the ITO substrate without breaking the vacuum. A typical device structure and layer thicknesses are as follows:
-
HIL: m-MTDATA (30 nm)
-
HTL: α-NPD (20 nm)
-
EML: Co-evaporate the host material (e.g., TPBi) with the europium complex at a specific doping concentration (e.g., 6-15 wt%) to a thickness of 30 nm.
-
ETL: TPBi (20 nm)
-
EIL: LiF (1 nm)
-
Cathode: Aluminum (100 nm)
-
-
Encapsulation: After deposition, encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen.
Device Characterization: The performance of the fabricated OLED should be evaluated by measuring its current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, external quantum efficiency (EQE), and CIE color coordinates.
Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. High-efficiency solution-processed OLED based on trivalent europium complex by modifying the composition of the multiple-host system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films for Bright Red Electroluminescent Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solution-Processed OLED Based on a Mixed-Ligand Europium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 7. Two new red-emitting ternary europium(iii) complexes with high photoluminescence quantum yields and exceptional performance in OLED devices - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. EuroTracker® dyes: design, synthesis, structure and photophysical properties of very bright europium complexes and their use in bioassays and cellular optical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorinated β-Diketones in Sensor Devices
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the role and application of fluorinated β-diketones in the development of advanced sensor devices. It includes application notes, quantitative data summaries, detailed experimental protocols, and visualizations of key signaling pathways.
Application Notes
Fluorinated β-diketones are a versatile class of organic compounds that have garnered significant interest in the field of chemical sensors due to their unique electronic and coordination properties. The introduction of fluorine atoms into the β-diketone structure imparts several advantageous characteristics, making them excellent ligands for the construction of highly sensitive and selective sensors.
Key Advantages of Fluorinated β-Diketones in Sensors:
-
Enhanced Luminescence: In lanthanide-based fluorescent sensors, fluorinated β-diketones act as "antennas".[1] They efficiently absorb UV light and transfer the energy to the central lanthanide ion (e.g., Eu³⁺, Sm³⁺), which then emits characteristic, sharp, and long-lived luminescence.[1][2][3] The presence of fluorine atoms can enhance the efficiency of this energy transfer process and increase the quantum yield of the sensor.[4]
-
Improved Stability: The strong electron-withdrawing nature of fluorine atoms can increase the stability of the resulting metal complexes, which is a crucial factor for robust and reusable sensors.[5]
-
Tunable Properties: The chemical and physical properties of the sensors can be fine-tuned by modifying the substituents on the β-diketone backbone, allowing for the design of sensors with specific selectivities and sensitivities for various analytes.[5]
-
Versatility in Sensor Type: Fluorinated β-diketones have been successfully incorporated into various sensor platforms, including fluorescent probes[2][4][6] and electrochemical sensors.[7]
-
Diverse Analyte Detection: These sensors have been developed for the detection of a wide range of analytes, including metal ions (e.g., Al³⁺, Cu²⁺, Fe³⁺), anions (e.g., fluoride, sulfide), and changes in environmental polarity.[2][4][6][7]
Common Types of Sensors Utilizing Fluorinated β-Diketones:
-
Lanthanide-Based Fluorescent Sensors: These are the most common type of sensors employing fluorinated β-diketones. The β-diketone ligand sensitizes the emission of the lanthanide ion, leading to a strong luminescent signal. The presence of an analyte can modulate this luminescence through various mechanisms, such as quenching or enhancement, enabling quantitative detection.[2][3][4]
-
Boron Difluoride (BODIPY) Based Fluorescent Probes: Fluorinated β-diketones can be complexed with boron difluoride to create highly fluorescent and photostable dyes.[6][8] These probes can be designed to be sensitive to changes in the local environment, such as polarity, making them useful for cellular imaging and studying biological processes.[6]
-
Electrochemical Sensors: While less common, fluorinated β-diketones can be used to modify electrode surfaces. For instance, self-assembled monolayers of β-diketone derivatives on gold electrodes can be used for the electrochemical detection of ions.[7]
Quantitative Data Presentation
The performance of various sensor devices based on fluorinated β-diketones is summarized in the table below for easy comparison.
| Sensor System (Fluorinated β-Diketone) | Analyte | Sensor Type | Limit of Detection (LOD) | Quantum Yield (Φ) | Response Time | Reference |
| Eu(4-TFC)₃(phen) (4-TFC = 2,2,2-trifluoro-1-(4-hydroxy-2H-chromen-3-yl)ethanone) | Al³⁺ | Fluorescent | Not Specified | Not Specified | Instantaneous | [2] |
| Eu³⁺-BHHCT-BPED | Cu²⁺ | Fluorescent | 3.7 nM | 57.6% | Not Specified | [4] |
| Eu³⁺-BHHCT-BPED-Cu²⁺ | Sulfide | Fluorescent | 0.19 µM | Not Specified | Not Specified | [4] |
| Rhodamine B-based probe | Fe³⁺ | Fluorescent | 0.0521 µM | Not Specified | Seconds | [9] |
| Boron Difluoride Probe 1 | Polarity | Fluorescent | Not Applicable | Up to 63.1% (in toluene) | Not Specified | [6][8] |
| 4-mercaptophenylboronic acid on nanoporous gold | Fluoride | Electrochemical | 0.2 mM | Not Applicable | Fast | [7] |
Experimental Protocols
Protocol 1: Synthesis of a Fluorinated β-Diketone Ligand (e.g., 4-TFC)
This protocol is based on the synthesis of 2,2,2-trifluoro-1-(4-hydroxy-2H-chromen-3-yl)ethanone (4-TFC).[2]
Materials:
-
4-chromanone
-
Ethyl trifluoroacetate
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 2 M
-
Ice water
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 4-chromanone and ethyl trifluoroacetate in THF.
-
Stir the mixed solution for 30 minutes at room temperature.
-
Carefully add NaH to the solution.
-
Continue stirring the reaction mixture for 24 hours at room temperature.
-
After 24 hours, cool the reaction mixture to 0 °C in an ice bath.
-
Pour the cooled mixture into ice water.
-
Acidify the aqueous solution to a pH of 2-3 using 2 M HCl.
-
The resulting precipitate is the fluorinated β-diketone ligand (4-TFC).
-
Collect the precipitate by filtration, wash with water, and dry in the air.
Protocol 2: Synthesis of a Lanthanide Complex Sensor (e.g., Eu(4-TFC)₃(phen))
This protocol describes the synthesis of a Europium(III) complex using the 4-TFC ligand.[2]
Materials:
-
4-TFC ligand (from Protocol 1)
-
Sodium hydroxide (NaOH)
-
Methanol (CH₃OH)
-
Europium(III) chloride hexahydrate (EuCl₃·6H₂O)
-
1,10-Phenanthroline (phen) or another suitable ancillary ligand
-
Dichloromethane (DCM)
-
Hexane
-
Water
Procedure:
-
Dissolve the 4-TFC ligand in methanol.
-
Add NaOH to the methanol solution and stir for 30 minutes.
-
In a separate container, dissolve EuCl₃·6H₂O in methanol.
-
Add the EuCl₃·6H₂O solution dropwise to the 4-TFC solution while stirring.
-
Continue stirring the mixture for 24 hours at room temperature.
-
Add the ancillary ligand (e.g., 1,10-phenanthroline) to the solution.
-
Heat the mixture at 65 °C for 10 hours.
-
Add 200 mL of water to the mixture to precipitate the complex.
-
Filter the precipitate, wash it with water, and air-dry.
-
For single crystals, recrystallize the complex from a DCM/hexane mixture.
Protocol 3: General Procedure for Metal Ion Detection using a Fluorescent Sensor
This protocol outlines a general method for detecting a metal ion using a lanthanide-based fluorescent sensor.
Materials:
-
Stock solution of the fluorescent sensor complex (e.g., Eu(4-TFC)₃(phen)) in a suitable solvent (e.g., DMF).[2]
-
Stock solutions of various metal ions of known concentrations.
-
Buffer solution to maintain a constant pH.
-
Fluorometer.
-
Cuvettes.
Procedure:
-
Prepare a series of test solutions by adding different concentrations of the target metal ion to a solution of the fluorescent sensor in the chosen solvent.
-
Maintain a constant concentration of the sensor in all test solutions.
-
As a control, prepare a solution containing only the fluorescent sensor.
-
To test for selectivity, prepare similar solutions with other metal ions.
-
Incubate the solutions for a specific period if required for the complexation to occur.
-
Measure the fluorescence emission spectrum of each solution using a fluorometer. Excite the sample at the wavelength of maximum absorption of the ligand (e.g., 324 nm for Eu(4-TFC)₃(phen)) and record the emission spectrum (e.g., around 612 nm for Eu³⁺).[2]
-
Plot the change in fluorescence intensity as a function of the metal ion concentration to generate a calibration curve.
-
The limit of detection (LOD) can be calculated from the calibration curve.
Mandatory Visualization
Signaling Pathway: Antenna Effect in Lanthanide-Based Sensors
The "antenna effect" is the fundamental signaling pathway for lanthanide-based fluorescent sensors. The fluorinated β-diketone ligand absorbs light and transfers the energy to the lanthanide ion, which then emits light.
Caption: Antenna effect in lanthanide sensors.
Experimental Workflow: Metal Ion Detection
This diagram illustrates the general workflow for detecting a metal ion using a fluorescent sensor based on a fluorinated β-diketone complex.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Fluorinated β-diketone-based Sm(III) complexes: spectroscopic and optoelectronic characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A β-diketonate–europium(iii) complex-based fluorescent probe for highly sensitive time-gated luminescence detection of copper and sulfide ions in living cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New β-diketone-boron difluoride based near-infrared fluorescent probes for polarity detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Electrochemical detection of fluoride ions in water with nanoporous gold modified by a boronic acid terminated self-assembled monolayer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A Rhodamine B-Based “Turn-On” Fluorescent Probe for Selective Fe3+ Ions Detection [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedione
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of crude 1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedione.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: Impurities largely depend on the synthetic route used. The most common method for synthesizing fluorinated β-diketones is the Claisen condensation.[1][2] Based on this, likely impurities include:
-
Unreacted Starting Materials: Such as fluorinated esters and methyl ketones.
-
Solvents: Residual solvents from the reaction and workup steps (e.g., ethers, benzene, toluene).[1][3]
-
Side-Reaction Products: Products from self-condensation of the starting ketone.[2]
-
Water: Introduced during the workup steps.
-
Contaminants from Equipment: Impurities can sometimes be leached from plastic storage containers or process equipment.[4]
Q2: Which purification methods are most effective for this compound?
A2: The choice of purification method depends on the nature of the impurities and the desired purity level. The most common and effective methods are:
-
Distillation (Fractional or Vacuum): Ideal for removing non-volatile impurities or other volatile components with a significantly different boiling point.
-
Recrystallization: Effective for removing soluble and insoluble impurities if a suitable solvent system can be found.
-
Chromatography: Particularly useful for separating structurally similar impurities. Given the fluorinated nature of the compound, specialized fluorinated stationary phases are highly effective.[5][6]
Q3: What are the primary safety concerns when handling this compound?
A3: This compound is hazardous and must be handled with care. Key safety precautions include:
-
Corrosive: It is classified as causing severe skin corrosion and serious eye damage.[7]
-
Inhalation Hazard: It is toxic if inhaled and may cause respiratory irritation.[7][8]
-
Handling: Always handle this chemical inside a certified chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection (safety goggles and a face shield).[7][9]
-
Spills: Ensure that eyewash stations and safety showers are located near the workstation.[7] Spills should be absorbed with an inert material and collected in suitable, closed containers for disposal.[8]
-
Thermal Decomposition: Upon heating, it can release irritating gases and vapors, such as carbon monoxide, carbon dioxide, and gaseous hydrogen fluoride (HF).[8]
Troubleshooting Guides
Distillation Issues
Q: My product appears to be decomposing in the distillation pot. What can I do? A: Thermal decomposition can be an issue.[7]
-
Reduce the Pressure: Perform the distillation under a high vacuum to lower the boiling point of the compound, thereby reducing the required pot temperature.
-
Check for Contaminants: Ensure the crude material is free from strong acids or bases which could catalyze decomposition at high temperatures.
-
Use a Shorter Path: Employ a short-path distillation apparatus to minimize the time the compound spends at high temperatures.
Q: I'm getting poor separation from an impurity with a close boiling point. How can I improve this? A:
-
Increase Column Efficiency: Use a longer, packed distillation column (e.g., Vigreux or packed with Raschig rings or metal sponge) to increase the number of theoretical plates.
-
Optimize Reflux Ratio: Increase the reflux ratio to improve separation efficiency. A typical starting point for difficult separations is a reflux ratio of 5:1 to 10:1.[10]
-
Alternative Technique: If distillation is insufficient, consider using preparative gas chromatography or column chromatography with a specialized stationary phase.
Recrystallization Issues
Q: I can't find a suitable single solvent for recrystallization. What should I try? A: A two-solvent system is often effective.
-
Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.
-
Slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the cloud point).
-
Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
Q: My product is crashing out as a fine powder instead of forming large crystals. How can I fix this? A: Fine powder formation is usually due to rapid crystallization. Slowing down the process is key to growing larger, purer crystals.[11]
-
Slow Cooling: Insulate the crystallization flask to ensure very slow cooling. You can place the hot flask in a warm water bath or an incubator set just below the solvent's boiling point and allow it to cool to room temperature over several hours before moving it to a refrigerator.[11]
-
Reduce Supersaturation: Use slightly more solvent than the minimum required to dissolve the compound.
-
Seeding: Once the solution is cool but not yet crystallizing, add a single, pure seed crystal to initiate controlled crystal growth.[11]
Chromatography Issues
Q: My compound is not retaining well on a standard C18 column, leading to poor separation. A: This is common for highly fluorinated compounds. Fluorinated phases provide alternative and complementary separation mechanisms.[5][12]
-
Use a Fluorinated Stationary Phase: These columns are designed for the separation of fluorinated compounds and work by leveraging "fluorophilicity". They provide enhanced retention and selectivity.[12] Examples include pentafluorophenyl (PFP) or perfluoroalkyl phases.
-
Mobile Phase Modifiers: Using fluorinated alcohols like trifluoroethanol (TFE) in the mobile phase can alter the surface energy and improve retention on fluorinated columns.[5]
Q: I'm seeing peak tailing during HPLC analysis. What is the cause? A: Peak tailing can result from several factors:
-
Keto-Enol Tautomerism: β-Diketones exist as an equilibrium of keto and enol forms.[13] If the interconversion is slow on the chromatographic timescale, it can lead to broadened or tailing peaks. Try adjusting the mobile phase pH or temperature to favor one form or accelerate the interconversion.
-
Column Overload: Injecting too much sample can lead to tailing. Reduce the injection volume or the concentration of your sample.
-
Secondary Interactions: The analyte may be interacting with active sites on the silica support. Use a high-purity, end-capped column or add a competitive agent like triethylamine (for basic compounds) to the mobile phase.
Data Summary Tables
Table 1: Physical Properties of a Structurally Similar Fluorinated β-Diketone
| Property | Value | Compound |
| Boiling Point | 85-86 °C | 1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione |
| Density | 1.538 g/mL at 25 °C | 1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione |
| Refractive Index | n20/D 1.3269 | 1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione |
Note: Specific data for this compound was not available in the search results. The data presented is for a closely related compound and should be used as an estimation.
Table 2: Recommended HPLC Column Types for Fluorinated Compounds
| Stationary Phase Type | Description | Primary Interaction Mechanism | Best For |
| Pentafluorophenyl (PFP) | A phenyl ring bonded to silica and substituted with five fluorine atoms. | Multiple mechanisms including hydrophobic, π-π, dipole-dipole, and charge transfer interactions. | Separation of aromatic and halogenated compounds.[5][12] |
| Perfluoroalkyl | Alkyl chains with a high degree of fluorination bonded to silica (e.g., Tridecafluoro). | "Fluorophilic" interactions and solvophobicity.[6] | Enhanced retention and selectivity for fluorinated analytes and isomers. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Charge the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Evacuate: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully evacuate the system to the desired pressure.
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Collect Fractions: Monitor the temperature at the distillation head. Collect any low-boiling impurities as a forerun. When the temperature stabilizes near the expected boiling point of the product, switch to a clean receiving flask and collect the main fraction.
-
Shutdown: Once the main fraction is collected and the distillation rate drops, stop heating. Allow the apparatus to cool completely before slowly reintroducing air to the system.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Determine an appropriate solvent or solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add a minimum amount of the hot recrystallization solvent and heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. For maximum yield, subsequently cool the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.
Protocol 3: Purification by Flash Column Chromatography
-
Stationary Phase Selection: Based on the high fluorine content, a silica gel functionalized with a fluorinated phase (e.g., SiliaBond® Tridecafluoro) is recommended for optimal separation.[6] Standard silica gel can also be used but may provide less selectivity.
-
Mobile Phase Selection: Determine a suitable mobile phase (eluent) using thin-layer chromatography (TLC). A common starting point is a mixture of a non-polar solvent (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane).
-
Column Packing: Pack a glass column with the selected stationary phase as a slurry in the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it carefully onto the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and apply positive pressure (using air or nitrogen) to force the eluent through the column at a steady rate.
-
Fraction Collection: Collect the eluate in a series of fractions. Monitor the separation by TLC to determine which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
References
- 1. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. US3884978A - Process for the preparation of 2,6-heptanedione - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. silicycle.com [silicycle.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. US6353118B1 - Dewatering and purification of crude pyrrolidine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Decafluoroheptanedione Synthesis
Welcome to the technical support center for the synthesis of decafluoroheptanedione (1,1,1,2,2,3,3,4,4,5,5,6,6-decafluoroheptane-2,4-dione). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of decafluoroheptanedione via Claisen condensation.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Base: The base (e.g., sodium hydride, sodium ethoxide) may have degraded due to moisture. | Use freshly opened or properly stored base. For NaH, wash the mineral oil dispersion with dry hexanes before use. |
| 2. Wet Reagents or Solvent: Trace amounts of water or alcohol in the reactants or solvent will quench the strong base. | Ensure all reagents (ethyl pentafluoropropionate, 1,1,1,2,2-pentafluoropropan-3-one) and the solvent (e.g., THF, diethyl ether) are rigorously dried before use.[1] | |
| 3. Insufficient Base: A stoichiometric amount of base is required because the product, a β-diketone, is acidic and will be deprotonated by the base, driving the reaction to completion.[2][3] | Use at least one full equivalent of a strong base. | |
| 4. Low Reaction Temperature: The reaction may be too slow at lower temperatures. | Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. Some Claisen condensations benefit from gentle reflux. | |
| Formation of Multiple Products | 1. Self-Condensation: If both the ester and the ketone have α-hydrogens, self-condensation can occur. In this specific synthesis, only the ketone has enolizable protons, minimizing this issue. | To favor the desired crossed Claisen condensation, the ketone can be pre-treated with the base to form the enolate before the slow addition of the ester.[4] |
| 2. Retro-Claisen Reaction: The β-diketone product can undergo cleavage under basic conditions, especially at elevated temperatures. | Maintain a moderate reaction temperature and avoid prolonged reaction times after product formation. | |
| Dark Reaction Color | 1. Impurities: Impurities in the starting materials or solvent can lead to side reactions and discoloration. | Use high-purity, distilled reagents and anhydrous solvents. |
| 2. Decomposition: The product or intermediates may be degrading under the reaction conditions. | Monitor the reaction closely and consider lowering the temperature or shortening the reaction time. | |
| Difficult Product Isolation | 1. Emulsion during Workup: The product may form a stable emulsion during aqueous extraction. | Use brine (saturated NaCl solution) to break up emulsions. |
| 2. Product is a Volatile Liquid: The product may be lost during solvent removal. | Use a rotary evaporator with controlled temperature and pressure. For highly volatile products, consider distillation directly from the reaction mixture. | |
| 3. Impurities Co-elute during Chromatography: Non-polar impurities may be difficult to separate from the fluorinated product. | Consider purification via the copper(II) chelate. The β-diketone can be chelated with copper(II) acetate, precipitated, and then regenerated by treatment with a strong acid.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended base for the synthesis of decafluoroheptanedione?
A1: Strong bases such as sodium hydride (NaH), sodium ethoxide (NaOEt), or lithium diisopropylamide (LDA) are typically used for Claisen condensations.[2][6] For the reaction between ethyl pentafluoropropionate and 1,1,1,2,2-pentafluoropropan-3-one, sodium hydride in an anhydrous ether solvent like THF or diethyl ether is a common choice. It is crucial that the base is not contaminated with water or alcohols.[1]
Q2: Why are anhydrous conditions so critical for this reaction?
A2: The Claisen condensation relies on the formation of an enolate by a strong base. Water and other protic solvents are more acidic than the α-protons of the ketone and will react with the strong base, rendering it ineffective for the desired reaction.[1] This will lead to low or no yield of the desired β-diketone.
Q3: My reaction is not proceeding to completion. What can I do?
A3: If the reaction has stalled, ensure that you have used at least a full equivalent of a fresh, active strong base. You can also try gently heating the reaction mixture, for example, by refluxing in THF (around 66 °C), while monitoring the progress by TLC or GC. Extending the reaction time may also be beneficial.
Q4: I am observing a significant amount of a side product. What could it be?
A4: A common side reaction is the self-condensation of the ketone, although this is less of an issue when using a non-enolizable ester. Another possibility is a retro-Claisen reaction, where the product is cleaved by the base. To minimize side reactions, it is advisable to add the ester slowly to the pre-formed enolate of the ketone at a low temperature and then allow the reaction to warm to the desired temperature.[4]
Q5: What is the best method to purify decafluoroheptanedione?
A5: Purification can be challenging due to the volatility and non-polar nature of the product. Standard methods include vacuum distillation or column chromatography on silica gel. An effective alternative for β-diketones is purification via their copper(II) chelates. The crude product can be reacted with copper(II) acetate to form a solid copper(II) bis(decafluoroheptanedionate) complex, which can be isolated by filtration. The pure β-diketone is then regenerated by treating the complex with a strong acid (e.g., aqueous HCl or H₂SO₄) and extracting the product.[5][7]
Experimental Protocol: Synthesis of Decafluoroheptanedione
This protocol is a general guideline based on established procedures for the synthesis of fluorinated β-diketones.[6] Optimization may be required for specific laboratory conditions.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1,1,1,2,2-Pentafluoropropan-3-one
-
Ethyl pentafluoropropionate
-
Aqueous hydrochloric acid (e.g., 2 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Copper(II) acetate monohydrate (for optional purification)
-
Ethanol (for optional purification)
Procedure:
-
Preparation of the Enolate:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous diethyl ether or THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 1,1,1,2,2-pentafluoropropan-3-one (1.0 equivalent) in the anhydrous solvent to the sodium hydride suspension via the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium enolate.
-
-
Claisen Condensation:
-
Dissolve ethyl pentafluoropropionate (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel.
-
Add the ester solution dropwise to the stirred enolate solution at room temperature over a period of 30-60 minutes.
-
After the addition is complete, heat the reaction mixture to a gentle reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
-
Workup:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of aqueous hydrochloric acid until the mixture is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification (Option A - Vacuum Distillation):
-
Purify the crude product by vacuum distillation to obtain decafluoroheptanedione as a colorless liquid.
-
-
Purification (Option B - via Copper Chelate):
-
Dissolve the crude product in ethanol.
-
Add a solution of copper(II) acetate monohydrate in water dropwise with stirring.
-
A solid precipitate of the copper(II) bis(decafluoroheptanedionate) complex will form.
-
Collect the solid by filtration, wash with water and then a small amount of cold ethanol.
-
Suspend the copper complex in diethyl ether and stir vigorously with aqueous hydrochloric acid (e.g., 10%) until the solid dissolves and the ether layer becomes colorless.
-
Separate the ether layer, wash with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent to yield the purified decafluoroheptanedione.
-
Visualizations
References
- 1. Sciencemadness Discussion Board - problem in claisen condensation reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. reddit.com [reddit.com]
- 5. Recent Developments in the Synthesis of β-Diketones [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. datapdf.com [datapdf.com]
Technical Support Center: Production of 1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedione
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges in scaling up the production of 1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedione. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for producing fluorinated β-diketones like this compound?
A1: The most common and effective method for synthesizing β-diketones is the Claisen condensation. For a highly fluorinated compound like this compound, this would typically involve the condensation of a fluorinated ester with a fluorinated ketone. An alternative approach could involve the direct fluorination of a non-fluorinated or partially fluorinated β-diketone precursor using an electrophilic fluorinating agent.
Q2: What are the most significant challenges when scaling up the production of this compound?
A2: Scaling up the synthesis of highly fluorinated compounds presents several challenges. These include managing the exothermic nature of the reactions, ensuring homogenous mixing of reactants, dealing with the volatility and potential corrosiveness of reagents and intermediates, and developing scalable purification methods to remove impurities and byproducts. The unique nature of biotechnology and chemical processes adds to the complexity and difficulty of scale-up.[1]
Q3: Which fluorinating agents are recommended for the synthesis of fluorinated dicarbonyl compounds?
A3: For the direct fluorination of dicarbonyl compounds, electrophilic fluorinating agents are commonly used. Selectfluor® (F-TEDA-BF₄) is a widely utilized reagent due to its effectiveness, stability, and commercial availability.[2][3][4][5][6] The reaction mechanism typically involves the electrophilic attack of the fluorinating agent on the enol or enolate form of the dicarbonyl compound.[4]
Q4: How does the keto-enol tautomerism affect the synthesis?
A4: The keto-enol tautomerism is crucial for the synthesis and reactivity of β-diketones. The enol form is the reactive species in many reactions, including electrophilic fluorination.[2][3] The equilibrium between the keto and enol forms can be influenced by the solvent, temperature, and the presence of acidic or basic catalysts. For some fluorinated β-diketones, the enol form can be the major tautomer.[2][3]
Q5: What are common impurities or byproducts in the synthesis of this compound?
A5: Common byproducts can include compounds from incomplete reactions, over-fluorination (if direct fluorination is used), and side reactions. Additionally, trifluoroacetyl groups and carbonyl groups adjacent to α,α-difluorinated carbons have a tendency for rapid hydration, which can lead to the formation of hydrate impurities, especially if moisture is not rigorously excluded.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Poor quality of starting materials or reagents. - Formation of stable intermediates that do not proceed to the final product. | - Increase reaction time or temperature, and monitor progress using techniques like GC-MS or NMR. - Optimize the temperature to balance reaction rate and byproduct formation. - Ensure all starting materials and reagents are pure and anhydrous. - Investigate the reaction mechanism to identify and address any stable intermediates. |
| Product Contamination with Hydrates | - Presence of moisture in the reaction mixture or during workup. - The inherent tendency of fluorinated carbonyls to form hydrates.[3] | - Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). - Minimize exposure to atmospheric moisture during workup and purification. - Consider purification methods that can remove water, such as azeotropic distillation. |
| Formation of Over-fluorinated Byproducts | - Use of an excessive amount of fluorinating agent. - Reaction conditions favoring multiple fluorinations. | - Carefully control the stoichiometry of the fluorinating agent. - Add the fluorinating agent slowly to the reaction mixture to maintain better control. - Optimize reaction temperature and time to favor mono-fluorination if that is the desired step. |
| Difficulties in Product Purification | - Similar boiling points or polarities of the product and impurities. - Thermal instability of the product during distillation. | - Employ fractional distillation under reduced pressure to separate compounds with close boiling points. - Consider alternative purification methods such as column chromatography on silica gel or preparative HPLC. - For thermally sensitive compounds, use lower temperatures and higher vacuum during distillation. |
Logical Flow for Troubleshooting Low Yield
Experimental Protocols
Representative Synthesis via Claisen Condensation
This protocol describes a general procedure for the synthesis of a fluorinated β-diketone via a Claisen condensation, which can be adapted for this compound.
Materials:
-
Ethyl 3,3,4,4,5,5,5-heptafluoropentanoate
-
1,1,1-Trifluoroacetone
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Inert gas supply
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel is dried and flushed with argon or nitrogen.
-
Base Preparation: Sodium hydride (1.1 equivalents) is washed with anhydrous hexane to remove mineral oil and then suspended in anhydrous diethyl ether or THF in the reaction flask.
-
Reactant Addition: A solution of ethyl 3,3,4,4,5,5,5-heptafluoropentanoate (1.0 equivalent) and 1,1,1-trifluoroacetone (1.0 equivalent) in the anhydrous solvent is added dropwise to the stirred suspension of sodium hydride at 0°C (using an ice bath).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Quenching: The reaction mixture is cooled in an ice bath, and the excess sodium hydride is cautiously quenched by the slow addition of ethanol, followed by water.
-
Work-up: The mixture is acidified with 1 M HCl to a pH of ~2. The aqueous layer is separated and extracted three times with diethyl ether.
-
Washing: The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield this compound.
Experimental Workflow Diagram
References
- 1. Problems in scale-up of biotechnology production processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]
Technical Support Center: Metal Complex Formation with Decafluoroheptanedione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,1,1,2,2,3,3,4,4,4-decafluoroheptane-5,7-dione (also known as decafluoroheptanedione or DFHD) in the formation of metal complexes.
Frequently Asked Questions (FAQs)
Q1: What is the role of a base in the synthesis of metal-DFHD complexes?
A1: A base is often used to facilitate the deprotonation of the β-diketone, decafluoroheptanedione, to form the enolate anion. This anion is a stronger nucleophile and readily coordinates with the metal ion.[1] The electron-withdrawing fluoroalkyl groups on DFHD make its enol form more acidic than non-fluorinated β-diketones, which can influence the choice and stoichiometry of the base.
Q2: How does the choice of metal salt affect the complex formation?
A2: The nature of the metal salt is critical. The metal's oxidation state, its properties as a hard or soft acid, and the counter-ion all influence the reaction.[2][3] For instance, harder metal ions like Cr(III) or Fe(III) may react differently than softer ions.[1] The counter-ion (e.g., chloride, nitrate, acetate) can also affect the solubility of the reactants and the final complex.
Q3: What are the common solvents used for synthesizing DFHD metal complexes?
A3: Solvents like ethanol, methanol, tetrahydrofuran (THF), or dichloromethane (DCM) are frequently used.[4][5] The choice of solvent depends on the solubility of the metal salt and the DFHD ligand, as well as the desired reaction temperature. Anhydrous solvents are often preferred to prevent the formation of hydrated complexes or hydrolysis of the metal salt.[2]
Q4: How can I confirm the formation and stoichiometry of my metal-DFHD complex?
A4: A combination of analytical techniques is recommended:
-
Infrared (IR) Spectroscopy: Look for a shift in the C=O stretching frequency to lower wavenumbers and the appearance of new bands corresponding to M-O bond vibrations upon complexation.[6]
-
NMR Spectroscopy: ¹H and ¹⁹F NMR can confirm the coordination of the ligand.
-
Elemental Analysis: Provides the percentage of C, H, and N, which helps in determining the metal-to-ligand ratio.[5]
-
Mass Spectrometry: Helps to determine the molecular weight of the complex.[7]
-
UV-Vis Spectroscopy: Changes in the absorption spectrum upon coordination can indicate complex formation.[6]
Q5: What factors influence the stability of metal-DFHD complexes?
A5: The stability of the complex is governed by both thermodynamic and kinetic factors.[8][9] Key influences include:
-
Nature of the Metal Ion: The charge density (charge-to-radius ratio) of the metal ion plays a significant role.[3][10]
-
Chelate Effect: As a bidentate ligand, DFHD forms a stable six-membered ring with the metal ion, which is entropically favored.[3][11]
-
Electronic Properties of the Ligand: The highly electronegative fluorine atoms in DFHD can influence the strength of the metal-ligand bond.[1]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Q: I am getting a very low yield of my metal-DFHD complex. What are the possible causes and solutions?
A: Low yield can stem from several factors related to reaction conditions and reagents. Below is a systematic approach to troubleshoot this issue.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low product yield.
| Parameter | Potential Issue | Suggested Solution |
| Reagents | Impure metal salt or ligand. Presence of water in the solvent. | Use freshly purchased or purified reagents. Ensure solvents are anhydrous, especially for water-sensitive metals.[2] |
| Base | The base may be too weak to deprotonate the DFHD ligand effectively. | Use a stronger base (e.g., sodium hydride, sodium methoxide) or a suitable non-nucleophilic base. |
| Temperature | The reaction may be too slow at the current temperature. | Increase the reaction temperature or run the reaction under reflux, monitoring for potential decomposition.[4] |
| Reaction Time | The reaction may not have reached completion. | Monitor the reaction progress using an appropriate technique (e.g., TLC, NMR) to determine the optimal time.[12] |
| Stoichiometry | Incorrect molar ratio of metal salt to ligand. | Verify the stoichiometry based on the expected coordination number of the metal ion (e.g., 1:2 or 1:3 M:L).[5] |
| Workup/Isolation | The product may be soluble in the washing solvent or lost during filtration. | Check the solubility of the product to optimize the recrystallization and washing solvents.[5] |
Problem 2: Product is Impure or Unstable
Q: My final product seems impure or decomposes over time. How can I improve its purity and stability?
A: Impurities often arise from side reactions or incomplete reactions, while instability can be inherent to the complex or due to environmental factors.
| Issue | Potential Cause | Suggested Solution |
| Persistent Impurities | Unreacted starting materials or byproducts from side reactions (e.g., hydrolysis). | Optimize purification methods such as recrystallization from a different solvent system or column chromatography. Ensure the reaction goes to completion. |
| Product Decomposition | The complex may be sensitive to air, moisture, or light. | Handle and store the complex under an inert atmosphere (e.g., nitrogen or argon). Protect from light by storing in amber vials. Store at a low temperature. |
| Presence of Hydrates | Coordination of water molecules to the metal center. | Use anhydrous solvents and reagents for the synthesis.[2] Characterize the presence of coordinated water using TGA and IR spectroscopy.[5][13] If unavoidable, account for it in the molecular formula. |
Experimental Protocols
General Protocol for Synthesis of a Metal-DFHD Complex (e.g., M(DFHD)₃)
This protocol provides a general methodology. Molar ratios, solvent, base, and temperature should be optimized for the specific metal used.[4][14][15]
Experimental Workflow
Caption: General experimental workflow for metal-DFHD complex synthesis.
-
Preparation: In a round-bottom flask, dissolve the metal salt (e.g., FeCl₃, 1 mmol) in a suitable anhydrous solvent (e.g., 20 mL ethanol). In a separate flask, dissolve the decafluoroheptanedione ligand (3 mmol) and a base (e.g., triethylamine, 3 mmol) in the same solvent (10 mL).
-
Reaction: Slowly add the ligand solution to the stirring metal salt solution at room temperature. The mixture may be heated to reflux for several hours to ensure the reaction goes to completion.[5]
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature or in an ice bath to induce precipitation. The crude product is then collected by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold solvent to remove soluble impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethyl acetate, hexane).[5]
-
Characterization: Dry the purified product under a vacuum. Characterize the complex using appropriate analytical techniques (IR, NMR, Mass Spectrometry, Elemental Analysis) to confirm its identity and purity.[5][6]
Key Characterization Data
The following table summarizes typical spectroscopic data used to confirm complex formation.
| Technique | Observation in Free Ligand (DFHD) | Expected Change Upon Complexation | Reference |
| Infrared (IR) Spectroscopy | Strong C=O stretching band around 1650-1700 cm⁻¹. Broad O-H stretch from the enol form. | The C=O band shifts to a lower frequency (e.g., ~1600-1630 cm⁻¹). The O-H band disappears. New bands appear in the low-frequency region (400-600 cm⁻¹) corresponding to M-O bond vibrations. | [6] |
| Thermogravimetric Analysis (TGA) | N/A | Can show the loss of coordinated solvent molecules at specific temperatures, followed by the decomposition of the complex at higher temperatures. This helps assess thermal stability. | [13] |
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. Mn(ii) betadiketonates: structural diversity from deceptively minor alterations to synthetic protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors affecting the stability of complexes | Complexes | JEE Chemistry [unacademy.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Stability of metal complexes | PPT [slideshare.net]
- 11. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedione
Welcome to the technical support center for the synthesis of 1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedione. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and effective method for synthesizing this compound is the Claisen condensation . This reaction involves the base-catalyzed condensation of a fluorinated ester with a fluorinated ketone. The typical starting materials are ethyl heptafluorobutyrate and 1,1,1,2,2,3,3-heptafluoro-5,5-dimethylhexane-2,4-dione (a ketone with an activated methylene group).
Q2: What are the critical factors influencing the yield of the Claisen condensation for this specific synthesis?
A2: Several factors are crucial for maximizing the yield:
-
Choice of Base: A strong, non-nucleophilic base is essential to deprotonate the ketone's α-carbon to form the enolate without causing unwanted side reactions with the ester. Sodium hydride (NaH) is a commonly used and effective base.[1] Sodium ethoxide (NaOEt) can also be used, but care must be taken to use the corresponding alkoxide to the ester's alcohol portion to avoid transesterification.[2]
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents should be used to prevent quenching of the base and the enolate intermediate.
-
Reaction Temperature: The temperature needs to be carefully controlled. The initial enolate formation is often carried out at a low temperature (e.g., 0 °C) and then gradually warmed to room temperature or gently heated to drive the condensation.
-
Stoichiometry of Reactants: The molar ratio of the reactants and the base can significantly impact the yield. Typically, a slight excess of the ester and the base relative to the ketone is used.
-
Solvent: Anhydrous aprotic solvents like diethyl ether, tetrahydrofuran (THF), or toluene are suitable for this reaction.
Q3: How can I purify the crude this compound?
A3: A common and effective purification method for β-diketones, including fluorinated ones, involves the formation of a copper(II) chelate.[3]
-
The crude product is treated with a solution of copper(II) acetate.
-
The resulting copper(II) bis(1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedionate) complex is often a solid that can be isolated by filtration and washed to remove impurities.
-
The purified copper chelate is then decomposed by treatment with a strong acid (e.g., aqueous sulfuric acid) to regenerate the pure β-diketone.[4]
-
The liberated product can then be extracted with an organic solvent, dried, and further purified by distillation under reduced pressure.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Presence of Water: Moisture in the reaction quenches the strong base and the enolate. | - Ensure all glassware is oven-dried or flame-dried under vacuum. - Use freshly distilled anhydrous solvents. - Handle hygroscopic bases (like NaH) in a glovebox or under an inert atmosphere. |
| 2. Inactive Base: The base may have degraded due to improper storage or handling. | - Use a fresh batch of the base. - If using NaH, wash it with anhydrous hexane to remove the mineral oil coating before use. | |
| 3. Inefficient Enolate Formation: The base may not be strong enough, or the temperature may be too high, leading to side reactions. | - Consider using a stronger base like Lithium Diisopropylamide (LDA), which can be prepared in situ.[5] - Perform the deprotonation step at a lower temperature (e.g., -78 °C with LDA). | |
| 4. Reverse Claisen Condensation: The equilibrium may shift back to the starting materials. | - The final deprotonation of the β-diketone product by the base is crucial to drive the reaction forward. Ensure at least one full equivalent of base is used.[6] | |
| Formation of Multiple Side Products | 1. Self-Condensation of the Ester: If the ester has α-hydrogens, it can undergo self-condensation. | - While ethyl heptafluorobutyrate lacks α-hydrogens, impurities in the starting material could be an issue. Ensure the purity of your starting materials. |
| 2. Transesterification: If using an alkoxide base that does not match the ester's alcohol component. | - Use an alkoxide base that corresponds to the ester (e.g., sodium ethoxide with an ethyl ester). | |
| 3. Acylation of the Product: The enolate of the β-diketone product can react with another molecule of the ester. | - Control the stoichiometry of the reactants carefully. Adding the ester slowly to the pre-formed enolate of the ketone can minimize this. | |
| Difficulty in Product Isolation/Purification | 1. Incomplete Copper Chelate Formation: The pH of the solution may not be optimal for chelation. | - Adjust the pH of the aqueous solution during the copper salt formation. |
| 2. Incomplete Decomposition of the Copper Chelate: Insufficient acidification during the regeneration of the β-diketone. | - Ensure the use of a sufficiently concentrated acid and vigorous stirring to fully decompose the copper complex. | |
| 3. Emulsion Formation during Extraction: The highly fluorinated nature of the compound can lead to emulsions. | - Use a brine wash to help break up emulsions. - Centrifugation can also be effective. |
Experimental Protocols
Key Experiment: Claisen Condensation Synthesis
This protocol is a representative method and may require optimization.
Materials:
-
1,1,1,2,2,3,3-heptafluoro-5,5-dimethylhexane-2,4-dione
-
Ethyl heptafluorobutyrate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride, diethyl ether, anhydrous magnesium sulfate)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Suspend sodium hydride (1.1 equivalents) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 1,1,1,2,2,3,3-heptafluoro-5,5-dimethylhexane-2,4-dione (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete enolate formation.
-
Slowly add ethyl heptafluorobutyrate (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to a gentle reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Synthesis and Purification Workflow
Caption: General workflow for synthesis and purification.
References
- 1. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. groups.chem.ubc.ca [groups.chem.ubc.ca]
stability issues of 1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedione in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedione in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution can be influenced by several factors, including:
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pH: The compound is a β-diketone and can exist in keto-enol tautomeric forms. The equilibrium between these forms and the stability of the molecule can be pH-dependent. Both highly acidic and alkaline conditions may promote hydrolysis or other degradation pathways.
-
Solvent: The choice of solvent is critical. Protic solvents may facilitate hydrolysis, while certain aprotic solvents might be more suitable for storage. Some fluorinated compounds have shown instability in polar aprotic solvents like DMSO and acetonitrile over time.[1][2]
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Temperature: Elevated temperatures can accelerate degradation processes. For metal complexes of fluorinated β-diketones, thermal stability is a key consideration, with decomposition temperatures varying based on the metal and ligand structure.[3][4][5]
-
Light Exposure: Similar to other organic molecules, exposure to UV or even ambient light can lead to photodegradation.[6]
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Presence of Metal Ions: As a chelating agent, the compound can form complexes with metal ions. The stability of these complexes can differ from that of the free ligand.[3][7]
-
Presence of Oxidizing or Reducing Agents: Strong oxidizing or reducing agents can lead to the chemical degradation of the molecule.
Q2: How does the keto-enol tautomerism of this compound affect its stability and reactivity?
Like other β-diketones, this compound exists as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding. The specific equilibrium ratio is influenced by the solvent, temperature, and pH. The reactivity of the keto and enol forms differs, which can impact the degradation pathways. For instance, the enol form may be more susceptible to oxidation, while the keto form might be more prone to nucleophilic attack at the carbonyl carbons. Understanding the tautomeric equilibrium is crucial for predicting and controlling the compound's stability.
Q3: What are the expected degradation products of this compound?
While specific degradation products for this exact compound are not extensively documented in the literature, potential degradation pathways for fluorinated β-diketones may include:
-
Hydrolysis: Cleavage of the diketone structure, potentially leading to the formation of fluorinated carboxylic acids and ketones. For instance, hydrolysis of metal complexes of fluorinated β-diketonates has been observed.[8][9]
-
Oxidative Cleavage: In the presence of strong oxidants, the C-C bond between the carbonyl groups could be cleaved.
-
Photodegradation: Atmospheric studies on similar fluorinated diketones suggest degradation initiated by OH radicals, leading to smaller fluorinated fragments.[6]
-
Decarboxylation: Under certain conditions, particularly in aprotic solvents, some perfluoroalkyl ether carboxylic acids have been shown to undergo decarboxylation.[1][10]
Q4: What are the recommended storage conditions for solutions of this compound?
Based on the general properties of fluorinated β-diketones, the following storage conditions are recommended to maximize stability:
-
Temperature: Store solutions at low temperatures, such as 2-8 °C, to minimize thermal degradation.
-
Light: Protect solutions from light by using amber vials or storing them in the dark.
-
Inert Atmosphere: For long-term storage, consider purging the solution with an inert gas like argon or nitrogen to prevent oxidation.
-
Solvent Choice: Use a high-purity, dry, aprotic solvent. If an aqueous solution is necessary, use a buffered solution at a pH where the compound is most stable (which should be determined experimentally) and prepare it fresh.
Troubleshooting Guides
Issue 1: Inconsistent experimental results or loss of compound activity over time.
| Possible Cause | Troubleshooting Step |
| Solution Degradation | Prepare fresh solutions before each experiment. |
| Perform a stability study under your specific experimental conditions (solvent, temperature, pH) to determine the compound's half-life. | |
| Analyze older solutions using HPLC or NMR to check for the presence of degradation products. | |
| Improper Storage | Ensure solutions are stored at the recommended temperature, protected from light, and in a tightly sealed container. |
| For sensitive applications, consider storage under an inert atmosphere. | |
| Solvent Interaction | Some polar aprotic solvents may cause degradation of certain fluorinated compounds over time.[1][2] If using solvents like DMSO or acetonitrile for stock solutions, monitor for stability. Consider using alternative, less reactive solvents if degradation is observed. |
| pH Shift | If using a buffered solution, ensure the buffer has sufficient capacity to maintain the desired pH throughout the experiment. |
Issue 2: Appearance of unknown peaks in chromatograms (HPLC, GC) or spectra (NMR, MS) of the compound solution.
| Possible Cause | Troubleshooting Step |
| Degradation Products | This is a strong indicator of compound degradation. |
| Attempt to identify the unknown peaks using mass spectrometry (LC-MS or GC-MS) to elucidate the structure of the degradation products.[11][12] | |
| 19F NMR can be a powerful tool to track the formation of new fluorine-containing species.[13][14][15] | |
| Contamination | Ensure all glassware and solvents are clean and of high purity. |
| Run a blank (solvent only) to rule out contamination from the solvent or analytical system. | |
| Interaction with Container | Certain plastic containers may leach impurities into the solution. Use high-quality glass or Teflon containers where possible. |
Data Presentation
Table 1: Thermal Stability of Metal Complexes with Fluorinated β-Diketone Ligands (Illustrative Examples)
Note: This table provides data for structurally similar compounds to give a general indication of thermal behavior. Specific data for this compound complexes may vary.
| Complex | Ligand | Decomposition Temperature Range (°C) | Reference |
| Ag(tfac) | 1,1,1-trifluoro-2,4-pentanedionate | Lower thermal stability due to 3D framework | [3] |
| Ag(pfpac) | 1,1,1,2,2-pentafluoro-3,5-hexanedionate | Slightly more stable than Ag(tfac) | [3] |
| Cs(Me..C2F5) | 1,1,1,2,2-pentafluoro-3,5-hexanedionate | Melts at 195 °C, stable over a wide range | [4] |
| K(Me..C3F7) | 1,1,1,2,2,3,3-heptafluoro-4,6-heptanedionate | Melts at 172 °C, decomposes at 200 °C | [4] |
Table 2: Stability of Perfluoroalkyl Ether Carboxylic Acids (PFEAs) in Various Solvents at Room Temperature (Illustrative Examples)
Note: This table illustrates the solvent-dependent stability of other fluorinated compounds and highlights the potential for degradation in aprotic polar solvents.
| Compound | Solvent | Stability over 30 days | Reference |
| HFPO-DA (GenX) | Deionized Water | Stable | [1][2] |
| HFPO-DA (GenX) | Methanol | Stable | [1][2] |
| HFPO-DA (GenX) | Acetonitrile | Degradation observed | [1][2] |
| HFPO-DA (GenX) | DMSO | Degradation observed | [1][2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is a general guideline and should be adapted based on the specific experimental needs.[16][17]
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60 °C for 24, 48, and 72 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60 °C for 2, 4, and 8 hours (base hydrolysis is often faster).
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Store at room temperature, protected from light, for 24, 48, and 72 hours.
-
Thermal Degradation: Place an aliquot of the stock solution in a sealed vial and heat at 80 °C for 24, 48, and 72 hours.
-
Photodegradation: Expose an aliquot of the stock solution (in a quartz cuvette or other suitable transparent container) to a light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines, minimum 1.2 million lux hours and 200 W h/m²). A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, along with an unstressed control, by a stability-indicating HPLC-UV method.
-
If significant degradation is observed, analyze the samples by LC-MS to identify the degradation products.
-
Protocol 2: Stability-Indicating HPLC-UV Method
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for better peak shape) is often effective.
-
Example Gradient: Start with 10% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the UV maximum of the compound (e.g., by running a UV scan).
-
Injection Volume: 10 µL.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The key is to demonstrate that the peaks of the degradation products are well-separated from the peak of the parent compound.
Mandatory Visualization
Caption: Workflow for forced degradation stability testing.
Caption: Hypothetical degradation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Diversity of Silver Fluorinated β-Diketonates: Effect of the Terminal Substituent and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potassium and Cesium Fluorinated β-Diketonates: Effect of a Cation and Terminal Substituent on Structural and Thermal Properties [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Diurnal photodegradation of fluorinated diketones (FDKs) by OH radicals using different atmospheric simulation chambers: Role of keto-enol tautomerization on reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Observed hydrolysis of fluorine substituted bis(β-diketonato)-dichlorotitanium(IV) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Observed hydrolysis of fluorine substituted bis(β-diketonato)-dichlorotitanium(iv) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Study of decomposition products by gas chromatography-mass spectrometry and ion chromatography-electrospray ionization-mass spectrometry in thermally ... - RSC Advances (RSC Publishing) DOI:10.1039/C5RA16679A [pubs.rsc.org]
- 12. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Biotransformation of aromatic compounds. Monitoring fluorinated analogues by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmadekho.com [pharmadekho.com]
- 17. biopharminternational.com [biopharminternational.com]
Technical Support Center: Purification of Decafluoroheptanedione via Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying 1,1,1,2,2,6,6,7,7,7-decafluoroheptane-3,5-dione using column chromatography. This resource offers troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in commercial 1,1,1,2,2,6,6,7,7,7-decafluoroheptane-3,5-dione?
While commercial grades of decafluoroheptanedione typically have a purity of ≥97%[1], potential impurities may include:
-
Unreacted starting materials: Depending on the synthetic route, these could be fluorinated esters and ketones.
-
Byproducts of the synthesis: Such as partially fluorinated species or products from side reactions.
-
Degradation products: β-diketones can be susceptible to decomposition, especially when exposed to certain conditions like acidic silica gel.[2]
-
Water: Due to the presence of carbonyl groups, the compound can absorb moisture.
Q2: What are the main challenges when purifying decafluoroheptanedione by column chromatography?
The primary challenges include:
-
Compound instability on silica gel: Standard silica gel is acidic and can cause degradation of β-diketones, leading to the formation of new impurities during chromatography.[2]
-
Keto-enol tautomerism: Decafluoroheptanedione can exist as a mixture of keto and enol tautomers. These forms may have different polarities, potentially leading to band broadening or the appearance of multiple spots on a TLC plate. The equilibrium between these forms can be solvent-dependent.[3]
-
Co-elution with impurities: Impurities with similar polarity to the desired compound can be difficult to separate.
-
Volatility: Although less volatile than smaller fluorinated compounds, care should be taken to avoid sample loss during solvent evaporation.
Q3: What type of stationary phase is recommended for the purification of decafluoroheptanedione?
Standard silica gel (230-400 mesh) is a common starting point. However, due to the potential for compound degradation on acidic silica, the following alternatives or modifications should be considered:
-
Deactivated (neutralized) silica gel: Washing the silica gel with a base like triethylamine in the eluent can help to minimize degradation.
-
Alumina (neutral or basic): This can be a good alternative to silica gel for acid-sensitive compounds.
-
Fluorinated stationary phases: For challenging separations of fluorinated compounds, a fluorinated stationary phase (e.g., silica gel with a bonded fluorinated alkyl chain) can offer different selectivity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking or multiple spots on TLC for a pure sample | Keto-enol tautomerism. | Add a small amount of acetic acid to the developing solvent to push the equilibrium towards the enol form, which may result in a single, sharper spot. |
| Product degradation during column chromatography (new spots appear in fractions) | The stationary phase (silica gel) is too acidic. | Use deactivated (neutralized) silica gel or switch to a neutral stationary phase like alumina. A rapid purification (flash chromatography) is also recommended to minimize contact time.[2] |
| Poor separation of impurities | The solvent system has insufficient selectivity. | Optimize the solvent system by trying different combinations of non-polar and polar solvents (see table below). Consider using a fluorinated stationary phase for improved selectivity of fluorinated compounds. |
| Product does not elute from the column | The eluent is not polar enough. The compound may have irreversibly adsorbed to the stationary phase. | Gradually increase the polarity of the eluent. If the compound still does not elute, it may have decomposed on the column. Test the stability of your compound on a small amount of silica gel before performing a large-scale column. |
| Low recovery of the product | The compound is volatile and has been lost during solvent removal. The compound has degraded on the column. | Use a rotary evaporator with a cooled trap and carefully control the vacuum and temperature. Check for degradation by analyzing a sample of the crude material and the collected fractions by TLC or NMR. |
Data Presentation: Solvent Systems for Column Chromatography
Due to the lack of specific published Rf values for decafluoroheptanedione, the following table provides general guidance on selecting a starting solvent system for TLC analysis and subsequent column chromatography. The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.2-0.4 for good separation.
| Solvent System (v/v) | Polarity | Expected Behavior | Notes |
| Hexane / Ethyl Acetate | Low to Medium | Start with a high ratio of hexane (e.g., 9:1) and gradually increase the proportion of ethyl acetate. | A common and effective system for many organic compounds. |
| Hexane / Dichloromethane | Low to Medium | Start with a high ratio of hexane (e.g., 8:2) and gradually increase the proportion of dichloromethane. | Dichloromethane can provide different selectivity compared to ethyl acetate. |
| Pentane / Diethyl Ether | Low | A less polar alternative to hexane/ethyl acetate, which can be useful for separating very non-polar compounds. | |
| Hexane / Toluene | Low | Adding toluene can help to separate compounds with aromatic rings, though less relevant for decafluoroheptanedione. | Can alter the selectivity of the separation. |
Experimental Protocol: Column Chromatography of Decafluoroheptanedione
This protocol provides a general methodology for the purification of decafluoroheptanedione. It should be optimized based on TLC analysis of the crude material.
1. Preparation of the Column: a. Select a glass column of an appropriate size for the amount of material to be purified (a rule of thumb is to use 40-100 g of silica gel per gram of crude material). b. Place a small plug of cotton or glass wool at the bottom of the column. c. Add a thin layer of sand (approximately 0.5 cm). d. Prepare a slurry of silica gel in the initial, least polar eluent. e. Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles. f. Allow the silica gel to settle, and then add another thin layer of sand on top of the silica gel bed. g. Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
2. Sample Loading: a. Wet Loading: Dissolve the crude decafluoroheptanedione in a minimal amount of the initial eluent. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the sand layer. b. Dry Loading: Dissolve the crude material in a suitable volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.
3. Elution and Fraction Collection: a. Carefully add the eluent to the top of the column. b. Begin collecting fractions in test tubes or flasks. c. Apply gentle pressure to the top of the column (flash chromatography) to increase the flow rate. d. Gradually increase the polarity of the eluent as the chromatography progresses to elute more polar compounds. e. Monitor the elution of the compounds by TLC analysis of the collected fractions.
4. Analysis and Product Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent using a rotary evaporator. c. Determine the purity of the isolated product using analytical techniques such as NMR or GC-MS.
Visualizations
Caption: Troubleshooting flowchart for common issues in decafluoroheptanedione purification.
Caption: General experimental workflow for decafluoroheptanedione purification.
References
Technical Support Center: Optimizing Inert Atmosphere Conditions for Handling Fluorinated Ligands
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when handling air- and moisture-sensitive fluorinated ligands in an inert atmosphere glovebox.
Troubleshooting Guides
This section provides systematic guidance for identifying and resolving common problems.
Problem 1: Rapid Increase in Glovebox O₂ and/or H₂O Levels
A sudden rise in oxygen or moisture levels can compromise sensitive fluorinated ligands. Follow this workflow to diagnose and resolve the issue.
Validation & Comparative
A Comparative Guide to Fluorinated and Non-Fluorinated β-Diketones in Metal Chelation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chelating agent is paramount in fields ranging from analytical chemistry and hydrometallurgy to the intricate processes of drug development. Among the versatile class of bidentate ligands, β-diketones stand out for their ability to form stable complexes with a wide array of metal ions. The introduction of fluorine atoms into the β-diketone scaffold significantly alters its physicochemical properties, offering distinct advantages and disadvantages compared to their non-fluorinated counterparts. This guide provides an objective comparison of fluorinated and non-fluorinated β-diketones, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their specific applications.
Key Differences at a Glance: Acidity, Stability, and Solubility
The primary distinction between fluorinated and non-fluorinated β-diketones lies in the strong electron-withdrawing effect of the fluorine atoms. This fundamental property translates into several key differences in their chelation behavior.
Fluorinated β-Diketones: The presence of fluoroalkyl groups, such as trifluoromethyl (-CF3), increases the acidity of the β-diketone. This heightened acidity allows for the chelation and subsequent extraction of metal ions from more acidic aqueous solutions (lower pH) compared to non-fluorinated analogues.[1] The resulting metal complexes often exhibit enhanced thermal stability and volatility, which is advantageous for applications like chemical vapor deposition.[2] Furthermore, fluorinated β-diketonate complexes generally show increased solubility in organic solvents.[3]
Non-Fluorinated β-Diketones: These traditional chelating agents, such as acetylacetone, are less acidic and typically require a higher pH to effectively chelate metal ions. Their metal complexes are generally less volatile and may have lower solubility in non-polar organic solvents compared to their fluorinated derivatives. However, in some cases, non-fluorinated β-diketone complexes can exhibit greater stability. For instance, studies have shown that benzoylacetone complexes can be more stable than benzoyltrifluoroacetone complexes under certain conditions.[4]
Quantitative Comparison of Chelation Performance
To provide a clearer understanding of the performance differences, the following tables summarize key quantitative data for representative fluorinated and non-fluorinated β-diketones.
Table 1: Comparison of pKa Values and Metal Complex Stability Constants
| β-Diketone | Structure | pKa | Metal Ion | Log βn | Reference |
| Acetylacetone (acac) | CH₃COCH₂COCH₃ | 8.95 | Cu²⁺ | log β₁ = 8.18, log β₂ = 6.77 | [4] |
| Trifluoroacetylacetone (tfa) | CF₃COCH₂COCH₃ | 6.7 | Cu²⁺ | log β₁ = 6.0, log β₂ = 4.8 | [5] |
| Thenoyltrifluoroacetone (TTA) | C₄H₃SCOCH₂COCF₃ | 6.23 | Cu²⁺ | log β₁ = 6.95, log β₂ = 5.80 | [4] |
| Dibenzoylmethane (dbm) | C₆H₅COCH₂COC₆H₅ | 9.35 | Cu²⁺ | log β₁ = 10.7, log β₂ = 9.8 |
Note: Stability constants (βn) are highly dependent on experimental conditions such as solvent, temperature, and ionic strength. The values presented here are for comparative purposes.
Table 2: Solvent Extraction of Metal Ions - A Comparative Overview
| Metal Ion | Fluorinated β-Diketone (e.g., TTA) | Non-Fluorinated β-Diketone (e.g., acac) | Key Observation | Reference |
| Lanthanides (e.g., Eu³⁺) | High extraction efficiency at lower pH | Lower extraction efficiency, requires higher pH | Fluorination significantly enhances extraction from acidic solutions. | [1] |
| Cu²⁺ | Effective extraction over a broad pH range | Effective extraction, but generally at a higher pH range | Fluorinated ligands offer more flexibility in controlling extraction pH. | |
| Fe³⁺ | Quantitative extraction into fluorous solvents | Less efficient extraction into specialized solvent systems | Fluorination enables unique solvent extraction possibilities. | [6] |
Experimental Protocols
Reproducibility and accuracy are critical in scientific research. The following are detailed methodologies for key experiments cited in this guide.
Determination of Stability Constants by Potentiometric Titration
This method is widely used to determine the stability constants of metal complexes in solution.
Objective: To determine the stepwise stability constants (K₁, K₂, etc.) of a metal-β-diketone complex.
Materials:
-
pH meter with a glass electrode
-
Thermostated titration vessel
-
Magnetic stirrer
-
Standardized solution of a strong base (e.g., NaOH)
-
Standardized solution of a strong acid (e.g., HCl)
-
Solution of the β-diketone of known concentration
-
Solution of the metal salt (e.g., metal nitrate or perchlorate) of known concentration
-
Inert electrolyte solution (e.g., KNO₃ or NaClO₄) to maintain constant ionic strength
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions.
-
Titration Sets: Perform three sets of titrations at a constant temperature:
-
A (Acid alone): Titrate a known volume of the strong acid and inert electrolyte with the standardized strong base.
-
B (Acid + Ligand): Titrate a known volume of the strong acid, the β-diketone solution, and the inert electrolyte with the standardized strong base.
-
C (Acid + Ligand + Metal): Titrate a known volume of the strong acid, the β-diketone solution, the metal salt solution, and the inert electrolyte with the standardized strong base.
-
-
Data Collection: Record the pH after each addition of the titrant.
-
Calculation: Use the titration data to calculate the protonation constants of the ligand and the stepwise stability constants of the metal complex using established computational methods, such as the Irving-Rossotti method.
Solvent Extraction of Metal Ions
This technique is used to separate metal ions from an aqueous phase into an organic phase.
Objective: To determine the extraction efficiency of a β-diketone for a specific metal ion.
Materials:
-
Separatory funnels
-
Mechanical shaker
-
pH meter
-
Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
-
Aqueous solution of the metal salt of known concentration
-
Organic solvent (e.g., chloroform, methyl isobutyl ketone)
-
Solution of the β-diketone in the organic solvent of known concentration
-
Buffer solutions to control the pH of the aqueous phase
Procedure:
-
Phase Preparation: In a separatory funnel, mix a known volume of the aqueous metal ion solution with a known volume of the β-diketone solution in the organic solvent.
-
pH Adjustment: Adjust the pH of the aqueous phase to the desired value using a suitable buffer.
-
Equilibration: Shake the separatory funnel for a sufficient time (e.g., 30 minutes) to allow the extraction equilibrium to be reached.
-
Phase Separation: Allow the two phases to separate completely.
-
Analysis: Determine the concentration of the metal ion remaining in the aqueous phase using AAS or ICP-MS.
-
Calculation: Calculate the distribution ratio (D) and the percentage of extraction (%E) using the initial and final concentrations of the metal ion in the aqueous phase.
Visualization of Key Processes
To further illustrate the concepts discussed, the following diagrams visualize the metal chelation process and a typical experimental workflow.
Advantages and Disadvantages: A Balanced Perspective
The choice between fluorinated and non-fluorinated β-diketones is a trade-off between enhanced performance in certain areas and potential drawbacks.
Fluorinated β-Diketones
Advantages:
-
Higher Acidity: Allows for metal extraction from more acidic solutions, which can be crucial for separating certain metals and minimizing hydrolysis of metal ions.[1]
-
Enhanced Volatility of Metal Complexes: Useful for applications requiring gas-phase transport, such as chemical vapor deposition (CVD) and atomic layer deposition (ALD).[2]
-
Increased Solubility: The resulting metal complexes often have better solubility in organic and fluorous solvents, facilitating their use in various reaction media.[3][6]
-
Improved Thermal Stability: The strong carbon-fluorine bonds can contribute to the overall thermal stability of the metal complexes.
Disadvantages:
-
Higher Cost: The synthesis of fluorinated compounds is generally more complex and expensive than their non-fluorinated analogs.
-
Potential for Hydrolysis: While generally stable, the C-F bond can be susceptible to hydrolysis under certain extreme conditions, potentially leading to the formation of fluoride ions.
-
Environmental Concerns: Some fluorinated organic compounds fall under the category of per- and polyfluoroalkyl substances (PFAS), which are persistent in the environment and have potential health concerns.[7] The environmental fate and toxicity of specific fluorinated β-diketones and their degradation products require careful consideration.
Non-Fluorinated β-Diketones
Advantages:
-
Lower Cost: They are generally more economical to produce and purchase.
-
Well-Established Chemistry: Their synthesis and coordination chemistry have been extensively studied for decades.
-
Potentially Higher Stability for Certain Complexes: In some systems, the absence of electron-withdrawing fluorine atoms can lead to the formation of more stable metal complexes.[4]
Disadvantages:
-
Lower Acidity: Requires higher pH for effective metal chelation, which can be a limitation in certain applications.
-
Lower Volatility and Solubility of Complexes: This can restrict their use in applications where gas-phase transport or high solubility in non-polar solvents is necessary.
Conclusion
The decision to use a fluorinated or non-fluorinated β-diketone for metal chelation is application-specific and requires a careful evaluation of the desired properties against potential drawbacks. Fluorinated β-diketones offer significant advantages in terms of acidity, volatility, and solubility, making them powerful tools for selective metal extraction, materials science, and in the design of specialized pharmaceuticals. However, their higher cost and potential environmental impact necessitate a considered approach. Non-fluorinated β-diketones remain a cost-effective and reliable choice for many applications, particularly when the specific benefits of fluorination are not a critical requirement. By understanding the fundamental principles and leveraging the quantitative data presented, researchers can confidently select the optimal β-diketone to advance their scientific endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. int-jecse.net [int-jecse.net]
- 3. Copper(II) acetylacetonate | C10H14CuO4 | CID 13669119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metal extraction from water and organic solvents into fluorous solvents by fluorinated beta-diketone and its application to the colorimetric analysis of metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Are fluoropolymers really of low concern for human and environmental health and separate from other PFAS? - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for Decafluoroheptanedione Quantification
For researchers, scientists, and drug development professionals, the precise and reliable quantification of decafluoroheptanedione is crucial for ensuring product quality, safety, and regulatory compliance. The selection of an appropriate analytical technique is paramount. This guide provides an objective comparison of two powerful and commonly employed methods for the quantification of fluorinated compounds: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The choice between these two techniques often hinges on the physicochemical properties of the analyte, primarily its volatility. Given that decafluoroheptanedione is a fluorinated ketone, its volatility will determine the optimal analytical approach. HS-GC-MS is exceptionally well-suited for volatile organic compounds, while LC-MS/MS is the benchmark for analyzing less volatile or polar compounds.[1]
This guide presents a comparative framework based on established validation principles for similar analytes to provide insights into the expected performance of each technique for decafluoroheptanedione quantification.
Data Presentation: Method Performance Comparison
The following table summarizes the typical performance characteristics of HS-GC-MS and LC-MS/MS for the quantification of fluorinated compounds. These values are representative and may vary depending on the specific instrumentation, method optimization, and sample matrix.
| Performance Parameter | HS-GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.99 | > 0.99[2] |
| Accuracy (% Recovery) | 85-115% | 90-110% |
| Precision (% RSD) | < 15% | < 10%[2] |
| Limit of Detection (LOD) | ng/mL to pg/mL | pg/mL to fg/mL |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL range |
| Selectivity | High (with MS detection) | Very High (with MS/MS) |
| Matrix Effects | Minimized due to headspace sampling[1] | Can be significant, requires careful management |
| Sample Throughput | Moderate to High | High |
Experimental Protocols
Detailed methodologies for both HS-GC-MS and LC-MS/MS are provided below. These protocols are generalized and should be optimized for the specific application and instrumentation.
1. Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
HS-GC-MS is the preferred method for volatile analytes like many fluorinated ketones. It involves analyzing the vapor phase above the sample, which minimizes matrix effects and simplifies sample preparation.[1]
-
Sample Preparation:
-
Accurately weigh a known amount of the sample matrix (e.g., drug product, biological fluid) into a headspace vial.
-
Add a suitable solvent and an internal standard.
-
Seal the vial tightly with a septum and cap.
-
Incubate the vial at a specific temperature for a set time to allow for the partitioning of decafluoroheptanedione into the headspace.
-
-
HS-GC-MS Conditions:
-
GC System: Agilent GC or equivalent.
-
Column: A suitable capillary column for separating volatile fluorinated compounds (e.g., DB-624).
-
Oven Program: A temperature gradient program to ensure the separation of decafluoroheptanedione from other volatile components.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Headspace autosampler with a heated transfer line.
-
MS Detector: A mass spectrometer operating in electron ionization (EI) mode.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of decafluoroheptanedione.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is ideal for less volatile or polar fluorinated compounds and offers exceptional sensitivity and selectivity.[1]
-
Sample Preparation:
-
Pipette a precise volume of the sample (e.g., plasma, drug product solution) into a microcentrifuge tube.[1]
-
Add an internal standard solution, typically in an organic solvent like methanol, to precipitate proteins and ensure accurate quantification.[1]
-
Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.[1]
-
Transfer the supernatant to an autosampler vial for analysis.[1]
-
-
LC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC, Shimadzu Nexera, or equivalent.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Typical flow rates are between 0.2 and 0.6 mL/min.
-
Injection Volume: 5-20 µL.[1]
-
Column Temperature: Maintained at a constant temperature, for example, 45 °C.[1]
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode for fluorinated compounds.[1]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for decafluoroheptanedione and the internal standard to ensure high selectivity and sensitivity.[1]
-
Mandatory Visualization
The following diagram illustrates the typical workflow for the validation of an analytical method for decafluoroheptanedione quantification.
Caption: Workflow for analytical method validation of decafluoroheptanedione.
References
A Comparative Guide to Lanthan'tde Complexes with Fluorinated Ligands: Enhancing Luminescence and Stability
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into the ligand architecture of lanthanide complexes offers a powerful tool to modulate their photophysical and chemical properties. This guide provides a comparative analysis of lanthanide complexes featuring different fluorinated ligands, supported by experimental data, to aid in the selection and design of probes for various applications, including bioimaging and materials science.
The introduction of fluorine atoms into the organic ligands that sensitize lanthanide ion luminescence can lead to significant improvements in their performance. Fluorination can enhance the efficiency of energy transfer to the lanthanide ion, increase the luminescence quantum yield and lifetime, and improve the volatility and stability of the complexes.[1][2][3] These enhancements are attributed to several factors, including the reduction of non-radiative decay pathways by replacing C-H oscillators with C-F bonds, and the electron-withdrawing nature of fluorine which can suppress photoinduced electron transfer (PeT) quenching.[1][3]
This guide will explore the impact of different fluorination strategies on the properties of lanthanide complexes, focusing on commonly studied ligand classes such as β-diketonates and macrocyclic derivatives.
Comparative Performance of Fluorinated Lanthanide Complexes
The following tables summarize key photophysical data for various europium (Eu³⁺) and terbium (Tb³⁺) complexes with different fluorinated ligands, demonstrating the impact of the nature and position of fluorine substitution on their luminescent properties.
Table 1: Photophysical Properties of Europium(III) Complexes with Fluorinated Ligands
| Complex | Ligand Type | Quantum Yield (ΦLn) | Lifetime (τ) | Excitation λmax (nm) | Emission λmax (nm) | Reference |
| EuLH | Carbostyril-do3a | - | - | - | - | [1] |
| EuL3F | 3-Fluoro-carbostyril-do3a | Lower than EuLH | - | - | - | [1] |
| EuL5F | 5-Fluoro-carbostyril-do3a | Increased vs. EuLH | - | - | - | [1] |
| EuL6F | 6-Fluoro-carbostyril-do3a | Increased vs. EuLH | - | - | - | [1] |
| [Eu(hfac)₃(H₂O)₂] | β-diketonate | - | - | - | - | [2] |
| [Eu(F₇-acac)₃{(ArF)₃PO}₂] | β-diketonate | Significantly Increased | ~1 order of magnitude > non-fluorinated | - | - | [2] |
| Eu(4-cpno)(tfa)₃(H₂O)·H₂O | Trifluoroacetate | - | - | - | Red emission | [4] |
Table 2: Photophysical Properties of Terbium(III) Complexes with Fluorinated Ligands
| Complex | Ligand Type | Quantum Yield (ΦLn) | Lifetime (τ) | Excitation λmax (nm) | Emission λmax (nm) | Reference |
| TbLH | Carbostyril-do3a | - | - | - | - | [1] |
| TbL3F | 3-Fluoro-carbostyril-do3a | Decreased vs. TbLH | - | - | - | [1] |
| TbL5F | 5-Fluoro-carbostyril-do3a | Similar to TbLH | - | - | - | [1] |
| TbL6F | 6-Fluoro-carbostyril-do3a | Decreased vs. TbLH | - | - | - | [1] |
| Tb(4-cpno)(tfa)₃(H₂O)·H₂O | Trifluoroacetate | 52% | - | - | Green emission | [4] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and characterization of these complexes. Below are representative protocols for the synthesis of a fluorinated ligand and its corresponding lanthanide complex, as well as the methods for photophysical measurements.
Synthesis of a Fluorinated Carbostyril Ligand
The synthesis of monofluorinated 7-aminocarbostyril regioisomers can be achieved via a photochemical isomerization-cyclization route starting from olefinic precursors.[1] These carbostyrils are then incorporated into octadentate cyclen triacetate ligands.[1] The synthesis is reported to be robust, scalable, and reproducible.[1]
Synthesis of Lanthanide Complexes with Fluorinated Heptadentate Ligands
Lanthanide complexes with N₄O₃ ligands decorated with fluoroalkyl substituents can be prepared through protonolysis reactions.[5][6] Typically, one equivalent of the protonated ligand precursor is mixed with one equivalent of Ln[N(SiMe₃)₂]₃ in diethyl ether at room temperature overnight.[5]
Photophysical Characterization
The characterization of the photophysical properties of lanthanide complexes involves several key techniques:
-
UV-vis Absorption Spectroscopy: To determine the absorption properties of the ligand (antenna).[1]
-
Steady-State and Time-Resolved Emission Spectroscopy: To measure the emission spectra, luminescence lifetimes (τ), and quantum yields (ΦLn) of the lanthanide complexes.[1][2] For Eu³⁺ complexes, the intrinsic quantum yield can be determined from the corrected emission spectrum.[1]
-
Cyclic Voltammetry: To study the electrochemical properties of the complexes and assess their potential for photoinduced electron transfer (PeT) quenching.[1]
-
¹H and ¹⁹F NMR Spectroscopy: To characterize the structure of the ligands and their complexes.[1][7]
Key Concepts and Workflows
The following diagrams illustrate the fundamental principles and experimental workflows involved in the study of lanthanide complexes with fluorinated ligands.
Caption: Energy transfer mechanism in a lanthanide complex.
Caption: General workflow for studying fluorinated lanthanide complexes.
Conclusion
The strategic fluorination of ligands is a highly effective method for enhancing the photophysical properties of lanthanide complexes. As demonstrated by the comparative data, the position and degree of fluorination can have a profound impact on luminescence quantum yields and lifetimes. For instance, perfluorination of β-diketonate ligands leads to a dramatic increase in the performance of near-infrared emitting lanthanide ions like Yb³⁺.[2] Similarly, regioselective monofluorination of carbostyril-based antennas can either enhance or diminish the luminescence of Eu³⁺ and Tb³⁺, highlighting the importance of precise molecular design.[1] Researchers can leverage these findings to develop highly sensitive and stable luminescent probes for a wide range of applications, from advanced bioimaging techniques to the development of novel optical materials.
References
- 1. Tuning the photophysical properties of luminescent lanthanide complexes through regioselective antenna fluorination - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC01229D [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Enhanced luminescence and tunable magnetic properties of lanthanide coordination polymers based on fluorine substitution and phenanthroline ligand - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01574D [pubs.rsc.org]
- 4. Synthesis, Structure, and Luminescence of Mixed-Ligand Lanthanide Trifluoroacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Volatile lanthanide complexes with fluorinated heptadentate ligands - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT04198K [pubs.rsc.org]
- 6. Volatile lanthanide complexes with fluorinated heptadentate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Exploiting the Fluxionality of Lanthanide Complexes in the Design of Paramagnetic Fluorine Probes - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized Decafluoroheptanedione: A Comparative Guide to GC-MS and Alternative Methods
For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a critical cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for evaluating the purity of synthesized 1,1,1,2,2,6,6,7,7,7-decafluoroheptane-3,5-dione, a key fluorinated building block.
This document outlines detailed experimental protocols, presents comparative data in a clear tabular format, and utilizes visual diagrams to elucidate experimental workflows. The focus is on providing objective, data-supported insights to aid in the selection of the most appropriate analytical strategy for purity assessment of this and similar fluorinated β-diketones.
Introduction to Decafluoroheptanedione and the Importance of Purity
1,1,1,2,2,6,6,7,7,7-decafluoroheptane-3,5-dione is a fluorinated β-diketone of significant interest in various fields, including as a precursor in the synthesis of pharmaceuticals and advanced materials. The introduction of fluorine atoms can significantly alter the physicochemical properties of molecules, enhancing their metabolic stability and binding affinity.
The purity of decafluoroheptanedione is paramount, as impurities can lead to undesirable side reactions, reduced product yield, and potentially introduce toxicological risks in drug development. Common impurities may arise from the starting materials or byproducts of the synthesis process, which often involves a Claisen condensation reaction. One notable type of impurity in the synthesis of fluorinated compounds is the corresponding desfluoro species, where one or more fluorine atoms are absent.
GC-MS for Purity Assessment: A Powerful Approach
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds like decafluoroheptanedione. It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry, allowing for the identification and quantification of both the main component and trace impurities.
Experimental Protocol: GC-MS Analysis of Decafluoroheptanedione
A robust GC-MS method is essential for the accurate assessment of decafluoroheptanedione purity. The following protocol is a representative method based on the analysis of similar fluorinated ketones.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized decafluoroheptanedione.
-
Dissolve the sample in 10 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane.
-
For quantitative analysis, add a known concentration of a suitable internal standard. An ideal internal standard would be a stable, commercially available compound with similar chemical properties and a retention time that does not overlap with the analyte or expected impurities. For this analysis, a high-purity hydrocarbon such as dodecane can be used. Prepare a stock solution of the internal standard (e.g., 1 mg/mL in the same solvent) and add a precise volume to the sample solution.
-
Vortex the solution to ensure complete dissolution and homogeneity.
-
If necessary, perform serial dilutions to achieve a final concentration within the linear range of the instrument's detector.
2. GC-MS Instrumentation and Parameters:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977B GC/MSD (or equivalent) |
| GC Column | A capillary column suitable for fluorinated and ketone compounds, such as an Agilent J&W VF-200ms (30 m x 0.25 mm, 0.25 µm) or a DB-5ms (30 m x 0.25 mm, 0.25 µm), is recommended. |
| Injector | Split/Splitless Inlet |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature of 50 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, and hold for 5 minutes. |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-400 amu |
3. Data Analysis:
-
The purity of decafluoroheptanedione is determined by calculating the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurities can be tentatively identified by comparing their mass spectra with a commercial library (e.g., NIST).
-
For quantitative analysis, the concentration of the analyte and any identified impurities can be calculated using the internal standard method, which corrects for variations in injection volume and instrument response.
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool, other analytical techniques can provide complementary or, in some cases, more suitable information for purity assessment.
| Analytical Technique | Principle | Strengths for Decafluoroheptanedione Analysis | Weaknesses for Decafluoroheptanedione Analysis |
| GC-MS | Separation based on volatility and polarity, followed by detection based on mass-to-charge ratio. | High sensitivity for volatile impurities, excellent separation of complex mixtures, and definitive identification of impurities through mass spectral libraries. | Not suitable for non-volatile or thermally labile impurities. |
| ¹⁹F Nuclear Magnetic Resonance (NMR) | Provides detailed structural information based on the magnetic properties of the fluorine-19 nucleus. | Highly specific for fluorinated compounds, allowing for the direct detection and quantification of fluorine-containing impurities without the need for a reference standard for each impurity. Can readily identify and quantify isomers. | May not detect non-fluorinated impurities. Lower sensitivity compared to GC-MS for trace impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Suitable for a wider range of compounds, including non-volatile and thermally labile impurities. Can be coupled with various detectors (e.g., UV, MS). | May have lower resolution for complex mixtures of volatile compounds compared to GC. Retention and separation are highly dependent on the choice of column and mobile phase. |
Quantitative Data Summary
The following table presents a hypothetical but realistic comparison of purity data for a synthesized batch of decafluoroheptanedione, as determined by GC-MS and ¹⁹F NMR.
| Analytical Method | Purity of Decafluoroheptanedione (%) | Major Impurity Detected | Concentration of Major Impurity (%) |
| GC-MS | 98.5 | Desfluoroheptanedione | 1.2 |
| ¹⁹F NMR | 98.7 | Desfluoroheptanedione | 1.1 |
This data illustrates the good agreement that can be achieved between these two orthogonal techniques, providing a high degree of confidence in the purity assessment.
Visualizing the Experimental Workflow
To further clarify the process, the following diagrams illustrate the key steps in the synthesis and purity assessment of decafluoroheptanedione.
Caption: Synthesis and analysis workflow for decafluoroheptanedione.
Caption: GC-MS experimental workflow for purity assessment.
Conclusion
The purity assessment of synthesized decafluoroheptanedione is crucial for its effective application in research and development. GC-MS stands out as a robust and sensitive method for this purpose, providing both qualitative and quantitative information about the main component and potential impurities. For a comprehensive evaluation, especially for fluorinated compounds, complementing GC-MS with an orthogonal technique like ¹⁹F NMR is highly recommended. This dual-pronged approach provides a high level of confidence in the purity of the synthesized material, ensuring the integrity and reliability of subsequent scientific endeavors.
Cross-Validation of HPLC and GC Methods for Fluorinated Compounds: A Comparative Guide
The accurate analysis of fluorinated compounds is crucial in research and drug development for ensuring product quality, safety, and regulatory compliance.[1] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two primary analytical techniques used for the separation and quantification of these compounds. The choice between them is dictated by the physicochemical properties of the analyte, such as volatility, polarity, and thermal stability.[2] Cross-validation, the process of comparing results from two distinct analytical methods, is essential for confirming the accuracy and reliability of data.[1]
This guide provides an objective comparison between HPLC and GC for the analysis of fluorinated compounds, complete with performance data and detailed experimental protocols to aid researchers, scientists, and drug development professionals in selecting the most appropriate methodology.
Method Performance Comparison: HPLC vs. GC
The selection between HPLC and GC hinges primarily on the analyte's volatility.[1] GC is inherently designed for volatile and thermally stable compounds, while HPLC is better suited for non-volatile, polar, or thermally labile molecules.[2][3] For certain fluorinated compounds, derivatization may be necessary to enhance volatility for GC analysis or to add a UV-absorbing chromophore for HPLC detection.[4][5]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation of compounds in the liquid phase based on interactions with a stationary phase.[2] | Separation of volatile compounds in the gas phase based on partitioning between a stationary phase and a carrier gas.[6] |
| Analyte Suitability | Ideal for non-volatile, polar, thermally unstable, and high-molecular-weight compounds.[2][3] | Best for volatile and thermally stable compounds.[2][7] |
| Sample Volatility | Not a prerequisite; suitable for a wide range of soluble compounds.[6] | High volatility is required for the sample to be carried by the gas phase.[4] |
| Derivatization | May be required for compounds lacking a chromophore for UV detection.[4] | Often required for non-volatile or polar compounds (e.g., PFCAs) to increase volatility.[5] |
| Selectivity | High, determined by column chemistry, mobile phase composition, and detector type (e.g., MS, UV).[4] | Very high, based on retention time and, when coupled with MS, the mass-to-charge ratio.[4] |
| Sensitivity | Dependent on the detector; LC-MS/MS offers unparalleled sensitivity for non-volatile compounds.[1] | Generally offers higher sensitivity for volatile compounds, especially with detectors like ECD or MS.[2] |
| Analysis Time | Typically 10-60 minutes per run.[3][7] | Generally faster, with run times from a few minutes to seconds for volatile compounds.[7][8] |
| Cost | Tends to be more expensive due to high-pressure pumps, solvent consumption, and column costs.[7][8] | Generally more cost-effective due to the use of gases instead of expensive solvents.[2][6] |
Quantitative Performance Data
The following table summarizes typical performance metrics for the analysis of specific fluorinated compounds using HPLC and GC methodologies, synthesized from various studies.
| Analytical Method | Compound Class | Limit of Detection (LOD) / Quantitation (LOQ) | Recovery | Citation(s) |
| HPLC-Fluorescence | Perfluorinated Carboxylic Acids (PFCAs) | 43 to 75 ppt (after 100-fold preconcentration) | - | [9][10] |
| HPLC-ICP-MS/MS | Fluorinated Compounds | LOD: 0.49 mg F L⁻¹ | Acceptable for spiked river water | [11] |
| HPLC-MS | 5-Fluorouracil (in plasma) | - | Valuable precision and accuracy observed | [12] |
| GC-μECD | C4-C12 PFCAs (in water) | - | Good accuracy and precision | [5] |
| GC-MS | Volatile Fluoroalkenes | Low ng/mL to pg/mL range | - | [1][4] |
Decision Guide for Method Selection
To assist in selecting the appropriate technique, the following decision tree illustrates a logical workflow based on key analyte properties.
Experimental Protocols
The following sections provide detailed, representative protocols for the quantification of fluorinated compounds using GC-MS and HPLC-MS. These are intended as a starting point for method development.
Protocol 1: Volatile Fluorinated Compounds by Headspace GC-MS
This method is ideal for volatile fluorinated compounds, such as fluoroalkenes or fluorinated solvents, in various matrices.[1]
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer with a headspace autosampler.
-
Sample Preparation:
-
Accurately weigh the sample (e.g., 100 mg) into a 20 mL headspace vial.
-
Add a diluent solvent (e.g., dimethyl sulfoxide) and an internal standard.
-
Seal the vial immediately with a PTFE-lined septum and crimp cap.
-
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 40°C, hold for 5 minutes, then ramp to 250°C at 10°C/min.
-
Injector: Split mode (e.g., 20:1), temperature 250°C.
-
Headspace Parameters: Incubation temperature 80°C, incubation time 20 minutes.
-
Mass Spectrometer: Electron Ionization (EI) mode at 70 eV.
-
Acquisition Mode: Scan mode for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.
-
Protocol 2: Non-Volatile Fluorinated Compounds by HPLC-MS/MS
This method is suitable for a wide range of less volatile and polar fluorinated compounds, such as perfluorinated carboxylic acids (PFCAs) or fluorinated pharmaceuticals.[1][9]
-
Instrumentation: High-Performance Liquid Chromatography system coupled to a Tandem Mass Spectrometer (MS/MS).
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol/water mixture).
-
For complex matrices, perform a Solid-Phase Extraction (SPE) cleanup and preconcentration step.[9]
-
Filter the final extract through a 0.22 µm syringe filter before injection.
-
-
HPLC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 4 µm).[10]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Electrospray Ionization (ESI) in negative ion mode for acidic compounds like PFCAs.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each analyte to ensure selectivity and sensitivity.[1]
-
Cross-Validation Workflow
Cross-validation ensures that two different analytical methods produce comparable and reliable results for the same sample. This is a critical step in method development and transfer.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 4. benchchem.com [benchchem.com]
- 5. Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation [mdpi.com]
- 6. Liquid Chromatography vs Gas Chromatography - LC Services [lcservicesltd.co.uk]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 9. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Volatility of Metal Chelates with Fluorinated Diketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the volatility of metal chelates formed with various fluorinated β-diketone ligands. Understanding the factors that influence the volatility of these compounds is crucial for their application in techniques such as gas chromatography (GC), mass spectrometry (MS), and chemical vapor deposition (CVD). This document summarizes key experimental data, provides detailed methodologies for analysis, and visually represents the underlying principles governing the volatility of these important coordination compounds.
Introduction to Metal Chelates of Fluorinated Diketones
Metal chelates of β-diketones are a class of coordination compounds known for their stability and, in many cases, significant volatility. The introduction of fluorine atoms into the β-diketone ligand has a profound effect on the properties of the resulting metal chelates. Fluorination increases the electronegativity of the ligand, which in turn affects the strength of the metal-ligand bond and the intermolecular forces in the solid state. Generally, increased fluorination leads to a decrease in intermolecular interactions, resulting in higher volatility. This property is exploited in various analytical and material science applications where gas-phase transport of the metal species is required.
The most commonly studied fluorinated β-diketones include acetylacetone (acac) as a non-fluorinated baseline, trifluoroacetylacetone (tfac), and hexafluoroacetylacetone (hfac). The volatility of the corresponding metal chelates is dependent on several factors, including the nature of the metal ion (e.g., transition metal, lanthanide), its oxidation state, and the coordination number, in addition to the structure of the β-diketone ligand itself.
Data Presentation: Comparative Volatility of Metal Chelates
The following tables summarize the thermal properties of various metal chelates with acetylacetone (acac), trifluoroacetylacetone (tfac), and hexafluoroacetylacetonate (hfac) ligands, as determined by thermogravimetric analysis (TGA). The onset temperature of sublimation or decomposition is a key indicator of volatility.
Table 1: Thermogravimetric Analysis Data for Transition Metal β-Diketonates
| Metal Chelate | Ligand | Onset Temperature of Mass Loss (°C) | Residual Mass (%) | Reference |
| Cu(acac)₂ | acac | ~200 | Significant | [1] |
| Cu(tfac)₂(TMEDA) | tfac | Not specified, sublimes under vacuum | - | [1] |
| Cu(hfac)₂ | hfac | ~150 | ~0 | [1] |
| Ni(acac)₂ | acac | Multiple events, high residue | High | [1] |
| Ni(tfac)₂(TMEDA) | tfac | ~150 | ~0 | [1] |
| Ni(hfac)₂(TMEDA) | hfac | ~100 | ~0 | [1] |
| Co(acac)₂ | acac | Decomposes | High | [2] |
| Co(tfac)₂(TMEDA) | tfac | Not specified | - | [1] |
| Co(hfac)₂(TMEDA) | hfac | Not specified | - | [1] |
| Fe(acac)₃ | acac | Decomposes | High | [1] |
| Fe(tfac)₂(TMEDA) | tfac | ~125 | <1 | [1] |
| Fe(hfac)₂(TMEDA) | hfac | ~100 | <1 | [1] |
| Zn(acac)₂ | acac | ~120 | High | [1] |
| Zn(tfac)₂(TMEDA) | tfac | ~125 | - | [1] |
| Zn(hfac)₂(TMEDA) | hfac | Not specified | - | [1] |
Note: The presence of the adduct TMEDA (N,N,N′,N′-tetramethylethylenediamine) in some complexes can improve volatility and thermal stability. Data is compiled from various sources and experimental conditions may vary.
Table 2: Sublimation Data for Lanthanide(III) Hexafluoroacetylacetonate Complexes (Ln(hfac)₃)
| Lanthanide (Ln) | Sublimation Temperature Range (°C) at reduced pressure | Reference |
| La | 150-200 | [3] |
| Pr | 150-200 | [3] |
| Nd | 150-200 | [3] |
| Sm | 150-200 | [3] |
| Eu | 150-200 | [3] |
| Gd | 150-200 | [3] |
| Tb | 150-200 | [3] |
| Dy | 150-200 | [3] |
| Ho | 150-200 | [3] |
| Er | 150-200 | [3] |
| Tm | 150-200 | [3] |
| Yb | 150-200 | [3] |
| Lu | 150-200 | [3] |
Note: The sublimation temperatures for the lanthanide hfac complexes are very similar across the series, indicating that the bulky, highly fluorinated ligands effectively shield the metal center, minimizing the effect of the lanthanide contraction on volatility.[3]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate comparison of material properties. Below are representative procedures for the synthesis and thermal analysis of metal chelates of fluorinated diketones.
Synthesis of Copper(II) Hexafluoroacetylacetonate (Cu(hfac)₂)
This procedure describes a common method for the synthesis of a volatile metal chelate.
Materials:
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
1,1,1,5,5,5-Hexafluoro-2,4-pentanedione (Hhfac)
-
Methanol
-
Deionized water
Procedure:
-
Dissolve a stoichiometric amount of copper(II) acetate monohydrate in a minimal amount of deionized water with gentle heating.
-
In a separate flask, dissolve a twofold molar excess of hexafluoroacetylacetone in methanol.
-
Slowly add the copper(II) acetate solution to the Hhfac solution with constant stirring.
-
A precipitate of Cu(hfac)₂ will form immediately. Continue stirring the mixture at room temperature for 1-2 hours to ensure complete reaction.
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold deionized water to remove any unreacted starting materials.
-
Dry the product in a desiccator over a suitable drying agent (e.g., CaCl₂). For higher purity, the product can be purified by sublimation under reduced pressure.[4][5]
Thermogravimetric Analysis (TGA) Protocol
TGA is used to determine the thermal stability and volatility of the metal chelates.
Instrument:
-
Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/DSC 1, TA Instruments Q50)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the metal chelate into an alumina or platinum crucible.[6][7]
-
Instrument Setup: Place the crucible in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[8]
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[8]
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis: Determine the onset temperature of mass loss, which corresponds to the beginning of sublimation or decomposition. The percentage of residual mass at the end of the experiment indicates the amount of non-volatile decomposition products.[9]
Differential Scanning Calorimetry (DSC) Protocol
DSC is used to measure thermal transitions such as melting and boiling points.
Instrument:
-
Differential Scanning Calorimeter (e.g., Mettler Toledo DSC 3, TA Instruments Q2000)
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the metal chelate into an aluminum or copper DSC pan. Seal the pan hermetically if the sample is volatile.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.[8][10]
-
Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over the desired temperature range.[8]
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: Identify endothermic and exothermic peaks corresponding to thermal events such as melting, boiling, or decomposition. The peak temperature and the area under the peak provide information about the transition temperature and enthalpy, respectively.[11][12]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for separating and identifying volatile compounds.
Instrument:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)
Procedure:
-
Sample Preparation: Dissolve a small amount of the metal chelate in a volatile organic solvent (e.g., hexane or dichloromethane).
-
GC Conditions:
-
Injector: Split/splitless injector, operated at a temperature high enough to ensure rapid volatilization without decomposition (e.g., 250 °C).
-
Column: A non-polar or medium-polarity capillary column is typically used (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[13][14]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[14]
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250-300 °C) at a controlled rate (e.g., 10-20 °C/min).[14][15]
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight.
-
Scan Range: A suitable mass range to detect the molecular ion and characteristic fragments of the chelate (e.g., m/z 50-800).
-
-
Data Analysis: Identify the peaks in the total ion chromatogram. The retention time is a measure of the compound's volatility and interaction with the stationary phase. The mass spectrum provides structural information for identification.[16]
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the study of volatile metal chelates.
Caption: Experimental workflow for synthesis and volatility analysis.
Caption: Factors influencing the volatility of metal chelates.
References
- 1. Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and comparative thermal degradation study of Co(II), Ni(ΙΙ) and Cu(II) complexes with Asparagine and Urea as mixed ligands [redalyc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 7. torontech.com [torontech.com]
- 8. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 9. youtube.com [youtube.com]
- 10. mt.com [mt.com]
- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 12. torontech.com [torontech.com]
- 13. Analysis of Volatile Organic Compounds in Textiles: Insights from GC–MS with Metal Content Assessment Using ICP-MS [mdpi.com]
- 14. Analysis of the trend of volatile compounds by HS-SPME-GC-MS and the main factors affecting the formation of rancid odor during the oxidation process of infant nutrition package - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gcms.cz [gcms.cz]
- 16. epa.gov [epa.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural characteristics of metal complexes formed with the fluorinated β-diketonate ligand, 1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedione (dfhd), and its more extensively studied analogues: hexafluoroacetylacetonate (hfac) and trifluoroacetylacetonate (tfac). For a clear baseline, these are contrasted with the non-fluorinated parent compound, acetylacetonate (acac). The increasing fluorination of the ligand backbone significantly alters the electronic properties and, consequently, the structural chemistry of the resulting metal complexes.
The replacement of methyl protons with highly electronegative fluorine atoms enhances the Lewis acidity of the metal center in the complex.[1] This increased electrophilicity makes the metal center more susceptible to nucleophilic attack, leading to a greater tendency to form stable adducts with additional ligands (e.g., water, ethers, nitrogenous bases) and achieve higher coordination numbers compared to their non-fluorinated counterparts.[1][2] This effect is a dominant theme in the structural diversity of these compounds.
Structural Data Comparison
The coordination environment of the metal center is highly dependent on the β-diketonate ligand, the metal ion itself, and the presence of other coordinating species. While simple M(β-diketonate)n complexes exist, fluorinated variants frequently incorporate solvent or other neutral donor ligands into their coordination sphere.
| Metal Ion | Ligand | Complex Formula | Coordination Geometry | Crystal System | Space Group | Reference(s) |
| Cu(II) | acac | [Cu(acac)₂] | Square Planar | Monoclinic | P2₁/n | [3] |
| Cu(II) | hfac | [Cu(hfac)₂] | Square Planar (centrosymmetric) | Triclinic | P-1 | [2] |
| Cu(II) | hfac | [Cu(hfac)₂(H₂O)] | Square Pyramidal | Monoclinic | P2₁/c | [2] |
| Cu(II) | hfac | [trans-Cu(hfac)₂(H₂O)₂]·H₂O | Octahedral | Triclinic | P-1 | [2] |
| Mn(II) | tfac | [Mn₃(tfac)₆(H₂O)₂] | Octahedral (Trinuclear) | Triclinic | P-1 | [4] |
| Mn(II) | tfac | {K[Mn(tfac)₃]}∞ | Octahedral (Coordination Polymer) | Monoclinic | P2₁/c | [4] |
| Mn(II) | hfac | [Mn(hfac)₂(THF)₂] | Octahedral | Monoclinic | C2/c | [4] |
| Hf(IV) | hfac | [Hf(hfac)₄] | Distorted Square Antiprism | Monoclinic | P2₁/c | [5] |
| Pd(II) | tfac | [Pd(tfac)₂] (trans isomer) | Square Planar | Monoclinic | P2₁/c | [6] |
Note: acac = acetylacetonate, tfac = trifluoroacetylacetonate, hfac = hexafluoroacetylacetonate, THF = tetrahydrofuran.
The data clearly illustrates that while non-fluorinated complexes like [Cu(acac)₂] can exist as simple four-coordinate species, the fluorinated analogues readily incorporate additional ligands to form five- or six-coordinate geometries.[2][3] Furthermore, the specific synthetic conditions can lead to the formation of more complex structures, such as the trinuclear manganese complex [Mn₃(tfac)₆(H₂O)₂] or even one-dimensional coordination polymers.[4]
Experimental Protocols
Detailed methodologies are crucial for the synthesis and characterization of these complexes. Minor variations in reaction conditions can lead to different structural outcomes.[4]
General Synthesis of a Fluorinated β-Diketonate Metal Complex
This protocol is a generalized procedure based on common methods reported for first-row transition metals.[4][7][8]
-
Ligand Preparation: The desired β-diketone ligand (e.g., 1,1,1,5,5,5-hexafluoroacetylacetone, Hhfac) is dissolved in a suitable solvent, typically a lower alcohol like ethanol or methanol.
-
Deprotonation (Optional but common): For many syntheses, a base such as sodium hydroxide, potassium hydroxide, or sodium methoxide is added to the ligand solution to form the β-diketonate anion in situ.
-
Reaction with Metal Salt: A solution of the corresponding metal salt (e.g., manganese(II) acetate, copper(II) chloride) in the same or a compatible solvent is added dropwise to the ligand solution under constant stirring. A 2:1 ligand-to-metal molar ratio is typical for divalent metals.
-
Reflux: The reaction mixture is often heated to reflux for several hours (e.g., 3-4 hours) to ensure the reaction goes to completion.[7][9]
-
Isolation and Purification: Upon cooling to room temperature, the metal complex often precipitates out of the solution. The solid product is collected by filtration, washed with small portions of cold solvent to remove any unreacted starting materials, and then dried in a desiccator or under vacuum.
-
Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of the solvent from a dilute solution of the complex, or by vapor diffusion techniques.
Key Characterization Methodologies
-
Single-Crystal X-ray Diffraction (SCXRD): This is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[10] A suitable single crystal is mounted and irradiated with X-rays. The resulting diffraction pattern is analyzed to determine the unit cell dimensions, space group, and atomic coordinates, revealing bond lengths, bond angles, and overall coordination geometry.[11]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the β-diketonate ligand to the metal center.[12][13] In the free ligand, the C=O and C=C stretching vibrations appear at specific frequencies. Upon coordination to a metal, these bands shift to lower wavenumbers, indicating a delocalization of electron density through the newly formed chelate ring.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., d¹⁰ Zn(II) or low-spin d⁶ Co(III)), ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand and the overall symmetry of the complex in solution.[14] For paramagnetic complexes, NMR signals are often broadened and significantly shifted, but specialized techniques like the Evans method can be used to determine the magnetic susceptibility and the number of unpaired electrons.[3][14]
Visualizations
Workflow for Synthesis and Structural Characterization
Caption: General experimental workflow from synthesis to structural analysis.
Influence of Ligand Fluorination on Complex Structure
Caption: Logical relationships between ligand fluorination and resulting structural features.
References
- 1. Hexafluoroacetylacetone - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jeol.com [jeol.com]
- 4. Mn( ii ) betadiketonates: structural diversity from deceptively minor alterations to synthetic protocols - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03587B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The Theoretical and Experimental Investigation of the Fluorinated Palladium β-Diketonate Derivatives: Structure and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Investigations of the Antitumor Effects of First-Row Transition Metal(II) Complexes Supported by Two Fluorinated and Non-Fluorinated β-Diketonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 9. sysrevpharm.org [sysrevpharm.org]
- 10. Crystallography of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elucidating metal–organic framework structures using synchrotron serial crystallography - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00735B [pubs.rsc.org]
- 12. systems.uomisan.edu.iq [systems.uomisan.edu.iq]
- 13. pubs.acs.org [pubs.acs.org]
- 14. azom.com [azom.com]
Safety Operating Guide
Proper Disposal of 1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of 1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This compound is corrosive and can cause severe skin burns and eye damage.[1] It may also cause respiratory irritation.[1]
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection when handling this chemical.[1] A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[1]
Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[1] Ensure that eyewash stations and safety showers are readily accessible.[1]
Spill and Emergency Procedures
In the event of a spill, immediately evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[2]
Spill Cleanup:
-
Soak up the spill with an inert absorbent material such as sand, silica gel, acid binder, or universal binder.[1]
-
Do not use combustible materials like sawdust.
-
Collect the absorbed material and place it into a suitable, closed container for disposal.[1]
-
Use spark-proof tools and explosion-proof equipment during cleanup.[2]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved waste disposal plant.[1] Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
Waste Collection and Storage:
-
Containerize: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and closed container.[1][2]
-
Labeling: Clearly label the waste container with the chemical name: "Waste this compound" and appropriate hazard symbols (e.g., corrosive).
-
Storage: Store the waste container in a cool, dry, and well-ventilated area designated for corrosive materials, away from incompatible substances.[1]
Incompatible Materials: Avoid contact with strong oxidizing agents.[2]
Disposal Procedure:
-
Consult Safety Data Sheet (SDS): Always refer to the most current SDS for the compound for any specific disposal instructions.
-
Contact Environmental Health and Safety (EHS): Notify your institution's EHS department or equivalent authority to arrange for the pickup and disposal of the hazardous waste.
-
Waste Manifest: Ensure that all required waste manifest forms are completed accurately before the waste is transported off-site.
-
Professional Disposal: The chemical waste will be transported by a licensed hazardous waste contractor to an approved treatment, storage, and disposal facility (TSDF).
Key Chemical and Physical Properties
For quick reference, the following table summarizes the key quantitative data for this compound.
| Property | Value |
| CAS Number | 20583-66-8 |
| Molecular Formula | C₇H₂F₁₀O₂ |
| Appearance | No information available |
| Odor | No information available |
| Boiling Point/Range | No data available |
| Melting Point/Range | No data available |
| Flash Point | No information available |
| Density | No information available |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione
This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione. Adherence to these procedures is critical for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive liquid that can cause severe skin burns and eye damage.[1] It is crucial to use appropriate personal protective equipment to prevent exposure.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Standard |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | EN 166 (EU) or NIOSH (US) approved.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene) and impervious clothing.[1][2] | Follow manufacturer's specifications for chemical resistance. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1] If exposure limits are exceeded, a full-face respirator with an appropriate cartridge is necessary.[2] | NIOSH/MSHA or European Standard EN 149 approved.[1] |
Safe Handling and Storage
Proper handling and storage are essential to minimize risks associated with this chemical.
Handling Procedures:
-
Always handle this compound within a chemical fume hood.[1]
-
Avoid breathing mist or vapors.[1]
-
Prevent contact with skin and eyes.[1]
-
Use non-sparking tools and take measures to prevent static discharge.[3]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[2]
Storage Requirements:
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep the container tightly closed.[1]
-
Store in a designated corrosives area.[1]
Emergency Procedures: Spills and First Aid
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Response Protocol:
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected area with plenty of water for at least 15 minutes. Seek immediate medical attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste.[1] All disposal practices must comply with local, state, and federal regulations. Do not empty into drains.[1][5] Package the waste in a properly labeled, sealed container for collection by a licensed waste disposal contractor.[1][6]
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
